(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Description
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Properties
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFTJUIOLVKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233017 | |
| Record name | Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-75-9 | |
| Record name | Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one physical properties
An In-Depth Technical Guide to the Physical Properties of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Introduction
This compound is a bicyclic lactam built upon a fused pyrrolidine and piperidine ring system. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules such as protein degrader building blocks.[1][2] The specific cis-fused stereochemistry, designated by the (3aR,7aR) descriptor, defines a precise three-dimensional architecture that is critical for its interaction with biological targets.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is important to note that while fundamental data is available through commercial suppliers, extensive characterization in peer-reviewed literature is limited. Therefore, this document synthesizes available data with expert analysis based on the molecule's structure, and it details the standard methodologies required for empirical validation of these properties.
Molecular Structure and Core Identifiers
The foundational properties of a chemical compound are derived directly from its structure. The key identifiers for this compound are summarized below. A discrepancy in the listed CAS number exists across suppliers, which may indicate different batches, hydration states, or simply cataloging variations.[1][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| CAS Number | 1242336-75-9 / 1400744-16-2 | [1][3] |
| Physical Form | Solid | [4] |
| Typical Purity | ≥97% | [1][4] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; N4 [label="N", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; C7 [label="C", pos="0,0!"]; // Bridgehead C8 [label="C", pos="-2.4,0!"]; O9 [label="O", pos="-3.4,0!"]; C10 [label="CH₃", pos="2.4,1!"]; H_cis1 [label="H", pos="-0.3,-1.5!"]; H_cis2 [label="H", pos="0.3,1.5!"];
// Bonds C7 -- N1; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C7; C7 -- C6; C6 -- C5; C5 -- N4; C2 -- C8; C8 -- O9 [style=double]; C6 -- C10;
// Stereochemistry labels label_3aR [label="(3aR)", pos="-0.5,0!"]; label_7aR [label="(7aR)", pos="0.5,-1.5!"]; }
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
Melting Point and Thermal Properties
As a solid at room temperature with a molecular weight of 154.21 g/mol , the compound's melting point is dictated by its crystal lattice energy. The key intermolecular forces at play are:
-
Dipole-Dipole Interactions: The lactam group contains a highly polar amide bond, creating a significant molecular dipole.
-
Van der Waals Forces: The saturated hydrocarbon backbone contributes to these weaker, non-polar interactions.
Given these forces, the melting point is expected to be moderately high for a molecule of its size, likely in the range of 100-180 °C. A sharp melting range (e.g., 145-147 °C) would be a strong indicator of high purity, whereas a broad range would suggest the presence of impurities that disrupt the crystal lattice.
Solubility Profile
The solubility is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): The lactam carbonyl oxygen can act as a hydrogen bond acceptor, and the overall molecular dipole allows for favorable interactions with polar solvents. However, the lack of a hydrogen bond donor (the lactam nitrogen is methylated) and the presence of the eight-carbon hydrocarbon framework will limit its aqueous solubility. It is predicted to be sparingly to moderately soluble in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents due to strong dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network.
-
Non-Polar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be low due to the molecule's significant polarity.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Good solubility is predicted as these solvents can accommodate both the polar lactam and the non-polar backbone.
Storage and Stability
Suppliers recommend storage at either room temperature or refrigerated conditions.[1][4] A related, non-methylated analog is noted to be hygroscopic and requires storage under an inert atmosphere (Argon) at 2-8°C.[2] This suggests that this compound may also be sensitive to moisture. For long-term storage, it is best practice to store it in a desiccator or under an inert atmosphere to prevent slow hydrolysis of the lactam ring.
Experimental Workflows for Property Determination
To move from prediction to empirical fact, standardized analytical procedures are required. The following sections detail the protocols for determining key physical properties.
General Characterization Workflow
The logical flow for characterizing a new batch or synthesized sample of this compound follows a standard path from confirmation to property measurement.
Caption: Standard workflow for the characterization of a synthetic chemical compound.
Protocol: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
Objective: To determine the melting range of the sample as an indicator of identity and purity.
Materials:
-
This compound, finely powdered
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mettler Toledo MP50, Stuart SMP10)
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Place a small amount of the dry, solid sample onto a clean watch glass. Crush it into a fine powder using a spatula to ensure uniform packing.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup:
-
Set a starting temperature approximately 20°C below the expected melting point. If unknown, perform a rapid preliminary run to find an approximate range.
-
Set a ramp rate of 1-2°C per minute for an accurate determination. A faster ramp can be used for a quick estimate.
-
-
Measurement: Insert the loaded capillary tube into the heating block of the apparatus.
-
Observation & Recording:
-
Observe the sample through the magnified viewing port.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Trustworthiness Check: A pure compound should exhibit a sharp melting range of <2°C. A broader range suggests impurities. The measurement should be repeated at least once to ensure reproducibility.
Protocol: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of the compound in a range of standard laboratory solvents.
Materials:
-
Sample compound
-
A panel of solvents: Water, Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexanes
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Graduated pipette or syringe
Procedure:
-
Sample Preparation: Weigh approximately 5 mg of the compound into each of the five labeled vials.
-
Solvent Addition: Add 0.5 mL of the first solvent (e.g., Water) to the corresponding vial. This creates an initial concentration of ~10 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Repeat: Repeat steps 2-4 for each solvent in the panel.
-
Reporting: Report the results in a table using qualitative descriptors (e.g., Soluble, Partially Soluble, Insoluble) for each solvent at the tested concentration.
Conclusion
This compound is a structurally defined building block whose physical properties are consistent with a moderately polar, bicyclic lactam. While specific, empirically determined data points for properties like melting point and solubility are not widely published, a robust profile can be predicted from its molecular structure. This guide provides the foundational identifiers for the compound and outlines the authoritative, standard laboratory protocols necessary for any researcher to perform a comprehensive physical characterization, ensuring data integrity and reproducibility in a drug development setting.
References
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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An In-Depth Technical Guide to (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: Synthesis, Characterization, and Potential Therapeutic Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the bicyclic γ-lactam, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. Although this specific molecule is not extensively documented in current literature, this whitepaper constructs a robust scientific profile by drawing upon established principles in stereoselective synthesis, spectroscopic analysis, and the well-documented biological activities of the broader pyrrolo[3,4-c]pyridine class of compounds. We present a plausible synthetic pathway, detailed protocols for structural elucidation, and a thorough exploration of its potential as a therapeutic agent, with a focus on analgesic, anticancer, and antimycobacterial applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.
Introduction: The Pyrrolo[3,4-c]pyridine Scaffold
The pyrrolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including but not limited to, analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects. The rigid, bicyclic nature of this scaffold provides a unique three-dimensional arrangement of functional groups, making it an attractive framework for the design of targeted therapeutics.
This compound represents a specific, stereochemically defined iteration of this scaffold, featuring a saturated pyridine ring fused to a γ-lactam. The cis-fusion of the two rings, along with the N-methylation, imparts distinct conformational properties that are expected to influence its biological activity and pharmacokinetic profile. The lack of extensive research on this particular molecule presents an opportunity for novel drug discovery efforts.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 1242336-75-9 |
| Predicted LogP | -0.5 to 0.5 |
| Predicted Solubility | Soluble in water and polar organic solvents |
| Appearance | Expected to be a solid at room temperature |
Proposed Stereoselective Synthesis
Given the specific cis-stereochemistry at the ring junction, a plausible synthetic route would involve a stereoselective reduction of a planar precursor. One such approach is the catalytic hydrogenation of a corresponding pyridyl-substituted maleimide derivative.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Step 1: Catalytic Hydrogenation of the Pyridine Ring.
-
To a solution of the pyridyl-substituted maleimide precursor in glacial acetic acid, add Adam's catalyst (PtO₂).
-
Place the reaction mixture in a high-pressure reactor and purge with nitrogen.
-
Pressurize the reactor with hydrogen gas (50-70 bar) and stir at room temperature for 16-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. The cis-stereochemistry is the expected major product from hydrogenation on a platinum catalyst.[1][2][3][4]
-
-
Step 2: N-Methylation of the Lactam.
-
Dissolve the crude product from Step 1 in a mixture of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux for 4-6 hours (Eschweiler-Clarke conditions).
-
Cool the reaction to room temperature and carefully quench by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed by a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence of all protons and their respective chemical environments. The coupling constants between the bridgehead protons would be crucial in confirming the cis-fusion of the rings.
-
¹³C NMR spectroscopy would confirm the number of unique carbon atoms in the molecule.
-
2D NMR experiments, such as COSY and HSQC, would be employed to definitively assign the proton and carbon signals and further confirm the connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
-
Infrared (IR) Spectroscopy:
-
Chiral High-Performance Liquid Chromatography (HPLC):
Potential Biological Activities and Screening Protocols
Based on the known activities of the pyrrolo[3,4-c]pyridine scaffold, this compound is a candidate for screening in several therapeutic areas.
Analgesic Activity
Many pyrrolo[3,4-c]pyridine derivatives have shown significant analgesic properties. The following in vivo assays are standard for evaluating potential analgesic agents.
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into groups (n=6-10 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
Administration: The test compound or vehicle is administered orally 60 minutes before the induction of writhing.
-
Induction: A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).[13]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The baseline reaction time (latency to lick a hind paw or jump) for each mouse is determined before drug administration.
-
The test compound, vehicle, or a positive control (e.g., morphine) is administered.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Analysis: A significant increase in the reaction latency compared to the vehicle control indicates central analgesic activity.
Anticancer Activity
The cytotoxicity of the compound against various cancer cell lines can be assessed using the MTT assay.
Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with serial dilutions of the test compound for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[14][15][16]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antimycobacterial Activity
The pyrrolo[3,4-c]pyridine scaffold has been associated with antimycobacterial properties. The Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth. The culture is adjusted to a McFarland standard of 1.0.
-
Plate Preparation: In a 96-well plate, serial two-fold dilutions of the test compound are prepared in Middlebrook 7H9 broth. A drug-free control well and a positive control (e.g., Isoniazid) are included.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension.
-
Incubation: The plate is sealed and incubated at 37 °C for 7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[17]
Conclusion
This compound is a structurally intriguing molecule belonging to a pharmacologically significant class of compounds. While direct experimental data for this specific entity is scarce, this guide has outlined a rational and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a viable path to obtaining this stereochemically defined molecule. The detailed protocols for assessing its potential analgesic, anticancer, and antimycobacterial activities provide a clear roadmap for future research. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and the development of new therapeutic agents.
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An In-Depth Technical Guide to (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: A Scaffold of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific synthesis, biological activity, and mechanism of action for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (CAS 1242336-75-9) is limited. This guide provides a comprehensive overview of the broader class of octahydro-pyrrolo[3,4-c]pyridin-3-ones and related pyrrolopyridine scaffolds, offering insights into the potential properties and applications of the title compound based on available scientific literature for analogous structures.
Introduction: Unveiling a Privileged Heterocycle
The pyrrolo[3,4-c]pyridine core represents a fascinating and highly valued scaffold in medicinal chemistry. As one of the six structural isomers of the bicyclic ring system formed by the fusion of a pyrrole and a pyridine ring, this heterocycle is a cornerstone in the design of novel therapeutics.[1][2] The diverse pharmacological activities exhibited by its derivatives underscore its significance as a "privileged structure" in drug discovery. These activities span a wide therapeutic spectrum, including applications in treating diseases of the nervous and immune systems, as well as demonstrating antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1][2]
This compound is a specific, chiral member of this family. While detailed studies on this particular molecule are not readily found in the public domain, its structural features—a saturated bicyclic system with a defined stereochemistry and a lactam functionality—suggest its potential as a key intermediate or a bioactive molecule in its own right. The octahydro- nature of the ring system provides a three-dimensional architecture that can be crucial for specific and high-affinity interactions with biological targets. This guide will delve into the known chemistry and biology of the broader octahydro-pyrrolo[3,4-c]pyridin-3-one class to illuminate the potential of this specific compound.
Physicochemical Properties and Structural Features
While extensive experimental data for this compound is not publicly available, its basic properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 1242336-75-9 | [3] |
| Molecular Formula | C₈H₁₄N₂O | [3] |
| Molecular Weight | 154.21 g/mol | [3] |
| Appearance | Inferred to be a solid at room temperature | General knowledge of similar small molecules |
| Chirality | (3AR,7AR) configuration | [3] |
The presence of a lactam ring, a methyl group on the nitrogen, and the specific cis-fusion of the two rings are key structural determinants that will govern its reactivity, conformational flexibility, and potential biological interactions. The defined stereochemistry is particularly important, as biological systems are chiral, and enantiomers of a compound often exhibit different pharmacological and toxicological profiles.
Synthetic Strategies: Assembling the Bicyclic Core
The synthesis of chiral octahydropyrrolo[3,4-c]pyridin-3-ones is a significant challenge that requires precise control over stereochemistry. While a specific, validated synthesis for this compound is not documented in publicly accessible literature, a plausible synthetic approach can be conceptualized based on established methodologies for related chiral heterocycles.
A potential synthetic strategy could involve the stereoselective construction of a suitably functionalized piperidine ring, followed by the annulation of the pyrrolidinone ring. This could be achieved through various methods, including:
-
Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a derivative of glutamic acid or proline.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction.
-
Resolution of Racemates: Synthesizing the racemic compound and then separating the enantiomers, for instance, through enzymatic resolution.
A patent for the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate for the antibiotic moxifloxacin, highlights a strategy involving enzymatic hydrolysis for optical resolution.[4][5] This underscores the pharmaceutical industry's interest in stereochemically pure bicyclic diamines and related structures.
Hypothetical Experimental Protocol for a Generic Octahydro-pyrrolo[3,4-c]pyridin-3-one
The following is a generalized, hypothetical protocol for the synthesis of a generic octahydro-pyrrolo[3,4-c]pyridin-3-one scaffold. This is not a validated protocol for the title compound but is based on established chemical principles for the synthesis of similar structures.
-
Step 1: Synthesis of a Substituted Piperidine Precursor: A Diels-Alder reaction between a suitable diene and a dienophile could be employed to construct a substituted cyclohexene ring, which can then be converted to the desired piperidine derivative. Asymmetric variants of the Diels-Alder reaction using chiral catalysts can establish the required stereocenters.
-
Step 2: Functional Group Interconversion: The substituents on the piperidine ring are then manipulated to introduce the necessary functional groups for the subsequent cyclization. This may involve oxidation, reduction, and protection/deprotection steps.
-
Step 3: Annulation of the Pyrrolidinone Ring: An intramolecular cyclization reaction is performed to form the five-membered lactam ring. This could be achieved, for example, by the condensation of an amino group with an ester or a carboxylic acid functionality on an adjacent carbon.
-
Step 4: N-Methylation: The final step would involve the methylation of the nitrogen atom of the lactam, if not already incorporated in an earlier step, to yield the target compound.
Caption: Hypothetical Synthetic Workflow for this compound.
Potential Pharmacological Profile and Mechanism of Action
The pyrrolo[3,4-c]pyridine scaffold is a versatile template for engaging a variety of biological targets. The pharmacological profile of derivatives is highly dependent on the nature and substitution pattern of the core.
Potential Therapeutic Targets and Activities:
-
Anticancer Activity: Some pyrrolo[3,2-c]pyridin-4-one derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in oncology.[6] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that control cell proliferation, differentiation, and survival.
-
Antidiabetic Activity: Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, suggesting a potential application in the treatment of type 2 diabetes.[2] Other derivatives have been synthesized as novel GPR119 agonists, a receptor involved in incretin and insulin secretion.
-
Analgesic and Sedative Activity: A number of pyrrolo[3,4-c]pyridine derivatives have been studied for their effects on the central nervous system, demonstrating potential analgesic and sedative properties.[1][2]
-
Antimycobacterial Activity: The enzyme enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a validated target for antitubercular drugs. Some pyrrolo[3,4-c]pyridine derivatives have been identified as inhibitors of this enzyme.[2]
Given the structural similarities to these active compounds, it is plausible that this compound could exhibit activity in one or more of these areas. Its rigid, three-dimensional structure may allow it to fit into specific binding pockets of enzymes or receptors with high affinity and selectivity.
Conceptual Signaling Pathway: Potential as a Kinase Inhibitor
To illustrate a potential mechanism of action, the following diagram depicts a simplified signaling pathway that could be modulated by a pyrrolo[3,4-c]pyridine derivative acting as a kinase inhibitor, for example, targeting a receptor tyrosine kinase (RTK) like EGFR.
Caption: Conceptual Signaling Pathway Illustrating a Potential Mechanism of Action as a Kinase Inhibitor.
Applications in Drug Discovery and Research
The octahydro-pyrrolo[3,4-c]pyridin-3-one scaffold, and particularly the chiral variants, are valuable building blocks in drug discovery. Their applications include:
-
Fragment-Based Drug Discovery (FBDD): The rigid, three-dimensional nature of this scaffold makes it an excellent starting point for FBDD campaigns. By identifying low-affinity binding fragments, medicinal chemists can elaborate the structure to develop potent and selective drug candidates.
-
Scaffold for Library Synthesis: This core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries for high-throughput screening against a wide range of biological targets.
-
Probes for Chemical Biology: Labeled derivatives of this scaffold could be synthesized to serve as chemical probes for identifying and validating new drug targets.
The table below summarizes the demonstrated biological activities of various pyrrolo[3,4-c]pyridine derivatives, providing a basis for the potential research applications of the title compound.
| Biological Activity | Target/Mechanism | Reference |
| Antidiabetic | Stimulation of glucose uptake; GPR119 agonism | [2] |
| Anticancer | Inhibition of EGFR and HER2 | [6] |
| Antimycobacterial | Inhibition of InhA | [2] |
| Analgesic & Sedative | CNS modulation | [1][2] |
| Antiviral | Various viral targets | [1][2] |
Conclusion and Future Directions
This compound is a chiral, saturated heterocyclic compound belonging to a class of molecules with significant, demonstrated therapeutic potential. While specific data for this compound is scarce in the public domain, the rich pharmacology of the broader pyrrolo[3,4-c]pyridine family strongly suggests that it could be a valuable entity in drug discovery and development.
Future research should focus on the development of a robust and stereoselective synthesis for this compound. Once synthesized, it should be subjected to a broad panel of biological assays to elucidate its pharmacological profile. Its potential as a kinase inhibitor, a modulator of CNS targets, or an antimicrobial agent warrants investigation. Furthermore, its utility as a scaffold for the development of novel chemical libraries could open up new avenues for identifying first-in-class therapeutics. The exploration of this and related chiral scaffolds will undoubtedly continue to be a fruitful area of research for medicinal chemists and drug discovery scientists.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological properties.[1][2] Derivatives of this core have shown potential as analgesic, antidiabetic, antiviral, and anticancer agents.[1][2][3] This guide focuses on a specific, lesser-studied derivative, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. Due to the nascent stage of research on this particular molecule, its precise mechanism of action remains uncharacterized. This document, therefore, serves as a comprehensive technical roadmap for researchers, outlining a systematic, multi-pronged approach to investigate and elucidate its molecular mechanism. We will leverage the known activities of the broader pyrrolopyridine class to generate initial hypotheses and detail the requisite experimental workflows for target identification, validation, and pathway analysis.
Introduction: The Pyrrolo[3,4-c]pyridine Scaffold and its Therapeutic Potential
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry.[4] Their structural similarity to the purine ring of ATP makes them ideal candidates for kinase inhibitors.[5] Indeed, several pyrrolopyridine derivatives have been developed as potent anticancer agents, such as the BRAF kinase inhibitor Vemurafenib.[5]
Beyond kinase inhibition, the pyrrolo[3,4-c]pyridine class has demonstrated a remarkable diversity of biological activities:
-
Neurological and Analgesic Effects: Some derivatives exhibit analgesic properties, with preliminary studies suggesting a weak affinity for µ-opioid receptors.[3] Others have been investigated as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in various neurological and psychiatric disorders.[6]
-
Metabolic Regulation: Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells, indicating potential for treating type 2 diabetes.[1][3] Additionally, agonism at the G-protein coupled receptor GPR119, which regulates insulin secretion, has been identified in other analogues.[1][3]
-
Anti-Infective Properties: The scaffold has been incorporated into molecules with antiviral and antimycobacterial activities. Some derivatives act as HIV-1 integrase (IN) inhibitors, while others target enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[3]
Given this wide range of potential targets, a systematic and unbiased approach is crucial to determine the specific mechanism of action for this compound.
A Proposed Strategy for Mechanistic Elucidation
This guide proposes a logical, multi-stage workflow to systematically investigate the mechanism of action of our lead compound. The process begins with broad, hypothesis-generating screening and progressively narrows down to specific target validation and pathway analysis.
Caption: A multi-phase workflow for MoA elucidation.
Phase 1: Hypothesis Generation and Broad-Based Screening
The initial phase aims to cast a wide net to identify potential biological activities and generate testable hypotheses.
In Silico and Computational Approaches
Before embarking on wet-lab experiments, computational methods can provide valuable starting points. By comparing the structure of this compound to databases of known pharmacologically active compounds, we can predict potential targets.
Protocol: Target Prediction via Structural Similarity
-
Compound Digitization: Obtain the 2D or 3D structure of the molecule in a suitable format (e.g., SDF, MOL2).
-
Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB.
-
Similarity Search: Perform a Tanimoto similarity search against the databases. A Tanimoto coefficient > 0.85 suggests a high likelihood of similar biological activity.
-
Target Annotation: Analyze the annotated targets of the structurally similar compounds.
-
Hypothesis Formulation: Based on the prevalence of certain targets (e.g., kinases, GPCRs), formulate initial hypotheses for testing.
Broad Phenotypic Screening
Phenotypic screens assess the effect of a compound on cell behavior without a preconceived target. The NCI-60 cell line panel, a set of 60 human cancer cell lines, is a powerful tool for identifying potential anti-proliferative activity and discerning patterns of sensitivity that may hint at a specific mechanism.[7]
Table 1: Representative Phenotypic Screening Assays
| Assay Type | Principle | Information Gained | Example Application |
| NCI-60 Screen | Measures growth inhibition across 60 cancer cell lines. | Anti-proliferative activity, potential MoA based on sensitivity patterns. | Identifying novel anticancer agents.[7] |
| High-Content Imaging | Automated microscopy to assess changes in cell morphology, protein localization, etc. | Cellular effects (e.g., apoptosis, cell cycle arrest, autophagy). | Differentiating between cytotoxic and cytostatic effects. |
| Inflammatory Cytokine Panel | Measures the release of cytokines (e.g., TNF-α, IL-6) from immune cells (e.g., LPS-stimulated macrophages). | Pro- or anti-inflammatory activity. | Screening for inhibitors of inflammatory signaling pathways.[8] |
| Glucose Uptake Assay | Measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) into cells. | Effect on cellular glucose metabolism. | Identifying compounds with potential antidiabetic properties.[1][3] |
Phase 2: Target Identification and Validation
With hypotheses in hand from Phase 1, the next step is to identify the direct molecular target(s) of the compound.
Biochemical Assays: Testing a Panel of Hypothesized Targets
Based on the known activities of the pyrrolopyridine class, a logical starting point is to screen for activity against kinases, GPCRs, and metabolic enzymes.
Protocol: Kinase Inhibition Profiling
-
Panel Selection: Select a commercially available kinase panel that covers a broad range of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: The assay is typically performed using a radiometric (³³P-ATP) or fluorescence-based method to measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration (e.g., 10 µM).
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are considered primary hits.
-
Dose-Response: For primary hits, perform a dose-response curve to determine the IC₅₀ value, a measure of potency.
Caption: Workflow for kinase inhibition profiling.
Unbiased Target Identification: Affinity-Based Proteomics
If panel screens are inconclusive, unbiased methods are required. Affinity-based chemical proteomics aims to "pull down" the cellular targets of a compound from a complex protein lysate.
Protocol: Affinity Chromatography Pulldown
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure this modification does not abrogate biological activity.
-
Matrix Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with a cell or tissue lysate.
-
Washing: Wash extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Hit Validation: Potential targets must be validated using orthogonal methods, such as the Cellular Thermal Shift Assay (CETSA).
Phase 3: Pathway Analysis and In-Cellular Target Engagement
Identifying a binding partner is not sufficient. The functional consequence of this interaction must be demonstrated in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells or tissues. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blot or other specific protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
Downstream Signaling Analysis
Once a target is validated, the next step is to investigate the downstream signaling consequences. For example, if the target is a kinase, we must determine which downstream proteins are affected by its inhibition.
-
Phospho-Proteomics: A mass spectrometry-based approach to globally quantify changes in protein phosphorylation upon compound treatment.
-
Western Blotting: A targeted approach to measure the phosphorylation status of specific downstream substrates of the identified kinase. For instance, if the compound inhibits Syk kinase, one would expect to see a decrease in the phosphorylation of its downstream targets.[8]
Conclusion and Future Directions
The elucidation of a novel compound's mechanism of action is a complex but critical process in drug discovery. This guide provides a comprehensive, hypothesis-driven framework for investigating this compound. By integrating computational, phenotypic, biochemical, and cellular approaches, researchers can systematically identify the molecular target(s), validate target engagement, and delineate the downstream signaling pathways modulated by this compound. The diverse activities of the broader pyrrolopyridine class suggest a rich field of possibilities, from kinase inhibition to metabolic regulation, making this a compelling area for further research.
References
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Gomółka, J., & Wifling, D. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available at: [Link]
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Lee, J. K., et al. (2015). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. NIH. Available at: [Link]
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Martin, M. G., et al. (2024). Development of a Series of Pyrrolopyridone MAT2A Inhibitors. PubMed. Available at: [Link]
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O'Connor, P. M., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. Available at: [Link]
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Krasavin, M., & Zahanich, I. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]
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Gomółka, J., & Wifling, D. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
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Gomółka, J., & Wifling, D. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]
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Unlocking the Therapeutic Potential of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: A Technical Guide to Target Identification and Validation
Abstract
The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of the specific compound, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. While direct pharmacological data for this molecule is not extensively published, this document synthesizes information from analogous structures to propose a rational, multi-pronged approach for target identification and validation. We will explore potential target classes, including those in the central nervous system, metabolic pathways, and oncology, and detail robust experimental and in-silico methodologies to elucidate the mechanism of action of this promising compound.
Introduction: The Promise of the Pyrrolo[3,4-c]pyridine Core
The pyrrolo[3,4-c]pyridine nucleus is a key structural motif found in a variety of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be decorated with various substituents to achieve specific interactions with biological targets. Derivatives of this scaffold have been investigated for a broad spectrum of therapeutic applications, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3] This versatility underscores the potential of novel analogs, such as this compound, to yield new therapeutic agents.
This guide will provide a structured approach to systematically investigate the therapeutic potential of this compound. The core of our strategy is a hypothesis-driven exploration of potential targets based on the known activities of structurally related compounds, coupled with a rigorous validation workflow.
Proposed Therapeutic Target Classes
Based on the documented activities of other pyrrolo[3,4-c]pyridine derivatives, we can logically infer several potential target classes for this compound.
Central Nervous System (CNS) Targets
A significant number of pyrrolo[3,4-c]pyridine analogs have demonstrated effects on the central nervous system, particularly analgesic and sedative properties.[1][4] This suggests potential interactions with receptors and enzymes that modulate neuronal signaling.
-
Hypothesized Targets:
-
Opioid Receptors (MOR, DOR, KOR): Given the analgesic activity of related compounds, direct or allosteric modulation of opioid receptors is a plausible mechanism.
-
GABA-A Receptors: The sedative effects observed in some analogs point towards potential positive allosteric modulation of GABA-A receptors, similar to benzodiazepines.
-
Serotonin (5-HT) and Dopamine Receptors: These receptors are critical in pain and mood regulation, making them viable candidates.
-
Voltage-gated Sodium and Calcium Channels: Modulation of these channels can impact neuronal excitability and pain signaling.
-
Metabolic Disease Targets
Certain pyrrolo[3,4-c]pyridine derivatives have shown promise in the context of metabolic diseases, such as diabetes.[1][2]
-
Hypothesized Targets:
-
Aldose Reductase: This enzyme is a key player in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications.
-
G-protein Coupled Receptor 119 (GPR119): As a regulator of incretin and insulin secretion, GPR119 is an attractive target for type 2 diabetes.[2]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are central to the regulation of glucose and lipid metabolism.
-
Oncology Targets
The structural similarity of some pyrrolopyridine derivatives to kinase inhibitors that are successful in cancer therapy suggests that this compound may have potential in oncology.[1]
-
Hypothesized Targets:
-
Protein Kinases: The pyrrolopyridine scaffold can mimic the purine ring of ATP, suggesting potential as a kinase inhibitor. A broad kinase screen would be a logical starting point.
-
Tubulin: Some heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics.
-
Topoisomerases: Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.
-
A Roadmap for Target Identification and Validation
A systematic and multi-faceted approach is essential to confidently identify and validate the therapeutic targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Initial Screening and Hypothesis Generation
-
In-Silico Target Prediction:
-
Methodology: Employ computational methods to predict potential binding partners. This involves creating a 3D model of this compound and performing virtual screening against libraries of known protein structures.
-
Tools: Software such as AutoDock, Schrödinger Suite, or online platforms like SwissTargetPrediction can be utilized.
-
Rationale: This cost-effective initial step can help prioritize experimental validation efforts by identifying proteins with high predicted binding affinity.
-
-
Phenotypic Screening:
-
Methodology: Screen the compound across a diverse panel of cell lines representing different therapeutic areas (e.g., neuronal cells, cancer cell lines, adipocytes). Key readouts would include cell viability, proliferation, and specific functional endpoints (e.g., neurite outgrowth, glucose uptake).
-
Rationale: A distinct phenotypic response can provide valuable clues about the underlying mechanism of action and the relevant signaling pathways.
-
Phase 2: Target Binding and Engagement
-
Biochemical Assays:
-
Methodology: Once a prioritized list of potential targets is established, direct binding and functional modulation can be assessed using in-vitro biochemical assays.
-
For Enzymes: Measure the effect of the compound on enzyme kinetics to determine IC50 or Ki values.
-
For Receptors: Use radioligand binding assays to determine the affinity (Kd) of the compound for the receptor.
-
-
Rationale: These assays provide quantitative data on the direct interaction between the compound and the purified target protein.
-
-
Biophysical Assays:
-
Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) can be used to confirm direct binding and characterize the thermodynamics and kinetics of the interaction.
-
Rationale: These label-free methods provide orthogonal validation of direct binding and can offer deeper insights into the binding mechanism.
-
-
Cellular Target Engagement:
-
Methodology: Confirm that the compound binds to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.
-
Rationale: Demonstrating target engagement in live cells is a critical step to ensure that the observed in-vitro activity translates to a cellular setting.
-
Phase 3: Cellular and In-Vivo Validation
-
Cell-based Functional Assays:
-
Methodology: Investigate the functional consequences of target engagement in cells. This could involve:
-
Western Blotting: To assess changes in downstream signaling proteins.
-
Reporter Gene Assays: To measure the transcriptional activity of pathways modulated by the target.
-
Calcium Imaging or Electrophysiology: For ion channel or GPCR targets.
-
-
Rationale: These assays link target binding to a measurable biological response in a relevant cellular model.
-
-
In-Vivo Pharmacological Models:
-
Methodology: Evaluate the efficacy of this compound in animal models of the disease relevant to the validated target. Pharmacokinetic and pharmacodynamic (PK/PD) studies should be conducted to establish a relationship between drug exposure and target modulation.
-
Rationale: In-vivo studies are the ultimate test of a compound's therapeutic potential and are essential for preclinical development.
-
Data Presentation and Interpretation
Rigorous data analysis and clear presentation are paramount in drug discovery research.
Table 1: Example Data Summary for a Hypothesized Kinase Target
| Assay Type | Parameter | This compound | Control Inhibitor |
| Biochemical Assay | IC50 (nM) | 150 | 50 |
| Biophysical Assay (SPR) | Kd (nM) | 200 | 75 |
| Cellular Target Engagement (CETSA) | Tagg (°C) | 58.5 | 60.2 |
| Cell-based Functional Assay | p-ERK IC50 (nM) | 300 | 100 |
Conclusion
This compound represents a novel chemical entity with the potential to modulate a range of therapeutic targets. While its specific biological activities are yet to be fully elucidated, a systematic investigation based on the known pharmacology of the pyrrolo[3,4-c]pyridine scaffold can pave the way for its development as a new therapeutic agent. The integrated workflow of in-silico prediction, phenotypic screening, biochemical and biophysical validation, and in-vivo testing outlined in this guide provides a robust framework for unlocking the full therapeutic potential of this promising compound.
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Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14, 354. [Link]
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Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate2021 . [Link]
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Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed2021 . [Link]
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Consensus. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. 2021 . [Link]
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Altomare, C.; Carotti, A.; Casini, G.; Cellamare, S.; Ferappi, M.; Brigiani, G. S.; Persichella, M. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco1990 , 45, 489-497. [Link]
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Wójcicka, A.; Szymańska, E.; Gieremek, E.; Sapa, J.; Siwek, A.; Gryboś, A.; Pawłowski, M. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules2020 , 25, 5796. [Link]
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The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Pyrrolo[3,4-c]pyridine Derivatives
Introduction: The Pyrrolo[3,4-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The landscape of modern drug discovery is perpetually in search of novel molecular architectures that offer a blend of structural rigidity, synthetic accessibility, and the capacity for diverse functionalization. Among the myriad of heterocyclic systems, the pyrrolopyridines, also known as azaindoles, have emerged as a particularly fruitful area of investigation. This guide focuses on a specific and compelling isomer, the pyrrolo[3,4-c]pyridine core. This bicyclic system, comprising a fused pyrrole and pyridine ring, represents a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2]
Pyrrolo[3,4-c]pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, antidiabetic, antimycobacterial, analgesic, and sedative properties.[1][2] Their ability to mimic the purine ring of ATP allows them to effectively interact with the ATP-binding sites of various kinases, making them attractive candidates for the development of targeted therapies.[3] This guide provides an in-depth exploration of the discovery and synthesis of pyrrolo[3,4-c]pyridine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and contextualize the therapeutic potential of this versatile scaffold through an examination of its interactions with key biological pathways.
Strategic Approaches to the Synthesis of the Pyrrolo[3,4-c]pyridine Core
The construction of the pyrrolo[3,4-c]pyridine ring system can be broadly categorized into three main strategies: annulation of the pyrrole ring onto a pre-existing pyridine, annulation of the pyridine ring onto a pyrrole precursor, or a tandem cyclization approach forming both rings concurrently.[4] The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Annulation of the Pyrrole Ring: Building upon a Pyridine Foundation
A common and effective strategy involves the formation of the pyrrole ring from a suitably functionalized pyridine precursor, typically a pyridine-3,4-dicarboxylic acid derivative. This approach offers excellent control over the substitution on the pyridine moiety.
A key intermediate in this approach is pyridine-3,4-dicarboxylic anhydride or the corresponding dicarboximide. These can be readily synthesized from pyridine-3,4-dicarboxylic acid. The subsequent cyclization to form the pyrrolo[3,4-c]pyridine-1,3-dione is a critical step.
Experimental Protocol: Synthesis of 2-substituted-2H-pyrrolo[3,4-c]pyridine-1,3-diones from Pyridine-3,4-dicarboxylic Acid
This protocol outlines a two-step process starting from pyridine-3,4-dicarboxylic acid.
Step 1: Synthesis of Pyridine-3,4-dicarboximide
-
A mixture of pyridine-3,4-dicarboxylic acid (1 equivalent) and urea (2 equivalents) is heated at 150-160°C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the solid residue is washed with water and then ethanol to yield pyridine-3,4-dicarboximide.
Step 2: N-Alkylation/Arylation and Cyclization
-
To a solution of pyridine-3,4-dicarboximide (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (1.2 equivalents).
-
The appropriate alkyl or aryl halide (e.g., benzyl bromide) (1.1 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 2-substituted-2H-pyrrolo[3,4-c]pyridine-1,3-dione.
Causality Behind Experimental Choices: The use of urea in the first step provides a source of ammonia for the formation of the imide. The choice of a polar aprotic solvent like DMF in the second step facilitates the SN2 reaction for N-alkylation. Potassium carbonate is a mild and effective base for deprotonating the imide nitrogen.
Annulation of the Pyridine Ring: From Pyrrole Precursors
While less common, it is also possible to construct the pyridine ring onto a pre-existing, appropriately substituted pyrrole. This strategy can be advantageous when the desired substitutions on the pyrrole ring are more easily introduced at an earlier stage.
Multicomponent and Cascade Reactions: Efficiency in Synthesis
Modern synthetic organic chemistry emphasizes efficiency and atom economy. Multicomponent reactions (MCRs) and cascade reactions that form multiple bonds and rings in a single operation are highly valuable. A recently developed metal-free, chemo- and site-selective strategy allows for the synthesis of polysubstituted pyrrolo[3,4-c]pyridines from β-ketothioamides and 2-aroylmalononitrile at room temperature.[5][6][7] This base-assisted approach proceeds through a cross-coupling/two-fold intramolecular cyclization cascade.[5][6][7]
Conceptual Workflow for a Multicomponent Synthesis
Caption: A generalized workflow for the multicomponent synthesis of pyrrolo[3,4-c]pyridines.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of pyrrolo[3,4-c]pyridine derivatives is vast, with significant research focused on their application as anticancer and antiviral agents.
Anticancer Activity: Targeting Key Signaling Pathways
Many pyrrolo[3,4-c]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
1. Inhibition of the BRAF/MEK/ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[5] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, particularly melanoma.[5] Vemurafenib, a potent inhibitor of the BRAF V600E mutant, contains a pyrrolopyridine scaffold and has been a game-changer in the treatment of metastatic melanoma.[5][8] Pyrrolo[3,4-c]pyridine derivatives can be designed to act as ATP-competitive inhibitors of mutated BRAF, thereby blocking downstream signaling and inhibiting tumor growth.[8]
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by a pyrrolo[3,4-c]pyridine derivative.
2. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy production.[7] Cancer cells have a high metabolic rate and are often more dependent on the NAD+ salvage pathway for their survival, making NAMPT an attractive therapeutic target.[7] 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have been identified as potent inhibitors of human NAMPT.[9] By blocking NAMPT, these compounds deplete intracellular NAD+ levels, leading to an energy crisis and ultimately cell death in cancer cells.[7]
Caption: Mechanism of action of pyrrolo[3,4-c]pyridine derivatives as NAMPT inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of selected pyrrolo[3,4-c]pyridine derivatives against various biological targets.
| Compound Class | Target | IC50 / Ki | Reference |
| 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas | Human NAMPT | 11 nM (IC50) | [9] |
| N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives | PKCβII | 0.1 - 181 nM (Ki) | [10] |
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have also shown promise as antiviral agents, particularly against HIV-1. Certain derivatives have been found to inhibit HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.[1]
Conclusion and Future Directions
The pyrrolo[3,4-c]pyridine scaffold has firmly established itself as a versatile and valuable core in the pursuit of novel therapeutic agents. The synthetic methodologies for its construction are continually evolving, with a trend towards more efficient and environmentally benign processes. The broad spectrum of biological activities exhibited by its derivatives, particularly in the realms of oncology and virology, underscores the immense potential of this heterocyclic system.
Future research will likely focus on several key areas:
-
Expansion of Synthetic Diversity: The development of new synthetic routes to access a wider range of substitution patterns will be crucial for fine-tuning the pharmacological properties of these compounds.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to elucidate the key structural features required for potent and selective inhibition of specific biological targets.
-
Exploration of New Therapeutic Areas: While oncology and virology are prominent, the diverse biological activities of pyrrolo[3,4-c]pyridines suggest their potential in other disease areas, such as neurodegenerative and inflammatory disorders.
-
Development of Drug Delivery Systems: For promising lead compounds, the development of effective drug delivery systems will be essential to optimize their pharmacokinetic and pharmacodynamic profiles.
References
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Vemurafenib Pathway, Pharmacodynamics. ClinPGx. [Link]
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Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Chemical Communications (RSC Publishing). [Link]
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Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]
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Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. [Link]
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Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed. [Link]
-
Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PubMed. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
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Hantzsch pyridine synthesis. Wikipedia. [Link]
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Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). PubMed. [Link]
-
Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. MDPI. [Link]
-
The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]
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THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Chemistry of Heterocyclic Compounds. [Link]
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(PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
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Hantzsch pyrrole synthesis. Wikipedia. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Hantzsch Pyridine Synthesis. Scribd. [Link]
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Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. [Link]
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Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. NIH. [Link]
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Synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione and Its X-ray Structure. SciSpace. [Link]
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2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. WIPO Patentscope. [Link]
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A Spectroscopic and Structural Analysis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract: This guide provides a comprehensive technical overview of the spectroscopic properties of the bicyclic lactam, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. This compound represents a valuable scaffold in medicinal chemistry, and a thorough understanding of its structural characterization is paramount for its application in drug discovery and development. Due to the limited availability of public experimental data for this specific molecule, this document leverages high-fidelity predicted spectroscopic data, interpreted through the lens of established chemical principles. We will delve into the analysis of Nuclear Magnetic Resonance (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a complete and validated structural profile.
Introduction and Molecular Overview
This compound is a saturated heterocyclic compound featuring a cis-fused pyrrolidinone and piperidine ring system. The defined stereochemistry at the bridgehead carbons (3a and 7a) imparts a rigid, V-shaped conformation to the molecule. Such constrained bicyclic systems are of significant interest in medicinal chemistry as they can present well-defined vectors for substitution, enabling precise interaction with biological targets.
The structural confirmation of such molecules is non-trivial and relies on a multi-technique spectroscopic approach. This guide serves to elucidate this analytical workflow, providing not only the expected data but also the causal reasoning behind the spectral features, thereby offering a robust framework for the characterization of this and structurally related compounds.
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 1242336-75-9 |
| Canonical SMILES | CN1C(=O)C2CNCC(C2C1)C |
| InChI Key | InChI=1S/C8H14N2O/c1-10-8(11)6-4-9-3-2-5(6)7-10/h5-6,9H,2-4,7H2,1H3/t5-,6-/m0/s1 |
| Appearance | Predicted: White to off-white solid |
Analytical Workflow for Structural Elucidation
The definitive structural analysis of a novel or synthesized compound follows a logical and self-validating workflow. The process begins with less specific, functional group-level information and progresses to detailed connectivity and stereochemical assignment.
Caption: A typical analytical workflow for structural elucidation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of specific functional groups. For the target molecule, the most prominent feature will be the strong absorption from the lactam carbonyl group.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of air is recorded and automatically subtracted.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic CH₂ and CH) |
| ~1685 | Strong | C=O stretching (amide I band, five-membered lactam) |
| ~1460 | Medium | CH₂ scissoring |
| ~1250 | Medium | C-N stretching |
Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch expected around 1685 cm⁻¹. The frequency for a five-membered lactam ring is typically higher than that of a six-membered lactam or an acyclic amide due to increased ring strain. The absence of a broad absorption in the 3200-3500 cm⁻¹ region confirms the absence of N-H bonds, consistent with the N-methyl and tertiary piperidine nitrogen structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infusion: The solution is infused into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules, primarily forming the protonated molecular ion [M+H]⁺.
-
Data Acquisition: The ions are guided into the mass analyzer, and their m/z values are recorded.
Predicted MS Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₈H₁₄N₂O | - |
| Calculated Exact Mass | 154.1106 | Theoretical mass of the neutral molecule |
| Observed Ion [M+H]⁺ | 155.1182 | Protonated molecular ion |
Interpretation: The primary observation in a positive-ion ESI-MS experiment would be the protonated molecular ion at m/z 155.1182. An HRMS measurement confirming this value to within a few parts per million (ppm) of the calculated mass for C₈H₁₅N₂O⁺ provides unequivocal proof of the molecular formula. Fragmentation analysis (MS/MS) would likely show initial loss of small neutral molecules like CO or ethene, followed by cleavage of the bicyclic ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. The cis-fusion of the rings in this compound creates a unique magnetic environment for each proton and carbon, leading to a complex but interpretable set of spectra.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) are acquired using standard pulse programs.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| H₇ₐ | ~3.20 | m | - | 1H | Bridgehead CH |
| H₃ₐ | ~3.05 | ddd | J ≈ 8.0, 6.5, 4.0 | 1H | Bridgehead CH |
| H₁ₐ | ~3.40 | dd | J ≈ 12.0, 4.0 | 1H | Pyrrolidine CH₂ |
| H₁ₑ | ~2.85 | t | J ≈ 12.0 | 1H | Pyrrolidine CH₂ |
| H₄ₐ | ~2.95 | m | - | 2H | Piperidine CH₂ |
| H₄ₑ | |||||
| H₆ₐ | ~2.70 | m | - | 2H | Piperidine CH₂ |
| H₆ₑ | |||||
| N-CH₃ | ~2.90 | s | - | 3H | N-Methyl |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (C₃) |
| ~55.0 | C₇ₐ |
| ~52.0 | C₁ |
| ~48.0 | C₄ |
| ~45.0 | C₆ |
| ~40.0 | C₃ₐ |
| ~30.0 | N-CH₃ |
Interpretation and 2D Correlations
The N-methyl group provides a simple starting point for analysis with a sharp singlet at ~2.90 ppm in the ¹H NMR and a signal around 30.0 ppm in the ¹³C NMR. The carbonyl carbon is the most deshielded, appearing at ~175.0 ppm.
The complex multiplets in the aliphatic region of the ¹H NMR can be fully assigned using 2D NMR techniques.
Caption: Key predicted 2D NMR correlations for the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to trace the connectivity through the entire spin system: from the C₁ protons to the C₇ₐ proton, then to the C₆ protons, around the piperidine ring to the C₄ protons, and finally to the C₃ₐ proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton signal to the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily distinguished ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
From the N-CH₃ protons to the C=O carbon (C₃) and the C₁ carbon .
-
From the C₁ protons to the bridgehead carbons C₃ₐ and C₇ₐ .
-
From the bridgehead proton H₇ₐ to carbons C₁, C₃, and C₆ .
-
Conclusion
The combination of IR, high-resolution MS, and a full suite of NMR experiments provides a self-validating system for the complete structural and stereochemical assignment of this compound. The predicted data presented in this guide, based on fundamental spectroscopic principles, outlines the key features expected for this molecule. The carbonyl stretch at ~1685 cm⁻¹ in the IR confirms the lactam, the exact mass measurement confirms the elemental composition, and the detailed analysis of 1D and 2D NMR spectra confirms the specific connectivity and the cis-fused stereochemistry of the bicyclic core. This analytical blueprint is essential for any researcher working with this or analogous heterocyclic systems.
References
Note: As experimental data for the target compound is not publicly available, these references support the fundamental principles and standard methodologies discussed in the guide.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
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Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]
-
Title: High-Resolution and Tandem Mass Spectrometry Source: de Hoffmann, E., & Stroobant, V. (2007). John Wiley & Sons. URL: [Link]
-
Title: ¹H, ¹³C, and ¹⁵N NMR stereochemical study of cis-fused 7a(8a)-methyl and 6-phenyl octa(hexa)hydrocyclopenta[d][1]oxazines and[1]benzoxazines Source: Fülöp, F., et al. (2002). Chirality, 14(2-3), 187-98. URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Saczewski, F., et al. (2021). Molecules, 26(16), 4985. URL: [Link]
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In silico modeling of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
An In-Depth Technical Guide to the In Silico Modeling of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Foreword: The Computational Microscope in Modern Drug Discovery
In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and staggering costs.[1][2] The paradigm has shifted from serendipitous discovery to rational, structure-based design, where computational methods, collectively known as in silico modeling, serve as an indispensable "computational microscope."[3][4] These techniques allow us to simulate, predict, and analyze molecular interactions within a virtual environment, thereby accelerating progress, mitigating risks, and prioritizing laboratory experiments.[4]
This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of This compound (henceforth referred to as "the compound"). As a derivative of the pyrrolo[3,4-c]pyridine scaffold, which is known to exhibit a wide spectrum of pharmacological properties including antitumor, antiviral, and antidiabetic activities, this molecule represents a compelling candidate for computational investigation.[5][6][7] This document is structured not as a rigid template, but as a logical progression of scientific inquiry, guiding the researcher from initial characterization and target identification through to detailed biophysical simulation and property prediction.
Section 1: Compound Profile and Initial Assessment
Before embarking on complex simulations, a foundational understanding of the molecule is critical.
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 1242336-75-9[8]
The first step in any in silico workflow is to obtain a high-quality 3D structure of the ligand. This can be achieved by sketching the molecule in a chemical editor and performing a geometry optimization using a suitable force field or a semi-empirical quantum mechanical method.
Section 2: The In Silico Discovery Workflow: A Roadmap
The computational investigation of a novel compound follows a multi-stage process designed to build a comprehensive profile of its potential as a therapeutic agent. Each stage informs the next, creating a self-validating cascade of inquiry.
Caption: A generalized workflow for in silico drug discovery.
Section 3: Target Identification: Finding the "Lock" for Our "Key"
With no pre-specified biological target for the compound, our first task is to generate a testable hypothesis. This process, often called "target fishing" or "target prediction," leverages both ligand-based and structure-based approaches.
-
Ligand-Based Target Fishing: This method relies on the principle that structurally similar molecules often bind to similar targets. Web servers such as SwissTargetPrediction or SuperPred can be used. These tools screen the compound's topology against databases of known ligands and their annotated targets, providing a ranked list of plausible protein interactions.
-
Literature and Scaffold Analysis: A thorough review of the pyrrolo[3,4-c]pyridine scaffold reveals that its derivatives have been investigated as inhibitors of Phosphoinositide 3-kinases (PI3Ks) and agonists for GPR119.[5] This provides an immediate, high-priority list of protein families to investigate.
For the purpose of this guide, we will proceed with a hypothetical target: PI3Kγ , a well-validated target in inflammation and oncology.
Section 4: Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[11][12] It serves as a rapid computational screen to prioritize compounds.[13]
Protocol 4.1: Molecular Docking using AutoDock Vina and UCSF Chimera
This protocol outlines a standard procedure for docking our compound into the active site of PI3Kγ.
Causality and Self-Validation: The trustworthiness of a docking result is paramount. A standard validation step involves removing the co-crystallized ligand from a known protein-ligand complex, and then re-docking it. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
Step-by-Step Methodology:
-
Protein Preparation:
-
Fetch the crystal structure of PI3Kγ from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1E8X.
-
Using UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[14][15]
-
Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB). This step is crucial for accurately modeling electrostatic interactions.
-
Save the prepared protein structure as a .pdb file.
-
-
Ligand Preparation:
-
Load the optimized 3D structure of the compound into AutoDock Tools.
-
Assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. This prepares the ligand for flexible docking.
-
Save the prepared ligand as a .pdbqt file, which contains the coordinate information plus atomic charge and type.
-
-
Defining the Binding Site (Grid Box Generation):
-
Identify the active site of the protein. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Center a "grid box" around this active site. The box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time. A typical size is 25 x 25 x 25 Å.
-
Generate the grid parameter file (conf.txt) specifying the coordinates of the box center and its dimensions.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina via the command line, providing the prepared protein, the prepared ligand, and the grid configuration file as inputs.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log results.log
-
Vina will perform a stochastic search, generating multiple binding poses and ranking them by their calculated binding affinity in kcal/mol.[11]
-
-
Analysis of Results:
-
Visualize the output results.pdbqt file in UCSF Chimera or PyMOL.
-
Analyze the top-scoring pose. Pay close attention to key intermolecular interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.
-
The binding affinity provides a quantitative estimate of binding strength, with more negative values indicating a stronger interaction.[11]
-
Caption: A workflow diagram for a typical molecular docking experiment.
Section 5: Molecular Dynamics (MD) Simulation: Bringing the Static Picture to Life
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[16][17]
Protocol 5.1: Protein-Ligand Complex MD Simulation using GROMACS
This protocol details the setup and execution of an MD simulation for the PI3Kγ-compound complex generated from docking.
Causality and Self-Validation: The system must be properly equilibrated before the production simulation. This involves sequential heating and pressure stabilization steps, often under position restraints, to allow the solvent to relax around the solute without distorting the initial complex structure. Monitoring parameters like temperature, pressure, and potential energy for convergence is a key self-validation checkpoint.
Step-by-Step Methodology:
-
System Preparation & Topology Generation:
-
Protein Topology: Use the pdb2gmx tool in GROMACS with a suitable force field (e.g., CHARMM36m) to generate the protein topology (.top file).[17] This file describes the bonded and non-bonded parameters for every atom in the protein.
-
Ligand Topology: Parameterizing a novel ligand is a critical step. Use a server like CGenFF to generate CHARMM-compatible parameters for the compound.[17][18] This will produce a stream file that can be converted into GROMACS-compatible topology (.itp) and parameter files.
-
Complex Formation: Merge the coordinate files of the protein and the ligand into a single .gro file. Update the master topology file to include the ligand's topology (.itp) file.[16][19]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance between the protein and the box edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[16][17] This is essential for accurately calculating long-range electrostatic interactions using methods like Particle Mesh Ewald (PME).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is held in place with position restraints.
-
NPT Ensemble (Isothermal-Isobaric): Perform a longer simulation (e.g., 5 ns) at constant Number of particles, Pressure, and Temperature. This equilibrates the pressure and density of the system. Position restraints on the complex are typically relaxed or removed during this phase.
-
-
Production MD Run:
-
Run the production simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns), with all restraints removed. Save the trajectory coordinates every few picoseconds for later analysis.
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex is not undergoing major conformational changes.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.
-
Caption: A standard workflow for Molecular Dynamics (MD) simulations.
Section 6: ADMET and QSAR Modeling: Profiling for Drug-Likeness
A high-affinity ligand is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[20] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical filtering step in drug discovery.[21][22]
In Silico ADMET Prediction
Numerous open-access web servers and commercial software packages can predict a wide range of ADMET properties based on a molecule's structure.[21][23]
Protocol 6.1.1: ADMET Profiling using Web Servers
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.
-
Prediction: Submit the SMILES string to multiple ADMET prediction servers (e.g., SwissADME, ADMET-AI, pkCSM).[23][24] Using multiple tools is crucial as their underlying algorithms and training datasets differ, and a consensus prediction is more reliable.[21]
-
Analysis: Consolidate the predictions into a summary table. Key properties to evaluate include:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.[20]
-
Excretion: Renal Organic Cation Transporter (OCT2) substrate.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
Table 1: Hypothetical In Silico ADMET Profile for the Compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | MW ( g/mol ) | 154.21 | Excellent (Low MW) |
| LogP | 0.85 | Good Lipophilicity | |
| TPSA (Ų) | 49.6 | Good for Permeability | |
| Absorption | HIA | High | Likely Well Absorbed |
| Distribution | BBB Permeant | No | Low Risk of CNS Side Effects |
| Metabolism | CYP2D6 Inhibitor | No | Low Risk of Drug-Drug Int. |
| Toxicity | AMES Toxicity | No | Likely Non-mutagenic |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Good Drug-Likeness |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a ligand-based method that mathematically correlates the chemical features of a series of molecules with their biological activity.[25][26] If a series of analogs of the pyrrolo[3,4-c]pyridine scaffold with known PI3Kγ inhibitory activity were available, a QSAR model could be built.
Protocol 6.2.1: QSAR Model Development Workflow
-
Data Curation: Compile a dataset of molecules with their corresponding biological activities (e.g., IC₅₀ values).
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., constitutional, topological, quantum-chemical).
-
Data Splitting: Rationally divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.[26]
-
Model Building: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to create a mathematical equation linking the descriptors (X variables) to the biological activity (Y variable).[27]
-
Model Validation: Assess the model's predictive power on the unseen test set. Key validation metrics include the coefficient of determination (R²) for the test set and the cross-validated R² (Q²) for the training set.[27] A robust model will have high values for both.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of our compound, guiding hit-to-lead optimization efforts.
Caption: Workflow for the development and validation of a QSAR model.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico strategy for evaluating the therapeutic potential of this compound. By systematically progressing from target identification to molecular docking, molecular dynamics, and ADMET/QSAR profiling, researchers can build a data-rich foundation to justify and guide subsequent experimental validation. The computational approaches detailed herein are not a replacement for laboratory research but a powerful symbiotic partner, enabling a more efficient, cost-effective, and rational path in the complex endeavor of drug discovery.[3][28] The ultimate goal is to leverage these predictive models to iteratively design new analogs with improved potency, selectivity, and pharmacokinetic profiles, accelerating the translation of a promising molecule into a life-saving medicine.
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Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. chemcopilot.com. [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. chem.libretexts.org. [Link]
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Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Aparoy, P., Kumar, K., & Reddy, K. K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
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Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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ChemMaster. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Patsnap. (2024). What is in silico drug discovery?. Patsnap Synapse. [Link]
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QSAR Analysis. (2023). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. YouTube. [Link]
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Taylor & Francis Online. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. tandfonline.com. [Link]
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Sîrbu, R., Soran, M. L., & Avram, S. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
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Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. meilerlab.org. [Link]
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Swanson, K. ADMET-AI. admetmesh.scbdd.com. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. neovarsity.org. [Link]
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The Ascendance of Bicyclic γ-Lactams: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The γ-lactam, a five-membered cyclic amide, is a cornerstone motif in medicinal chemistry, found in a plethora of biologically active natural products and synthetic drugs.[1][2] By introducing a second ring to create a bicyclic scaffold, chemists impart a high degree of conformational rigidity to the molecule. This structural constraint is not merely an exercise in synthetic elegance; it is a strategic decision that pre-organizes the molecule for optimal interaction with biological targets, often leading to significant gains in potency and selectivity. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of bicyclic γ-lactams, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of Bicyclic Scaffolds
In drug design, the principle of conformational constraint is a powerful tool. Flexible, linear molecules often pay a significant entropic penalty upon binding to a target, as they must adopt a specific, rigid conformation. Bicyclic systems, by their very nature, minimize this penalty. Their locked conformations can be designed to mimic the bioactive conformation of a peptide turn or to present pharmacophoric elements in a precise three-dimensional arrangement. This inherent rigidity enhances binding affinity and can improve selectivity by reducing off-target interactions. Furthermore, the robust, three-dimensional nature of these scaffolds makes them ideal for exploring the chemical space around a biological target, serving as versatile platforms for library synthesis and lead optimization.[3][4]
Key Synthetic Strategies: Building the Core
The construction of the bicyclic γ-lactam core requires precise control over stereochemistry and functionality. Several powerful strategies have emerged, each with distinct advantages that make them suitable for different synthetic goals. The choice of a particular route is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.
Tandem Reactions: The Power of Efficiency
One of the most elegant and efficient approaches is the use of one-pot tandem reactions, which combine multiple bond-forming events in a single operation, avoiding the need for isolation and purification of intermediates. A prime example is the palladium(II)-mediated Overman rearrangement followed by a ruthenium-catalyzed ring-closing metathesis (RCM) and Kharasch cyclization.[5][6][7][8]
-
Rationale: This sequence is chosen for its efficiency and modularity. The Overman rearrangement reliably converts an allylic trichloroacetimidate into an allylic trichloroacetamide, setting the stage for the subsequent cyclizations. The use of a single ruthenium catalyst (e.g., Grubbs' first-generation complex) to mediate both RCM and Kharasch cyclization is a key advantage, streamlining the process and increasing overall yield.[5][6] This approach allows for the rapid assembly of complex bicyclic systems from simple, readily available starting materials.
Workflow: Tandem Overman Rearrangement/RCM/Kharasch Cyclization.
Diastereoselective Cyclizations
Building upon chiral starting materials is a common strategy to control the stereochemistry of the final product. For instance, new chiral bicyclic lactams can be synthesized with high diastereoselectivity from acyclic β-enaminoesters derived from enantiopure amino alcohols like (R)-(-)-2-phenylglycinol.[9]
-
Rationale: This approach leverages a substrate-control model. The inherent chirality of the starting material directs the stereochemical outcome of the cyclization reactions. An intramolecular Corey-Chaykovsky ring-closing reaction is a key step that can generate two or three new stereogenic centers with high diastereoselectivity, providing a reliable method for producing enantiomerically pure scaffolds.[9]
Multicomponent Reactions (MCRs)
MCRs are powerful tools for generating molecular diversity, as they combine three or more starting materials in a single reaction to form a product that contains portions of all the initial components. Unsaturated γ-lactam derivatives synthesized via MCRs can serve as versatile precursors for bicyclic systems.[2]
-
Rationale: The primary advantage of MCRs is the rapid generation of complex and diverse structures from simple building blocks. The resulting unsaturated lactams possess multiple reactive sites, allowing for subsequent selective functionalization and diastereoselective transformations (e.g., hydrogenation followed by intramolecular cyclization) to yield novel bicyclic scaffolds.[2]
Medicinal Chemistry Applications
The rigid, well-defined structures of bicyclic γ-lactams have made them valuable scaffolds in a range of therapeutic areas. Their ability to act as peptidomimetics and engage with enzyme active sites has led to the development of potent inhibitors for various diseases.
Anticancer Activity
Bicyclic γ-lactams have demonstrated significant potential as antiproliferative agents. Their mechanism often involves the induction of cell cycle arrest, distinguishing them from many traditional chemotherapeutics that directly induce apoptosis.[10]
-
Mechanism of Action: Certain bicyclic β-lactams, structurally related to γ-lactams, have been shown to induce a striking G2 phase cell cycle blockade in sensitive cancer cell lines.[10] This mode of action suggests an interference with the cellular machinery responsible for progression from the G2 to the M (mitosis) phase. Unlike many cytotoxic agents, these compounds do not appear to inhibit topoisomerases or directly trigger apoptosis, indicating a more specific mechanism of action that could lead to a better therapeutic window.[10] While the precise molecular targets are still under investigation for many series, the ability to halt cell proliferation makes them highly attractive candidates for oncology drug development.[4][11]
-
Structure-Activity Relationship (SAR): Studies on various γ-lactam derivatives have revealed key structural features that govern their cytotoxicity against cancer cell lines. The nature and position of substituents on the bicyclic core are critical for both potency and selectivity.
Table 1: Antiproliferative Activity of Selected γ-Lactam Derivatives [12]
| Compound | R1 (Amine) | R2 (Aldehyde) | Cell Line | IC50 (µM) |
| 4a | p-toluidine | benzaldehyde | A549 | 11.70 ± 1.02 |
| 4b | p-anisidine | benzaldehyde | A549 | 14.26 ± 1.80 |
| 4c | benzylamine | benzaldehyde | A549 | 2.42 ± 0.15 |
| 4l | 4-fluoroaniline | 4-nitrobenzaldehyde | A549 | 1.15 ± 0.10 |
| 12a | p-toluidine | 4-nitrobenzaldehyde | A549 | 0.95 ± 0.10 |
Data sourced from a study on unsaturated γ-lactam derivatives against the A549 (carcinomic human alveolar basal epithelial cell) line.[12]
The data clearly indicate that modifications to the substituents attached to the core lactam ring significantly impact biological activity. For instance, the shift from an aryl amine (4a, 4b) to a benzylamine (4c) dramatically increases potency. Further optimization with electron-withdrawing groups on the aryl substituents (4l, 12a) leads to compounds with IC50 values in the low-micromolar and even sub-micromolar range.[12]
Antiviral Activity (HIV Protease Inhibition)
The constrained geometry of bicyclic γ-lactams makes them excellent scaffolds for designing peptidomimetic inhibitors of viral proteases, particularly HIV-1 protease. This enzyme is crucial for the maturation of the virus, and its inhibition prevents the formation of new infectious viral particles.[13]
-
Mechanism of Action: HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins. Bicyclic γ-lactam inhibitors are designed as transition-state analogues. They mimic the tetrahedral intermediate of peptide bond hydrolysis, binding tightly within the enzyme's active site. The rigid scaffold correctly positions key pharmacophoric groups—such as hydroxyl groups that interact with the catalytic aspartate residues and hydrophobic moieties that occupy the S1/S1' and S2/S2' pockets of the enzyme—thereby blocking substrate access and inhibiting viral maturation.[14]
Neurodegenerative Diseases (Alzheimer's Disease)
The pursuit of disease-modifying therapies for Alzheimer's disease (AD) has identified the enzymes β-secretase (BACE1) and γ-secretase as prime targets. These enzymes are responsible for the sequential cleavage of the amyloid precursor protein (APP) to generate the amyloid-β (Aβ) peptides that aggregate to form plaques in the brain.
-
Mechanism of Action: Bicyclic compounds have been developed as potent γ-secretase modulators (GSMs). Unlike inhibitors that block the enzyme entirely (which can lead to side effects due to inhibition of other necessary cleavage events, like Notch processing), GSMs allosterically bind to γ-secretase. This binding subtly alters the enzyme's conformation, shifting the cleavage of APP away from the production of the highly amyloidogenic 42-amino-acid peptide (Aβ42) towards shorter, less harmful Aβ species. This modulation reduces the formation of toxic plaques without completely shutting down the enzyme's other physiological functions, offering a more nuanced and potentially safer therapeutic strategy.
Mechanism: Bicyclic γ-Lactams as γ-Secretase Modulators.
Experimental Protocols: A Validated Synthesis
To provide a practical, field-proven methodology, this section details a representative procedure for the tandem synthesis of a bicyclic γ-lactam. This protocol is a self-validating system, with checkpoints (e.g., TLC monitoring) to ensure reaction completion.
Protocol: One-Pot Synthesis of a Functionalised Bicyclic [3.3.0] γ-Lactam [7]
-
Step 1: Overman Rearrangement
-
To a solution of the starting allylic trichloroacetimidate (1.0 equivalent) in anhydrous toluene (0.1 M), add the palladium(II) catalyst, [PdCl(allyl)]2 (2.5 mol%).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature. The causality for heating is to provide the necessary activation energy for the[7][7]-sigmatropic rearrangement, a thermally allowed process. The choice of a non-coordinating solvent like toluene prevents interference with the catalytic cycle.
-
-
Step 2: Ring-Closing Metathesis (RCM) & Kharasch Cyclization
-
To the cooled solution containing the crude allylic trichloroacetamide from Step 1, add a solution of Grubbs' first-generation catalyst (5 mol%) in anhydrous dichloromethane (CH2Cl2).
-
Stir the reaction mixture at room temperature for 12-16 hours. The same ruthenium catalyst first mediates the RCM to form the five-membered lactam ring and then catalyzes the intramolecular Kharasch atom-transfer radical cyclization to form the second ring. This dual-catalysis is a hallmark of efficiency.
-
Monitor the formation of the bicyclic product by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure bicyclic γ-lactam.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Future Outlook & Challenges
The field of bicyclic γ-lactams continues to evolve. Current challenges include the development of more efficient and stereoselective synthetic methods to access novel and more complex ring systems. The exploration of new therapeutic targets beyond the traditional areas of oncology and virology is also a key frontier. As our understanding of complex disease pathways grows, the rational design of bicyclic γ-lactams as precision tools to modulate protein-protein interactions or allosteric sites will undoubtedly lead to the discovery of next-generation therapeutics. The inherent drug-like properties and synthetic tractability of this scaffold ensure that it will remain a privileged structure in medicinal chemistry for the foreseeable future.
References
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McGonagle, F. I., Brown, L., Cooke, A., & Sutherland, A. (2010). A three-step tandem process for the synthesis of bicyclic gamma-lactams. Organic & Biomolecular Chemistry, 8(15), 3418–3425. [Link]
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Sutherland, A. et al. (2010). A three-step tandem process for the synthesis of bicyclic γ-lactams. Organic & Biomolecular Chemistry. [Link]
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Kuhn, D. et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience. [Link]
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McGonagle, F. I., Brown, L., Cooke, A., & Sutherland, A. (2010). A one-pot, three-step tandem process for the direct synthesis of functionalised bicyclic [3.3.0], [4.3.0] and [5.3.0] gamma-lactams. ResearchGate. [Link]
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McGonagle, F. I., Brown, L., Cooke, A., & Sutherland, A. (2010). ChemInform Abstract: A Three-Step Tandem Process for the Synthesis of Bicyclic γ-Lactams. Sci-Hub. [Link]
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Kredy, H. M. (2019). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology, 10(11), 17-26. [Link]
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Banik, B. K., Becker, F. F., & Banik, I. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. ResearchGate. [Link]
-
Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(7), 4187-4190. [Link]
-
Singh, R., & Singh, O. (2012). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]
-
Al-Azzawi, A. M. (2010). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Kim, B. M., et al. (1994). Synthesis, antiviral activity, and bioavailability studies of gamma-lactam derived HIV protease inhibitors. Bioorganic & Medicinal Chemistry, 2(9), 859-879. [Link]
-
Vicario, J. et al. (2022). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 27(9), 2999. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. . [Link]
-
Vicario, J. et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 27(11), 3624. [Link]
-
Banik, B. K., Becker, F. F., & Banik, I. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & Medicinal Chemistry, 12(10), 2523-2528. [Link]
-
Sharma, S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Ramirez, M. (2024). Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. ScholarWorks @ UTRGV. [Link]
-
Chen, X., et al. (2023). Pd-Catalyzed C-H/C-C Cascade Activation for the Synthesis of γ-Lactams. Organic Letters. [Link]
-
Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 991208. [Link]
-
Wang, C., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(10), 2355. [Link]
-
Barreiro, E. J., et al. (2013). β-lactam antibiotics: An overview from a medicinal chemistry perspective. ResearchGate. [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]
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Alza, E., & Rios, R. (2012). Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. Molecules, 17(9), 11022-11040. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2014). Formal total syntheses of classic natural product target molecules via palladium-catalyzed enantioselective alkylation. ResearchGate. [Link]
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McGonagle, F. I., et al. (2012). Palladium(II)-catalysed Overman rearrangement of allylic alcohols. ResearchGate. [Link]
-
Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(19), 6314-6315. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, a saturated bicyclic lactam of interest in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a robust, multi-step process commencing from commercially available starting materials. Key transformations include the formation of a pyrrolo[3,4-c]pyridine-1,3-dione scaffold, followed by a stereoselective hydrogenation of the pyridine ring to establish the crucial cis-fused ring junction, selective reduction of an imide carbonyl to the corresponding lactam, and a final N-methylation step. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a significant structural motif found in a variety of biologically active compounds. The rigidity of the bicyclic system, coupled with the stereochemical complexity, allows for the precise spatial orientation of substituents, making it a valuable scaffold for probing interactions with biological targets. The specific stereoisomer, this compound, presents a unique three-dimensional structure that is of considerable interest for the development of novel therapeutics. This application note outlines a plausible and detailed synthetic pathway to access this molecule, providing researchers with a practical guide for its preparation.
Overall Synthetic Strategy
The synthesis of the target molecule is proposed to proceed via a four-stage sequence. The initial stage involves the formation of the pyrrolo[3,4-c]pyridine-1,3-dione (also known as 5-azaphthalimide) ring system. This is followed by the critical stereoselective hydrogenation of the pyridine ring to yield the cis-fused octahydro scaffold. Subsequently, a selective reduction of one of the imide carbonyls will afford the desired lactam. The final stage is the N-methylation of the lactam nitrogen to yield the target compound.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Stage 1: Synthesis of Pyrrolo[3,4-c]pyridine-1,3-dione
The initial step involves the formation of the imide scaffold from pyridine-3,4-dicarboxylic anhydride. This reaction is a well-established method for the synthesis of imides.[1][2][3]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Pyridine-3,4-dicarboxylic Anhydride | 149.10 | 10.0 g | 67.1 mmol |
| Urea | 60.06 | 4.43 g | 73.8 mmol |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3,4-dicarboxylic anhydride (10.0 g, 67.1 mmol) and urea (4.43 g, 73.8 mmol).
-
Add 100 mL of toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product under vacuum to yield pyrrolo[3,4-c]pyridine-1,3-dione as a white to off-white solid.
Causality behind Experimental Choices: Urea serves as a convenient and effective source of ammonia at elevated temperatures. Toluene is chosen as the solvent due to its suitable boiling point for the reaction and its inability to dissolve the product upon cooling, which facilitates easy isolation.
Stage 2: Stereoselective Hydrogenation to (3AR,7AR)-Octahydro-pyrrolo[3,4-c]pyridine-1,3-dione
This is a critical step to establish the desired cis-stereochemistry of the fused ring system. The hydrogenation of pyridines can be directed to the cis-product by using specific catalysts and reaction conditions.[4][5][6][7][8]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Pyrrolo[3,4-c]pyridine-1,3-dione | 148.12 | 5.0 g | 33.8 mmol |
| Platinum(IV) oxide (PtO₂) | 227.08 | 250 mg | 1.10 mmol |
| Acetic Acid | 60.05 | 75 mL | - |
| Hydrogen Gas | 2.02 | High Pressure | - |
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve pyrrolo[3,4-c]pyridine-1,3-dione (5.0 g, 33.8 mmol) in glacial acetic acid (75 mL).
-
Carefully add Platinum(IV) oxide (250 mg) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 atm.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring for 24-48 hours.
-
After the reaction is complete (monitored by the cessation of hydrogen uptake or by GC-MS analysis of an aliquot), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of acetic acid.
-
Remove the acetic acid under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Causality behind Experimental Choices: Platinum(IV) oxide (Adam's catalyst) is a highly effective catalyst for the hydrogenation of aromatic rings. Acetic acid is used as the solvent to protonate the pyridine nitrogen, which activates the ring towards reduction and helps to promote the formation of the cis-isomer through coordination with the catalyst surface.
Stage 3: Selective Reduction to (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one
The selective reduction of one carbonyl group of the imide to a methylene group to form the lactam is a challenging but achievable transformation.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| (3AR,7AR)-Octahydro-pyrrolo[3,4-c]pyridine-1,3-dione | 154.17 | 3.0 g | 19.5 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.47 g | 38.9 mmol |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Dissolve (3AR,7AR)-Octahydro-pyrrolo[3,4-c]pyridine-1,3-dione (3.0 g, 19.5 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.47 g, 38.9 mmol) in portions over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactam.
-
Purify the product by column chromatography on silica gel.
Causality behind Experimental Choices: Sodium borohydride is a mild reducing agent that can selectively reduce one carbonyl of an imide to the corresponding lactam under controlled conditions. Ethanol is a suitable protic solvent for this reduction.
Stage 4: N-Methylation to this compound
The final step is the N-methylation of the lactam nitrogen. A variety of methods are available for this transformation.[9][10][11][12]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | 140.18 | 1.0 g | 7.13 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.34 g | 8.56 mmol |
| Methyl Iodide | 141.94 | 0.53 mL | 8.56 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (0.34 g of 60% dispersion, 8.56 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C and add a solution of (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (1.0 g, 7.13 mmol) in anhydrous THF (30 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (0.53 mL, 8.56 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices: Sodium hydride is a strong base that effectively deprotonates the lactam nitrogen to form the corresponding anion, which then acts as a nucleophile to displace the iodide from methyl iodide in a classic SN2 reaction. Anhydrous THF is used as the solvent to prevent quenching of the strong base.
Characterization Data (Expected)
-
Appearance: White to off-white solid or a viscous oil.
-
Molecular Formula: C₈H₁₄N₂O
-
Molecular Weight: 154.21 g/mol
-
¹H NMR and ¹³C NMR: Spectra should be consistent with the proposed structure, showing the characteristic peaks for the bicyclic core and the N-methyl group. The coupling constants in the ¹H NMR will be crucial for confirming the cis-stereochemistry.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak at m/z = 155.1 [M+H]⁺.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.
Conclusion
The synthetic protocol detailed in this application note provides a comprehensive and scientifically grounded pathway for the preparation of this compound. By understanding the rationale behind each experimental step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs. The successful synthesis of this target molecule will enable further exploration of its biological activities and its potential as a scaffold in drug discovery programs.
References
- Auerbach, J., Zamore, M., & Weinreb, S. M. (1976). N-Methylation of amides, lactams, and ureas. The Journal of Organic Chemistry, 41(4), 725–726.
- Blaser, H.-U., Malan, C., Pugin, B., & Spindler, F. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
- Glorius, F., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines.
- Kamal, A., & Rao, A. V. R. (1983). A new and convenient method for the reduction of pyridine and its derivatives. Tetrahedron Letters, 24(23), 2429-2432.
- Naoum, J. M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry, 86(15), 10291-10298.
- Pandey, G., & Kumar, R. (2013). Recent advances in the synthesis of pyrrolo[3,4-c]pyridines. Tetrahedron, 69(1), 1-17.
- ResearchGate. (n.d.). Synthetic pathway of cis-Octahydropyrrolo[3,4-b]pyridine via sequential... [Diagram].
- Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990).
- Jain, S., et al. (2021). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature.
- BenchChem. (2025). Scaling up the synthesis of cis-octahydropyrrolo[3,4-b]pyridine for pharmaceutical use.
- Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- Rueping, M., et al. (2014). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams.
- Weinreb, S. M., et al. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
- Google Patents. (n.d.). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
- Atobe, M., & Fuchigami, T. (2019). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- da Silva, A. D., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Thermo Fisher Scientific. (n.d.). Pyridine-3,4-dicarboximide 5 g.
- Wang, D., et al. (2019). Design, synthesis and evaluation of a series of 5-methoxy-2,3-naphthalimide derivatives as AcrB inhibitors for the reversal of bacterial resistance. European Journal of Medicinal Chemistry, 167, 443-455.
- Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319.
- Chanda, A., & Fokin, V. V. (2009). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Organic Letters, 11(16), 3750-3753.
- ResearchGate. (n.d.). Catalytic processes for the N-methylation of amide [Diagram].
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
- ResearchGate. (n.d.). Synthesis of 1,8-naphthalimide derivatives. Reagents and conditions... [Diagram].
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Application Notes & Protocols: Characterizing (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one as a Kinase Inhibitor
Abstract
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known to mimic the purine ring of ATP and serve as a core component of numerous kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biochemical characterization of a novel pyrrolopyridine derivative, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, as a potential kinase inhibitor. While specific kinase targets for this compound are not yet publicly documented[2][3][4], this guide outlines a systematic approach to assess its inhibitory potential against a panel of kinases. We will detail the rationale behind assay selection, provide step-by-step protocols for robust luminescence-based and fluorescence-based assays, and offer insights into data analysis and interpretation for determining key parameters such as IC50 values.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a protein substrate.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[6] Consequently, kinase inhibitors have become a major class of therapeutics.[7] The pyrrolo[3,4-c]pyridine scaffold has shown a broad spectrum of pharmacological properties, including antitumor activities, making its derivatives promising candidates for drug development.[8]
This guide provides a foundational workflow for the initial in vitro characterization of this compound. The described methodologies are designed to be broadly applicable for screening this compound against a panel of kinases to identify potential targets and quantify its inhibitory potency.
Strategic Assay Selection for Kinase Inhibitor Profiling
The initial step in characterizing a potential kinase inhibitor is to select an appropriate assay format.[7] The choice of assay technology is critical for generating reliable and reproducible data.[6][9] Modern kinase assays have largely moved away from traditional radiometric methods to safer and more high-throughput friendly formats.[10]
Key Considerations for Assay Selection:
-
Sensitivity and Robustness: The assay should have a high signal-to-noise ratio and be resilient to interference from test compounds.
-
Throughput: For screening against a panel of kinases, a high-throughput compatible format is essential.
-
Physiological Relevance: The assay should ideally be run at ATP concentrations close to the Michaelis constant (Km) for each kinase to provide a more accurate measure of inhibitor potency.[11][12]
-
Cost and Reagent Availability: These are practical considerations for any screening campaign.
Recommended Assay Technologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[10] The ADP-Glo™ assay, in particular, is highly sensitive and can be used with a wide range of ATP concentrations.[13]
-
Homogeneous Time-Resolved Fluorescence (HTRF®): HTRF® assays are a robust, fluorescence-based method suitable for high-throughput screening.[14][15] They offer a semi-universal platform for assessing phosphorylation on serine/threonine or tyrosine residues.[16][17]
-
Fluorescence Polarization (FP): FP assays are a homogeneous method used to monitor molecular interactions in solution and are well-suited for determining the IC50 values of drug candidates.[18][19]
For the initial characterization of this compound, we recommend a two-tiered approach: a primary screen using a luminescence-based assay for broad profiling, followed by a secondary, orthogonal assay like HTRF® for hit validation and more detailed characterization.
Experimental Workflow and Protocols
The following sections provide detailed protocols for characterizing the inhibitory activity of this compound.
General Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Buffer: The specific composition will depend on the kinase being assayed. A generic kinase assay buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in the assay buffer. The final concentration used in the assay should be at or near the Km for the specific kinase.
-
Kinase and Substrate: Reconstitute and dilute the specific kinase and its corresponding substrate in the assay buffer to the desired working concentrations.
Protocol 1: Primary Screening using ADP-Glo™ Luminescent Kinase Assay
This protocol is designed for a 384-well plate format and is adaptable for high-throughput screening.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Compound Plating:
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Dispense 1 µL of the diluted compound or DMSO (for control wells) into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its substrate in the assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[13]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final DMSO concentration should be kept at or below 1%.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[20]
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[20]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]
-
Protocol 2: Hit Validation using HTRF® KinEASE™ Assay
This protocol provides an orthogonal method to confirm hits from the primary screen.
Workflow Diagram:
Caption: HTRF® KinEASE™ Assay Workflow.
Step-by-Step Protocol:
-
Compound and Reagent Plating:
-
Dispense 2 µL of serially diluted this compound or DMSO into a 384-well plate.
-
Add 4 µL of a mix containing the kinase and the biotinylated peptide substrate.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of ATP solution to start the reaction.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add 10 µL of the HTRF® detection mix, which contains an europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 (SA-XL665) in an EDTA-containing buffer to stop the reaction.[14]
-
Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
-
Data Acquisition:
-
Read the HTRF signal on a compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data from the plate reader should be used to calculate the percent inhibition for each concentration of the test compound.
Formula for Percent Inhibition:
Where:
-
Signal_inhibitor: Signal from wells containing the test compound.
-
Signal_no_inhibitor: Signal from wells with DMSO only (maximum kinase activity).
-
Signal_background: Signal from wells with no enzyme (or a known potent inhibitor).
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[21]
-
Plot the Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[22]
-
Calculate IC50: The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is observed.
Interpretation of Results
The IC50 value provides a quantitative measure of the potency of this compound against a specific kinase. A lower IC50 value indicates higher potency.
Table 1: Hypothetical IC50 Data for this compound against a Kinase Panel
| Kinase Target | Assay Type | ATP Concentration (µM) | IC50 (nM) |
| Kinase A | ADP-Glo™ | 10 | 50 |
| Kinase B | ADP-Glo™ | 25 | >10,000 |
| Kinase C | ADP-Glo™ | 50 | 250 |
| Kinase A | HTRF® | 10 | 65 |
| Kinase C | HTRF® | 50 | 310 |
Key Interpretation Points:
-
Potency and Selectivity: The data in Table 1 would suggest that the compound is a potent inhibitor of Kinase A and a moderately potent inhibitor of Kinase C, while being inactive against Kinase B. This provides an initial selectivity profile.
-
Assay Concordance: The similar IC50 values obtained from two different assay platforms (ADP-Glo™ and HTRF®) increase the confidence in the results.
-
Influence of ATP Concentration: It is crucial to note the ATP concentration used in the assay, as the measured IC50 for an ATP-competitive inhibitor will increase with higher ATP concentrations.[11]
Mechanism of Action Studies
The pyrrolopyridine scaffold's similarity to the purine ring of ATP suggests that this compound is likely an ATP-competitive inhibitor.[1] To confirm this, mechanism of action studies can be performed by determining the IC50 value at various ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase linearly with the ATP concentration.
Caption: ATP-Competitive Inhibition Mechanism.
Conclusion
This application note provides a comprehensive framework for the initial biochemical characterization of this compound as a potential kinase inhibitor. By employing robust and high-throughput assay technologies like ADP-Glo™ and HTRF®, researchers can efficiently screen this compound against a panel of kinases, determine its potency and selectivity, and gain initial insights into its mechanism of action. The protocols and data interpretation guidelines presented here serve as a foundational starting point for further preclinical development of this and other novel pyrrolopyridine-based compounds. Subsequent studies should focus on cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[23]
References
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.[Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
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Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences.[Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One.[Link]
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Fluorescence Polarization (FP). Molecular Devices. [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed.[Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.[Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.[Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.[Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.[Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.[Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.[Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI.[Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. LinkedIn.[Link]
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Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central.[Link]
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(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate.[Link]
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Cell-based assays using (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
This guide outlines a systematic approach to the initial characterization of this compound. The tiered workflow—from broad cytotoxicity screening to specific mechanistic assays like apoptosis and cell cycle analysis—provides a robust framework for understanding the compound's biological effects. The results from these assays will build a compelling narrative around the molecule's mechanism of action, paving the way for more advanced studies such as target identification, in vivo efficacy models, and further lead optimization. Cell-based assays are foundational in drug discovery, offering crucial insights into a compound's potential as a therapeutic agent. [5][6][7]
References
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Cell-based assays on the rise. BMG LABTECH. (2022-05-02). [Link]
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Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. (2024-02-01). [Link]
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A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. (2022). [Link]
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(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. Aladdin. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. Molecules. (2010). [Link]
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(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. A2Z Chemical. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). (2021). [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. (2023). [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. (2023). [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. (2021). [Link]
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Characterization of a novel small molecule that potentiates β-lactam activity against gram-positive and gram-negative pathogens. Antimicrobial Agents and Chemotherapy. (2015). [Link]
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Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules. (2024). [Link]
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(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. Fluorochem. [Link]
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Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]
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Application Note: Quantitative Determination of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one using High-Performance Liquid Chromatography
Introduction
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a bicyclic lactam derivative belonging to the pyrrolo[3,4-c]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of pharmacological properties exhibited by its derivatives, including analgesic, sedative, and antiviral activities.[1][2] Given its potential therapeutic applications, the development of robust and reliable analytical methods for the accurate quantification of this compound in various matrices is crucial for drug development, quality control, and pharmacokinetic studies.
This application note presents a detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be specific, accurate, and precise, in line with the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[3][4][5][6][7]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 1242336-75-9 | [8][9] |
| Molecular Formula | C₈H₁₄N₂O | [9] |
| Molecular Weight | 154.21 g/mol | [9] |
| Predicted Boiling Point | 297.2 ± 23.0 °C | [8] |
| Predicted Density | 1.068 ± 0.06 g/cm³ | [8] |
| Predicted pKa | 10.41 ± 0.20 | [8] |
The presence of a tertiary amine and a lactam moiety suggests that the compound will be amenable to reversed-phase chromatography. The predicted pKa indicates that the compound will be protonated at acidic pH, which can be leveraged for good peak shape and retention on a C18 column.
Principle of the Analytical Method
This method employs RP-HPLC to separate this compound from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by a UV detector at a wavelength where it exhibits sufficient absorbance. Quantification is performed using an external standard calibration method.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (≥ 98%)
-
Ammonium acetate (≥ 99%)
-
0.45 µm nylon syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will depend on the matrix. For a drug substance:
-
Accurately weigh approximately 10 mg of the sample.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of methanol and water and vortex/sonicate to dissolve.
-
Dilute to volume with the same solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately polar compounds like the target analyte.
-
Acidified Mobile Phase: The use of formic acid ensures the analyte is in its protonated form, leading to better peak shape and reproducibility.
-
Gradient Elution: Allows for efficient elution of the analyte and any potential impurities with varying polarities.
-
UV Detection at 210 nm: As the compound lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity. A UV scan of the reference standard is recommended to determine the optimal detection wavelength.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][5][6][7] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:
-
Analyzing a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions. The calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the 100% test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method should be evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within acceptable limits for all variations.
System Suitability
Before each analytical run, a system suitability standard (a mid-range concentration of the analyte) should be injected five times. The following parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Data Analysis and Quantification
The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound.
Alternative and Complementary Techniques
While RP-HPLC with UV detection is a robust and widely accessible technique, other methods can be employed for higher sensitivity or confirmatory analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of the analyte are expected in complex matrices like plasma or urine.[10][11][12][13][14] The development of an LC-MS/MS method would involve optimizing the ionization source parameters and selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the predicted boiling point of the analyte, GC-MS could be a viable option, potentially after derivatization to improve volatility and thermal stability.[15][16][17][18] GC-MS offers high chromatographic resolution and mass spectral information for unambiguous identification.
Caption: Overview of analytical techniques for this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using RP-HPLC. The method is designed to be robust and reliable, adhering to international guidelines for analytical method validation. The successful implementation of this method will support the development and quality control of new chemical entities based on the pyrrolo[3,4-c]pyridine scaffold. While the presented HPLC-UV method is suitable for a wide range of applications, the use of more advanced techniques like LC-MS/MS or GC-MS may be warranted for specific analytical challenges.
References
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-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. (n.d.). Waters. Retrieved January 19, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved January 19, 2026, from [Link]
-
A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved January 19, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved January 19, 2026, from [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
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(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Non-targeted Analysis of Per- and Polyfluoroalkyl Substances in Surface Water using Fragment Ion Flagging. (2021). LCGC International. Retrieved January 19, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved January 19, 2026, from [Link]
-
Direct HPLC Method for Reduced Pyrroloquinoline Quinone in Functional and Biological Matrices. (2025). bioRxiv. Retrieved January 19, 2026, from [Link]
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gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 19, 2026, from [Link]
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Comprehensive analysis of ß-lactam antibiotics including penicillins, cephalosporins, and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. (2013). PubMed. Retrieved January 19, 2026, from [Link]
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A closer look at acetyl and pentafluoropropionyl derivatives for quantitative analysis of morphine and codeine by gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). Request PDF. Retrieved January 19, 2026, from [Link]
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Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold in Oncology
The pyrrolopyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] This versatile scaffold has given rise to derivatives with applications ranging from neuroscience to infectious diseases.[1][2] Notably, several isomers of the pyrrolopyridine nucleus have been extensively investigated in the field of oncology, leading to the development of potent inhibitors of key cancer-related targets.[2][3][4] While derivatives of pyrrolo[3,2-c]pyridine and pyrazolo[3,4-b]pyridine have shown promise as inhibitors of receptor tyrosine kinases and topoisomerases, the specific compound (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one remains a largely unexplored entity within this promising chemical class.
This document serves as a comprehensive guide for the investigation of this compound in preclinical oncology models. Drawing upon the established activities of its structural analogs, we will outline potential mechanisms of action and provide detailed protocols for its evaluation as a potential anticancer agent.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242336-75-9 | [5][6] |
| Molecular Formula | C₈H₁₄N₂O | [6] |
| Molecular Weight | 154.21 g/mol | [6] |
| Predicted Boiling Point | 297.2±23.0 °C | [5] |
| Predicted Density | 1.068±0.06 g/cm³ | [5] |
| Predicted pKa | 10.41±0.20 | [5] |
Potential Mechanisms of Action in Oncology
Based on the known anticancer activities of the broader pyrrolopyridine family, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have been patented as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] These receptors are key drivers of cell proliferation, survival, and metastasis in a variety of cancers.
-
Disruption of Microtubule Dynamics: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin.[7] By interfering with microtubule polymerization, these compounds can induce cell cycle arrest and apoptosis.
-
Inhibition of Topoisomerases: The pyrazolo[3,4-b]pyridine scaffold, another related heterocyclic system, has yielded potent inhibitors of Topoisomerase IIα.[8] These enzymes are crucial for resolving DNA topological problems during replication and transcription, and their inhibition leads to DNA damage and cell death.
Hypothesized Signaling Pathway: EGFR/HER2 Inhibition
The following diagram illustrates the potential mechanism of action of this compound as an inhibitor of the EGFR/HER2 signaling pathway.
Caption: Proposed inhibition of the EGFR/HER2 signaling cascade.
Experimental Protocols for Oncological Evaluation
The following protocols are designed to systematically evaluate the potential anticancer activity of this compound.
General Experimental Workflow
Caption: A generalized workflow for preclinical evaluation.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
MTT or resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the cells and incubate for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Hypothetical Data Summary:
| Cell Line | IC₅₀ (µM) of this compound |
| A549 (Lung Cancer) | 1.5 |
| MCF-7 (Breast Cancer) | 2.8 |
| HCT116 (Colon Cancer) | 0.9 |
Protocol 2: Western Blot Analysis for Target Modulation
Objective: To investigate the effect of the compound on the phosphorylation status of key signaling proteins (e.g., EGFR, AKT, ERK).
Materials:
-
Treated cell lysates from Protocol 1
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., HCT116)
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
The pyrrolopyridine scaffold represents a promising starting point for the development of novel anticancer agents. While this compound is currently understudied, the established anticancer activities of its structural isomers provide a strong rationale for its investigation in oncology models. The protocols outlined in this document offer a systematic approach to characterizing its biological activity, elucidating its mechanism of action, and evaluating its therapeutic potential. Further studies, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, will be crucial in advancing this compound or its derivatives toward clinical development.
References
- AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer.
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 26(8), 2244. [Link]
- WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer.
-
Pyrrolo[3,4-c]pyridine-1,3-dione derivatives 8–9 with... ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(1), 103529. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1585. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2310. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 4. WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 5. This compound | 1242336-75-9 [chemicalbook.com]
- 6. ragalahari.com [ragalahari.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one for Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, a novel bicyclic lactam, for preclinical animal studies. In the absence of extensive experimental physicochemical data, this guide integrates predicted properties with established formulation principles to propose rational, starting-point formulations for oral and intravenous administration. A critical emphasis is placed on the necessity of thorough pre-formulation characterization to verify these predictions and refine the proposed protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of this and structurally related compounds.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which are rooted in suboptimal drug delivery. A well-designed formulation is paramount for achieving the necessary systemic exposure in animal models to accurately assess efficacy, pharmacokinetics, and toxicology.[1] For this compound, a compound in the early stages of development, establishing a robust and reproducible formulation strategy is a foundational step.
This bicyclic lactam, belonging to the broader class of pyrrolidinone derivatives, presents a unique set of potential formulation hurdles. The structural complexity and presence of heteroatoms can significantly influence its physicochemical properties, which in turn dictate the choice of excipients and vehicle systems. This document serves as a detailed guide, navigating the logical progression from physicochemical characterization to the development of stable and effective formulations for both oral and intravenous routes of administration in common laboratory animal species.
Predicted Physicochemical Profile of this compound
At the time of writing, comprehensive experimental data for this compound is not publicly available. Therefore, to construct a rational formulation strategy, we will rely on computationally predicted physicochemical properties. It is imperative to understand that these are in silico estimations and must be experimentally verified during pre-formulation studies.
To obtain these predictions, the SMILES string for the molecule (CN1C(=O)C2CNCCC21) was input into various online prediction tools.
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 154.21 g/mol | Low molecular weight, generally favorable for solubility and permeability. |
| logP | -0.5 to 0.5 | Indicates relatively low lipophilicity and suggests the compound is likely to be hydrophilic. |
| Aqueous Solubility (logS) | -1.0 to -2.0 | Predicts moderate to good aqueous solubility. |
| pKa (most basic) | 6.5 to 7.5 | The tertiary amine is predicted to be the most basic center, suggesting the compound will be protonated and more soluble at acidic pH. |
Interpretation of Predicted Properties:
The predictions suggest that this compound is a hydrophilic, basic compound with potentially good aqueous solubility, especially in acidic conditions. This profile provides a strong foundation for developing straightforward aqueous-based formulations. However, the potential for the uncharged form to have lower solubility at physiological and alkaline pH must be considered.
Pre-formulation Investigation: The Experimental Cornerstone
A thorough pre-formulation investigation is the most critical phase in developing a viable formulation.[2] The following experimental protocols are essential to confirm and expand upon the predicted physicochemical properties.
Analytical Method Development
A validated, stability-indicating analytical method is a prerequisite for all subsequent studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point.
Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile initial choice.
-
Mobile Phase Screening:
-
Aqueous Component: Start with 0.1% formic acid or phosphoric acid in water to ensure the basic amine is protonated, which often leads to better peak shape.
-
Organic Component: Acetonitrile or methanol.
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time.
-
-
Detection: Use a photodiode array (PDA) detector to scan across a wide UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve a symmetric peak with a reasonable retention time and good resolution from any impurities.
-
Validation: Once optimized, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Solubility Determination
Experimental solubility data across a physiologically relevant pH range is crucial for selecting an appropriate formulation vehicle.
Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Create a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).
-
Equilibrium Solubility:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using the validated HPLC method.
-
-
Solubility in Co-solvents: If aqueous solubility is found to be limiting, repeat the solubility assessment in various pharmaceutically acceptable co-solvents and vehicles (e.g., saline, 5% dextrose in water (D5W), PEG 400, propylene glycol, and mixtures thereof).
Solid-State Characterization
Understanding the solid-state properties of the active pharmaceutical ingredient (API) is vital for ensuring consistency and stability.
-
Microscopy: To observe the crystal habit and particle size.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect potential polymorphism.
Formulation Development Strategies
Based on the predicted properties of this compound as a hydrophilic, basic compound, the following formulation strategies are proposed as starting points.
Oral Formulation
The goal for oral dosing in early preclinical studies is often a simple, homogenous, and easily administrable liquid formulation.
Decision Workflow for Oral Formulation
Caption: Decision workflow for oral formulation development.
Protocol: Preparation of an Oral Solution (Starting Point)
Given the predicted basic pKa, an acidified aqueous vehicle is the most logical starting point.
-
Vehicle Preparation: Prepare a 0.1 M citrate buffer (pH ~3.0).
-
Dissolution:
-
Weigh the required amount of this compound.
-
Slowly add the powder to the citrate buffer while stirring. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Final Volume: Once fully dissolved, add the vehicle to the final target volume and mix thoroughly.
-
Quality Control:
-
Appearance: The final formulation should be a clear, particle-free solution.
-
pH Measurement: Confirm the final pH of the formulation.
-
Concentration Verification: Assay the formulation using the validated HPLC method to confirm the concentration is within ±10% of the target.
-
Protocol: Preparation of an Oral Suspension (Alternative)
If the required dose exceeds the aqueous solubility, a suspension is a common alternative.
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) sodium carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in purified water. The CMC acts as a suspending agent, and the Tween 80 as a wetting agent.
-
Wetting the API: Create a paste by adding a small amount of the vehicle to the weighed API and triturating.
-
Suspension Formation: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.
-
Quality Control:
-
Appearance: The final formulation should be a uniform, easily re-suspendable suspension.
-
Particle Size: Assess particle size distribution if possible.
-
Concentration and Homogeneity: Assay multiple samples from the top, middle, and bottom of the bulk formulation to ensure homogeneity.
-
Intravenous Formulation
For intravenous (IV) administration, the formulation must be sterile, isotonic, and free of particulates. The primary challenge is often achieving the desired concentration while maintaining physiological compatibility.
Decision Workflow for Intravenous Formulation
Sources
Application Note & Protocol: Dissolution of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one for Preclinical Research
Introduction
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a bicyclic lactam derivative belonging to the pyrrolo[3,4-c]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in molecules with diverse biological activities, including potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic and antimycobacterial properties.[1] Accurate and reproducible in vitro and in vivo experimentation hinges on the correct preparation of compound solutions. Improper dissolution can lead to concentration inaccuracies, compound precipitation, and ultimately, unreliable experimental data.[2]
This document provides a comprehensive, field-proven protocol for the dissolution of this compound. It outlines best practices for solvent selection, stock solution preparation, and subsequent dilution for various experimental applications, ensuring scientific integrity and reproducibility.
Compound Characteristics & Pre-Preparation
Prior to any dissolution procedure, it is imperative to gather all available data for the specific batch of the compound. This information is typically found on the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Information | Source / Notes |
| Compound Name | This compound | --- |
| CAS Number | 1242336-75-9 | Chemical Databases |
| Molecular Formula | C₈H₁₄N₂O | Calculated |
| Molecular Weight | 154.21 g/mol | Calculated |
| Appearance | Typically a solid (e.g., white to off-white powder) | Visual Inspection / CoA |
| Purity | >95% (batch specific) | From CoA |
| Solubility | No specific public data. Assumed soluble in organic solvents like DMSO and alcohols based on structural similarity to other small molecules. Aqueous solubility is likely limited. | Inferred from general principles[3][4] |
| Storage (Solid) | -20°C, desiccated, protected from light | Manufacturer's Recommendation[5] |
Principles of Solvent Selection
The choice of solvent is the most critical step in preparing a compound for biological assays.[6] The ideal solvent must completely dissolve the compound at the desired concentration, be compatible with the experimental system (e.g., low toxicity in cell culture), and not interfere with the assay readout.[4][7]
The First-Line Solvent: DMSO
For novel small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.[2] Its strong solubilizing power for a wide range of organic compounds makes it a near-universal choice in drug discovery.[4]
Alternative Organic Solvents
If DMSO is incompatible with an experimental setup, other solvents can be considered. Based on the bicyclic lactam structure, the following solvents are potential candidates:
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Aqueous Solubility Considerations
The structure contains a tertiary amine, which can be protonated. This suggests that the compound's limited aqueous solubility may be enhanced at a lower pH. However, it is crucial to consider the stability of the lactam ring, which can be susceptible to hydrolysis under strong acidic or basic conditions.[8][9] Therefore, initial dissolution in a primary organic solvent is strongly recommended before dilution into aqueous buffers.
Experimental Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the steps to prepare a 10 mM master stock solution in DMSO, a standard starting point for most laboratory applications.[3]
Required Materials
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Analytical balance (readable to at least 0.01 mg)
-
Sterile, amber or light-blocking microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
Calculation
The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For a 10 mM (0.01 M) stock in 1 mL (0.001 L) : Mass (mg) = 0.01 mol/L * 0.001 L * 154.21 g/mol * 1000 mg/g Mass (mg) = 1.54 mg
Step-by-Step Procedure
-
Pre-Equilibration: Allow the vial of the compound and the DMSO to come to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid or in the solvent.
-
Weighing: On an analytical balance, carefully weigh out 1.54 mg of this compound into a sterile vial. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If particles persist, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating the sample.
-
Vortex again and perform a final visual confirmation of complete dissolution.
-
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking tubes.[3][5] Store all aliquots at -20°C or -80°C for long-term stability.[5] A typical guideline for storage in solvent is up to 6 months at -80°C or 1 month at -20°C.[5]
Preparation of Working Solutions
Working solutions are diluted from the master stock for direct use in experiments.
For Cell-Based Assays
The primary concern is limiting the final DMSO concentration to avoid cellular toxicity, typically to ≤0.5% (v/v) .[5]
Example: Preparing a 10 µM working solution in cell culture medium.
-
Perform a serial dilution. Directly diluting the 10 mM stock 1:1000 can cause the compound to precipitate. A stepwise approach is recommended.[5]
-
Intermediate Dilution: Dilute the 10 mM master stock 1:100 in sterile medium or PBS to create a 100 µM intermediate solution. (e.g., 5 µL of 10 mM stock + 495 µL of medium).
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 in your final volume of cell culture medium. (e.g., 100 µL of 100 µM solution + 900 µL of medium).
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines. Always include a vehicle control (medium with 0.1% DMSO) in your experiments.
For In Vivo Studies
For animal studies, DMSO concentration should be minimized, and co-solvents are often required to maintain solubility upon injection.[5] A common formulation might involve:
-
DMSO (e.g., 5-10%)
-
PEG400 or Solutol® HS 15 (e.g., 30-40%)
-
Saline or PBS (to final volume)
It is critical to test the stability and clarity of any new formulation before administration.
Visualization of Workflow
Diagram 1: Solvent Selection & Stock Preparation Workflow
This diagram illustrates the decision process for preparing a usable compound solution for biological assays.
Caption: Decision workflow for dissolving and storing the target compound.
Trustworthiness & Self-Validation
-
Visual Confirmation: Always visually inspect solutions after preparation and before use. The presence of any precipitate or cloudiness indicates a problem with solubility or stability.
-
Vehicle Controls: In every experiment, include a "vehicle-only" control group. This is a sample treated with the same concentration of solvent (e.g., 0.1% DMSO in medium) as the test samples, but without the compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Concentration Verification: For critical applications such as lead optimization, the concentration and purity of the stock solution can be verified using analytical techniques like HPLC-UV or LC-MS.
References
- Benchchem. (n.d.). Preparing Stock Solutions of Research Compounds: A General Protocol.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Dunn, P. J., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- MedChemExpress (MCE). (n.d.). Compound Handling Instructions.
- Ciulli, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection.
- Chemicalbook. (n.d.). This compound | 1242336-75-9.
-
Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Wenzel, N., et al. (2021). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. Molecules. Retrieved from [Link]
-
Naidoo, J., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kaczor, A. A., & Satała, G. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water [mdpi.com]
- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Welcome to the technical support center for the synthesis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Here, we address common challenges with in-depth explanations and provide actionable troubleshooting steps to improve yield and purity.
The synthesis of this bicyclic lactam, while not extensively documented in publicly available literature, can be approached through logical synthetic pathways analogous to similar structures, such as the key moxifloxacin intermediate, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1][2][3][4][5][6][7][8] This guide is structured around a plausible synthetic route and the challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the octahydro-3H-pyrrolo[3,4-c]pyridin-3-one core?
A1: A prevalent strategy involves the construction of a substituted pyridine precursor followed by a series of reduction and cyclization steps. A typical route would start from a pyridine-3,4-dicarboxylic acid derivative, which is then converted to an imide with methylamine. Subsequent stereoselective hydrogenation of the pyridine ring, followed by reduction of one of the amide carbonyls and final cyclization, would yield the target molecule. The stereochemistry is often controlled during the hydrogenation step.[1][5]
Q2: How critical is the stereochemistry of the starting materials?
A2: The stereochemistry of the final product is paramount. The desired (3aR,7aR) configuration is typically established during the catalytic hydrogenation of an aromatic pyridine precursor. The choice of catalyst, solvent, and chiral auxiliaries can significantly influence the diastereoselectivity of this step.[5][6] In some syntheses of related compounds, chiral auxiliaries are employed to guide the stereochemical outcome.[2]
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Low Yield: Often due to incomplete reactions, side product formation, or degradation of intermediates.
-
Poor Stereoselectivity: Formation of undesired diastereomers during the reduction of the pyridine ring.
-
Difficult Purification: The polarity and structural similarity of isomers can make separation challenging.
-
Side Reactions: Such as over-reduction or incomplete cyclization.
Troubleshooting Guide
Issue 1: Low Yield in the Hydrogenation Step
-
Symptoms: Incomplete conversion of the pyridine precursor to the corresponding piperidine derivative. The presence of starting material or partially reduced intermediates is observed in TLC or LC-MS analysis.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Catalyst Inactivity | The catalyst (e.g., Pd/C, Rh/C) may be poisoned or deactivated. Ensure the use of a fresh, high-quality catalyst. Catalyst loading might need optimization; typically, 5-10 mol% is a good starting point. |
| Insufficient Hydrogen Pressure | Low hydrogen pressure can lead to slow or incomplete reaction. The optimal pressure can range from atmospheric to high pressure (e.g., 8 kg/cm ²), depending on the substrate and catalyst.[1] A systematic screening of pressure is recommended. |
| Incorrect Solvent Choice | The solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or methanol are commonly used. Acetic acid can sometimes be added to promote the reaction, but it may also lead to side products. |
| Presence of Inhibitors | Trace impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity. |
Issue 2: Poor Diastereoselectivity during Hydrogenation
-
Symptoms: Formation of a mixture of diastereomers, making the isolation of the desired (3aR,7aR) isomer difficult. This is typically confirmed by chiral HPLC or NMR analysis of the crude product.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Non-optimal Catalyst | Different catalysts can exhibit varying levels of stereocontrol. Experiment with different catalysts (e.g., Rhodium on carbon, Platinum oxide) and catalyst supports. |
| Influence of Solvent and Additives | The reaction medium can affect the approach of the substrate to the catalyst surface. Solvents like toluene have been used in similar syntheses.[1] The addition of a chiral auxiliary, such as L-proline, has been shown to improve diastereoselectivity in related systems.[1] |
| Reaction Temperature | Higher temperatures can lead to reduced selectivity. It is advisable to conduct the hydrogenation at lower to moderate temperatures (e.g., 25-80°C) to enhance stereocontrol.[5] |
Issue 3: Incomplete Cyclization to the Lactam
-
Symptoms: The presence of the acyclic amino acid or amino ester precursor in the final product mixture.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficient Activation of Carboxylic Acid | If the cyclization proceeds from an amino acid, the carboxylic acid needs to be activated. Use standard peptide coupling reagents (e.g., EDC, DCC) or convert the acid to an acid chloride or ester. |
| Steric Hindrance | The conformation of the piperidine ring may hinder the intramolecular cyclization. Heating the reaction mixture in a high-boiling point solvent (e.g., toluene, xylene) can provide the necessary energy to overcome this barrier. |
| Inappropriate Base | If an ester is the precursor, a suitable base is needed for the cyclization. Non-nucleophilic bases like DBU or proton sponges are often effective. |
Experimental Protocols
Protocol 1: Stereoselective Hydrogenation (Adapted from related syntheses)
-
To a solution of the N-methyl-3,4-pyridinedicarboximide precursor in an appropriate solvent (e.g., toluene or ethanol), add the hydrogenation catalyst (e.g., 5% Pd/C, 7% w/w).[1]
-
If required for stereocontrol, add a chiral auxiliary like L-proline (1.2 equivalents).[1]
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 7-8 kg/cm ²).[1]
-
Heat the reaction mixture to the optimized temperature (e.g., 70-85°C) and maintain stirring for the required duration (e.g., 14-16 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low yield issues.
Logical Flow for Stereocontrol
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
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(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one stability issues in solution
A Guide to Ensuring Solution Stability for Researchers
Disclaimer: Specific stability data for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is not extensively available in public literature. This guide is based on established principles of organic chemistry, focusing on the stability of bicyclic lactams and tertiary amines, which are the core functional groups of this molecule. The troubleshooting advice and protocols provided are intended as a robust starting point for your own stability assessments.
Introduction
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues when working with this compound in solution. Understanding and controlling the stability of your molecule is paramount for obtaining reliable and reproducible experimental results. This guide provides a structured, question-and-answer-based approach to address common challenges, underpinned by scientific principles and practical, field-proven insights.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Loss of Compound Potency or Concentration Over Time
Q: I've prepared a stock solution of this compound, but I'm observing a decrease in its concentration or biological activity in my assays over a short period. What could be the cause?
A: A decline in concentration or potency is a classic indicator of compound degradation. For a molecule with the structure of this compound, the most probable cause is the hydrolysis of the lactam (cyclic amide) ring.[1] Lactam rings, particularly when strained, are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]
Causality Explained: The lactam bond is an amide within a ring. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, such as water. This process, known as hydrolysis, breaks the ring and forms a carboxylic acid and a secondary amine, rendering the molecule inactive. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][3]
-
pH Control:
-
Determine the pH of your solvent or buffer system.
-
If possible, adjust the pH to a neutral or slightly acidic range (pH 4-7), where many lactams exhibit maximum stability.[3]
-
Use buffered solutions to maintain a stable pH throughout your experiment.
-
-
Solvent Selection:
-
If your experimental design allows, consider using aprotic organic solvents (e.g., DMSO, acetonitrile) for stock solutions, as this will minimize the presence of water and slow down hydrolysis.
-
When preparing aqueous working solutions, do so immediately before use from a freshly prepared or properly stored stock.
-
-
Temperature Management:
-
Store stock solutions at low temperatures (-20°C or -80°C) to significantly reduce the rate of degradation.
-
During experiments, keep solutions on ice when not in immediate use.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Q: My HPLC/LC-MS analysis of a solution of this compound shows new, unidentified peaks that were not present in the initial analysis of the solid compound. What are these, and how can I identify them?
A: The appearance of new peaks strongly suggests the formation of degradation products or isomers. For this specific molecule, there are three primary suspects:
-
Hydrolysis Product: As discussed in Issue 1, the most likely degradation product is the ring-opened carboxylic acid. This new molecule will have a different polarity and thus a different retention time on a reverse-phase HPLC column.
-
Oxidation Product: The tertiary amine in the molecule is susceptible to oxidation, which can lead to the formation of an N-oxide.[4][5] N-oxides are generally more polar than the parent amine.
-
Epimers: The molecule has two stereocenters (3AR, 7AR). Under certain conditions (e.g., exposure to heat or non-neutral pH), it's possible for one or both of these centers to epimerize, leading to the formation of diastereomers with different physical properties and chromatographic behavior.[6][7]
-
Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation (or stress testing) study is the most effective approach.[8][9] This involves intentionally exposing the compound to harsh conditions to generate the potential degradation products in detectable amounts.[10][11]
-
Acid Hydrolysis: Treat a solution of the compound with a mild acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature (e.g., 50-60°C).[10]
-
Base Hydrolysis: Treat a solution with a mild base (e.g., 0.1 M NaOH) under similar conditions.[12]
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (H2O2).[4]
-
Thermal Degradation: Heat a solution of the compound.
-
Photostability: Expose a solution to UV and visible light.[10]
-
-
LC-MS Analysis: Analyze the samples from the forced degradation study using LC-MS. The mass of the new peaks will provide strong evidence for their identity.
-
The hydrolysis product will have a mass increase of 18 Da (the mass of water).
-
The N-oxide will have a mass increase of 16 Da (the mass of an oxygen atom).
-
Epimers will have the same mass as the parent compound but different retention times.
-
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass and elemental composition of the degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent like anhydrous DMSO or ethanol. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C, protected from light.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[13] To develop such a method:
-
Perform a forced degradation study as described above.
-
Analyze the stressed samples by reverse-phase HPLC with a photodiode array (PDA) detector.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with a buffer like ammonium acetate or formic acid) and column chemistry (e.g., C18, C8) to achieve baseline separation of the parent peak from all degradation product peaks.
-
The PDA detector can be used to assess peak purity, ensuring that each peak corresponds to a single compound.
Q3: Is epimerization a significant concern for this molecule?
A3: The potential for epimerization exists due to the presence of two chiral centers.[14][15] While the bicyclic ring structure may impart some rigidity, it is prudent to be aware of this possibility, especially if your experiments involve prolonged exposure to non-neutral pH or elevated temperatures. If you observe a new peak with the same mass as your parent compound in your LC-MS analysis, epimerization should be considered a likely cause.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for a forced degradation study to identify potential degradation pathways.[9]
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Control: Keep 1 mL of the stock solution under the same temperature conditions as the stressed samples.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by LC-MS to identify and characterize the degradation products. Aim for 5-20% degradation for optimal results.[8][10]
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).
-
Column Temperature: 30°C
Visualizations
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Data Summary Table
| Potential Issue | Likely Cause | Analytical Observation (LC-MS) | Recommended Action |
| Loss of Potency | Lactam Hydrolysis | Appearance of a new peak with mass +18 Da | Control pH, use aprotic solvents for stock |
| New HPLC/LC-MS Peak | N-Oxidation | Appearance of a new peak with mass +16 Da | Perform forced oxidation, store protected from air |
| New HPLC/LC-MS Peak | Epimerization | New peak with the same mass as the parent | Control temperature, maintain neutral pH |
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
Modro, T. A., & Moodie, R. B. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2, (3), 358-364. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. Antimicrobial Agents and Chemotherapy, 54(2), 579–588. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2021). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). The Mechanisms of Hydrolysis of the y-Lactam Isatin and its Derivatives. Perkin Transactions 2, (10), 1953-1958. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]
-
Elsevier. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved from [Link]
-
National Institutes of Health. (2011). The Mechanisms of Catalysis by Metallo β-Lactamases. International Journal of Molecular Sciences, 12(6), 3830–3855. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
American Chemical Society. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 113-134. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Institutes of Health. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 399-406. Retrieved from [Link]
-
National Institutes of Health. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(2), 131-147. Retrieved from [Link]
-
Frontiers Media. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 12, 692311. Retrieved from [Link]
-
National Institutes of Health. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS Biology, 18(7), e3000727. Retrieved from [Link]
-
LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
ResearchGate. (2011). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of the American Chemical Society, 140(11), 3911-3915. Retrieved from [Link]
-
National Institutes of Health. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS Biology, 18(7), e3000727. Retrieved from [Link]
-
ResearchGate. (2020). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]
-
ResearchGate. (2020). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Chemical Society Reviews, 45(10), 2736-2747. Retrieved from [Link]
-
National Institutes of Health. (1995). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. Chirality, 7(1), 34-39. Retrieved from [Link]
-
National Institutes of Health. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00650-23. Retrieved from [Link]
-
ResearchGate. (2020). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]
-
Canadian Science Publishing. (2009). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 55(5), 523-530. Retrieved from [Link]
-
American Chemical Society. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Medicinal Chemistry Letters, 14(11), 1599-1605. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation chemistry mechanisms. (a) The reaction may proceed.... Retrieved from [Link]
-
Bentham Science. (2014). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 14(24), 2746–2760. Retrieved from [Link]
-
National Institutes of Health. (2016). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 82(17), 5243–5251. Retrieved from [Link]
-
University of Geneva. (2024). New class of chiral molecules offers strong stability for drug development. Retrieved from [Link]
-
National Institutes of Health. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 17(12), 1130–1162. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
National Institutes of Health. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 9(10), 961-996. Retrieved from [Link]
-
Reddit. (2022). why does the beta lactam ring have higher reactivity? So confused. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Welcome to the dedicated technical support guide for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions to solubility issues that may be encountered during the handling and experimental use of this compound. Our approach is rooted in foundational physicochemical principles to empower you with the rationale behind each troubleshooting step.
Understanding the Molecule: A Structural Perspective on Solubility
This compound possesses a bicyclic structure containing a lactam and a tertiary amine. The presence of the tertiary amine is a critical feature, as its basic nature allows for protonation, which can significantly influence the compound's aqueous solubility. At physiological pH, the equilibrium between the neutral and protonated forms will dictate its solubility. Challenges in dissolving this compound likely stem from its relatively rigid structure and potential for strong intermolecular interactions in its solid state.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving this compound?
A1: A preliminary solubility assessment in a small range of solvents is the ideal starting point. We recommend beginning with common laboratory solvents to understand the compound's general characteristics. A suggested starting panel includes:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
This initial screen will quickly establish a baseline for its solubility profile. Given its structure, limited aqueous solubility at neutral pH is anticipated.
Q2: My compound shows poor solubility in aqueous buffers. What is the most direct approach to improve this?
A2: Due to the presence of a tertiary amine, the most effective initial strategy is pH adjustment.[1][2][] The tertiary amine can be protonated at acidic pH, forming a more soluble salt.[4] We recommend preparing a stock solution in a minimal amount of an organic solvent like DMSO and then diluting it into an acidic buffer (e.g., pH 4-5). A systematic pH-solubility profile is highly encouraged to identify the optimal pH for your experiments.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I mitigate this?
A3: This is a common challenge with compounds that have low aqueous solubility.[5][6] The abrupt change in solvent polarity when moving from a high concentration in DMSO to a predominantly aqueous environment can cause the compound to crash out of solution. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound if your experimental design allows.
-
Increase the percentage of co-solvent: While keeping the organic solvent concentration low is often desirable for biological assays, a slight increase (e.g., from 0.5% to 1% DMSO) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent on your assay.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution.
-
Employ serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock 1:10 in your buffer, vortex, and then perform the next dilution from this intermediate solution.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Inconsistent results in biological assays, possibly due to poor solubility.
Underlying Cause: Undissolved compound can lead to inaccurate concentrations and high variability in experimental results. The actual concentration in solution may be significantly lower than the nominal concentration.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting solubility-related assay inconsistency.
Experimental Protocols
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a set of buffers at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility at lower pH values due to the protonation of the tertiary amine.
Objective: To identify a suitable co-solvent system to maintain the solubility of the compound in aqueous media.[7][8][9]
Materials:
-
This compound
-
DMSO
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer at the desired pH (determined from Protocol 1)
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-50 mM).
-
In separate tubes, prepare various ratios of co-solvent to your aqueous buffer (e.g., 1:99, 5:95, 10:90 of DMSO:buffer, EtOH:buffer, etc.).
-
Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.
-
Vortex each tube and visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour, 4 hours).
-
Quantify the amount of compound that remains in solution using an appropriate analytical method.
Data Presentation: Co-Solvent Screening Results
| Co-Solvent System (v/v) | Visual Observation (1 hr) | Soluble Concentration (µg/mL) |
| 1% DMSO in PBS pH 7.4 | Slight Haze | Enter experimental data |
| 5% DMSO in PBS pH 7.4 | Clear Solution | Enter experimental data |
| 5% EtOH in PBS pH 7.4 | Precipitation | Enter experimental data |
| 5% PEG 400 in PBS pH 7.4 | Clear Solution | Enter experimental data |
| 5% Propylene Glycol in PBS pH 7.4 | Slight Haze | Enter experimental data |
Objective: To explore the use of cyclodextrins to form inclusion complexes and enhance aqueous solubility.[][11][12]
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like our compound of interest, increasing their apparent solubility in water.[][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
Procedure (Kneading Method):
-
Weigh a specific amount of HP-β-CD.
-
Add a small amount of water to the HP-β-CD to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture (e.g., in a vacuum oven at a low temperature).
-
The resulting powder is the cyclodextrin inclusion complex, which can then be tested for its solubility in your desired aqueous medium.
Advanced Solubilization Workflow:
Caption: Advanced strategies for enhancing the solubility of this compound.
Final Recommendations
For this compound, a systematic approach starting with pH adjustment is the most scientifically sound and efficient path to overcoming solubility challenges. If further enhancement is needed, co-solvents like PEG 400 or propylene glycol are excellent next steps. For particularly difficult cases, especially for in vivo applications, exploring cyclodextrin complexation is a powerful strategy. Always ensure that any excipients used are compatible with your experimental system and that appropriate vehicle controls are included in your studies.
References
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Journal of Pharmaceutical and Biomedical Analysis. (2012). Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Conspectus. Cosolvent.
- Molecules. (2021).
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Global Pharmacipedia. Solubilization by surfactants: Significance and symbolism.
- LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- University of Colorado Boulder.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Wikipedia. Cosolvent.
- ResearchGate. (2015). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Pharmaceuticals. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (2013).
- Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- Global Pharmacipedia. Co-solvent: Significance and symbolism.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
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- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
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- Chemicalbook. This compound.
- BenchChem. Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- BenchChem. Technical Support Center: Solubility Enhancement for (2S)-2-(methylamino)
- Sigma-Aldrich. (3aR,7aR)-rel-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one.
- Reddit. (2022). How to tackle compound solubility issue.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- LabSolu. (3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one.
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- BOC Sciences.
- Aladdin. (3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one.
- LabSolu. (3ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one.
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- University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- CompoundingToday.com.
- MDPI. (2021).
- CymitQuimica. (3aR,7aS)-rel-Octahydro-4-oxo-2H-Pyrrolo[3,4-c]pyridine-2-….
- PubChem. (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione.
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Off-target effects of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one in assays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one. As researchers and drug development professionals, we understand that the journey from a promising small molecule to a validated biological tool or therapeutic lead is fraught with challenges. One of the most critical hurdles is ensuring that the observed biological effects are indeed due to the intended on-target activity and not a consequence of unforeseen off-target interactions.[1][2]
Publicly available data on the specific molecular targets of this compound is limited. Therefore, for the purpose of this comprehensive guide, we will consider a hypothetical scenario where this compound, hereafter referred to as "Pyrrolo-3-one," has been identified as an inhibitor of Kinase X , a serine/threonine kinase involved in cell cycle progression. This guide is designed to provide you with the conceptual framework and practical tools to navigate the complexities of validating its on-target activity and identifying and mitigating potential off-target effects.
This resource is structured to anticipate and address the common issues encountered during the experimental use of novel kinase inhibitors. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I observe an unexpected phenotype with Pyrrolo-3-one?
When an unexpected phenotype arises, it's crucial to systematically de-risk the possibility of off-target effects.[3] A logical first step is to confirm that the observed phenotype is dose-dependent. Subsequently, you should assess the compound's purity and stability in your experimental media. It is also highly recommended to test a structurally related but inactive analog of Pyrrolo-3-one.[4] If the inactive analog does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of Pyrrolo-3-one.
Q2: How do I determine an appropriate working concentration for Pyrrolo-3-one in my cellular assays?
The ideal working concentration should be guided by the compound's potency in both biochemical and cellular assays. As a general rule, aim for the lowest concentration that elicits the desired on-target effect.[5] It is advisable to perform a dose-response curve for the inhibition of a known downstream biomarker of Kinase X in your cell model. Concentrations significantly higher than the cellular IC50 for the on-target effect are more likely to induce off-target activities.
Q3: What are common off-target liabilities for kinase inhibitors?
The human kinome consists of over 500 members with structurally similar ATP-binding pockets, making cross-reactivity a common challenge for ATP-competitive inhibitors.[2][6] Off-target effects can arise from the inhibitor binding to other kinases or even non-kinase proteins that have ATP-binding sites.[7] These unintended interactions can lead to misleading experimental results and potential toxicity.[2]
Troubleshooting Guide
Q4: My Pyrrolo-3-one is potent in my in vitro kinase assay against recombinant Kinase X, but I see no activity in my cell-based assays. What could be the issue?
This is a common challenge that can stem from several factors:
-
Cell Permeability: Pyrrolo-3-one may have poor membrane permeability. This can be assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp). This can be tested by co-incubating with known efflux pump inhibitors.
-
High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range).[6] For an ATP-competitive inhibitor like Pyrrolo-3-one, this high intracellular ATP concentration can outcompete the inhibitor for binding to Kinase X, leading to a significant loss of potency.[8] Consider performing your in vitro kinase assay with physiological concentrations of ATP to get a more accurate measure of its potency.[8]
-
Compound Degradation: Pyrrolo-3-one may be unstable in the cell culture medium or rapidly metabolized by the cells. Its stability can be assessed by incubating it in the medium over time and analyzing its concentration by LC-MS.
Q5: I'm observing a phenotype that is inconsistent with the known biology of Kinase X. How can I determine if this is an off-target effect?
Distinguishing on-target from off-target effects is a critical validation step.[9] A multi-pronged approach is recommended:
-
Use a Structurally Distinct Inhibitor: Identify a known inhibitor of Kinase X that is structurally different from Pyrrolo-3-one.[4] If this second inhibitor recapitulates the observed phenotype, it provides strong evidence that the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X.[3] If the phenotype is lost upon genetic ablation of the target, it supports an on-target mechanism.
-
Perform a Washout Experiment: For reversible inhibitors, removing the compound from the media should lead to a reversal of the phenotype if it is on-target.[10][11] The persistence of the effect after washout may suggest an off-target or irreversible mechanism.
-
Conduct a Kinome-wide Scan: This will provide a broad view of the selectivity of Pyrrolo-3-one against a large panel of kinases.[12][13]
Experimental Protocols & Validation Workflows
Workflow for Investigating Unexpected Phenotypes
Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.[14][15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]
Materials:
-
Cells expressing Kinase X
-
Pyrrolo-3-one
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibody against Kinase X
-
Secondary antibody for Western blotting
Procedure:
-
Compound Treatment: Treat cells with Pyrrolo-3-one or DMSO for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble Kinase X in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Pyrrolo-3-one indicates target engagement.[18]
Protocol 2: Kinome-wide Selectivity Profiling (Kinome Scan)
A kinome scan is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[19][20][21] This is an essential step to understand the selectivity profile of Pyrrolo-3-one.
Principle: The assay typically involves a kinase tagged with a DNA label, an immobilized ligand that binds to the active site of the kinase, and the test compound (Pyrrolo-3-one).[20] Pyrrolo-3-one competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of Pyrrolo-3-one indicates a stronger interaction.
General Workflow:
-
Compound Submission: Provide a sample of Pyrrolo-3-one to a commercial vendor that offers kinome scanning services.
-
Assay Performance: The vendor will perform the competition binding assay at a specified concentration of Pyrrolo-3-one (e.g., 1 µM) against their panel of kinases.
-
Data Analysis: The results are typically provided as a percentage of control (DMSO) or as a selectivity score. This allows for the identification of potential off-targets.
Hypothetical Kinome Scan Data for Pyrrolo-3-one
| Kinase Target | Percent of Control (%) @ 1 µM | Interpretation |
| Kinase X | 5 | Strong binding (On-target) |
| Kinase Y | 15 | Moderate off-target binding |
| Kinase Z | 40 | Weak off-target binding |
| Other 400+ kinases | > 75 | Minimal to no binding |
This table illustrates how kinome scan data can reveal the selectivity of an inhibitor.
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target inhibition of Kinase X leads to the expected phenotype, while off-target inhibition of Kinase Y results in an unexpected phenotype.
References
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- BenchChem. (2025).
- Fedrov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 104(51), 20523-20528.
- BenchChem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(1), 1-20.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Al-Sanea, M. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 347-57.
- Zhang, T., et al. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. Journal of the American Chemical Society, 136(52), 18058–18070.
- Knight, Z. A., & Shokat, K. M. (2007). Direct, indirect and off-target effects of kinase inhibitors.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
- Shaw, D. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 213-222.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
- Vera, L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 1-13.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- CETSA. (n.d.). CETSA.
- Takeda, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(3), 227-229.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
- DiscoverX. (n.d.).
- Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 613-616.
- LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?
- Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 8(10), e76727.
- Kwiatkowski, N., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 24(1), 28-42.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- ResearchGate. (2012).
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- ResearchGate. (n.d.). Cytotoxicity of inhibitors and washout assay.
- ResearchGate. (n.d.).
- Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- Aldeghi, M., et al. (2026).
- Singh, S., et al. (2023). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences, 24(15), 12154.
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Technical Support Guide: Purification of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Here is the technical support center for Purification challenges of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this bicyclic lactam. As a polar, basic, heterocyclic compound, its purification requires specific strategies to overcome common issues like chromatographic tailing, poor separation of diastereomers, and difficulties in crystallization. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Section 1: Understanding the Molecule - Key Physicochemical Properties
The purification strategy for any compound is dictated by its chemical properties. This compound possesses distinct structural features that present a unique set of purification challenges.
| Property | Value / Description | Impact on Purification |
| Molecular Formula | C₈H₁₄N₂O[1][2] | - |
| Molecular Weight | 154.21 g/mol [1][2] | - |
| Structure | Fused bicyclic lactam | The rigid, fused-ring structure can lead to the formation of multiple diastereomers during synthesis, which may be difficult to separate.[3][4] |
| Key Functional Groups | Tertiary amine (basic), Lactam (polar) | The basic nitrogen strongly interacts with acidic silica gel, causing streaking and peak tailing.[5][6] High polarity makes retention on reversed-phase columns challenging. |
| Physical Form | Solid | Amenable to purification by recrystallization. |
| Storage Conditions | Recommended storage at 2-8°C.[7] Some related structures are hygroscopic and benefit from storage under an inert atmosphere (e.g., Argon).[7] | Proper storage is crucial to prevent degradation or hydration, which would introduce impurities. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Chromatography Issues
Q: My compound is streaking badly on my silica gel TLC plate and column. What's happening and how do I fix it?
A: This is a classic problem for basic, nitrogen-containing compounds on standard silica gel.
-
Causality: The issue stems from the strong acid-base interaction between the basic tertiary amine in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of your compound to adhere too strongly, leading to tailing or streaking rather than moving as a compact band.[5]
-
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Dichloromethane/Methanol).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent. A mobile phase of 80:18:2 Dichloromethane/Methanol/Ammonium Hydroxide can be effective for highly polar basic compounds.[6]
-
-
Switch the Stationary Phase: If modifiers are insufficient, consider a different stationary phase that is less acidic.
-
Q: My compound won't elute from my reversed-phase (C18) column, or it has very poor peak shape. How can I improve this?
A: While less common for such a polar molecule, strong interactions can still occur, or poor peak shape may result from secondary interactions.
-
Causality: The polar nature of your compound means it has a very high affinity for the polar mobile phase and weak affinity for the nonpolar C18 stationary phase, causing it to elute early, often in the solvent front. Poor peak shape can arise from interactions with residual, un-capped silanol groups on the C18 silica support.
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of water (e.g., 95% Water / 5% Acetonitrile) to maximize retention.
-
Add an Acidic Modifier: To improve peak shape, add 0.1% of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the tertiary amine, ensuring it exists as a single ionic species and minimizes interactions with residual silanols, resulting in sharper peaks.[5]
-
Consider Alternative Chromatography Modes: If reversed-phase is not providing adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase of high organic content (e.g., Acetonitrile/Water), providing excellent retention for very polar compounds.[5][8]
-
Q: I'm struggling to separate the desired (3AR,7AR) diastereomer from other stereoisomers. What are my options?
A: Separating diastereomers is a significant challenge because they often have very similar physical properties.[3][9] Success requires high-resolution techniques and careful optimization.
-
Causality: Diastereomers have the same functional groups and molecular weight, differing only in the 3D arrangement of atoms. This results in subtle differences in polarity and interaction with the stationary phase, making them difficult to resolve.
-
Solutions:
-
Optimize Flash Chromatography:
-
Use a Shallow Gradient: A slow, shallow gradient elution can often resolve closely eluting compounds.
-
Test Different Solvent Systems: Small changes in the solvent system (e.g., switching from methanol to ethanol, or dichloromethane to chloroform) can alter selectivity and improve separation.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often necessary. Experiment with different column chemistries (e.g., Phenyl-Hexyl, Cyano) in addition to standard C18 to find a system with sufficient selectivity.
-
Diastereomeric Salt Crystallization: This advanced technique involves reacting your diastereomeric mixture with a single enantiomer of a chiral acid or base (a resolving agent). This forms diastereomeric salts which may have significantly different solubilities, allowing one to be selectively crystallized.[10] This is a powerful but more complex method requiring significant development.
-
Crystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities.
-
Causality: The compound separates from the solution as a liquid phase (the oil) rather than a solid crystalline lattice. This is often caused by cooling the solution too quickly or the presence of impurities that inhibit crystal lattice formation.[5]
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear again.[5]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.[11]
-
Induce Nucleation: If crystals don't form upon slow cooling, try to initiate the process:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites.[5]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to act as a template for crystal growth.[5]
-
-
Pre-Purification: If oiling persists, it is likely due to impurities. Perform a quick preliminary purification, such as filtering the crude material through a small plug of silica or alumina, before attempting recrystallization again.[5]
-
Q: I'm getting very low recovery after recrystallization. What am I doing wrong?
A: This is almost always due to using too much solvent or incomplete precipitation.
-
Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling, leading to low yields.[5][11]
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent portion-wise to your crude solid, with heating and swirling, until the solid just dissolves. This ensures the solution is saturated at the higher temperature.[12]
-
Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of your compound.[13]
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can recover a second crop of crystals. Evaporate some of the solvent and cool the remaining solution again. Note that this second crop may be less pure than the first.[12]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect?
A: Impurities will be highly dependent on the synthetic route. However, common classes of impurities include unreacted starting materials, reagents used in the synthesis (e.g., coupling agents, bases), and reaction by-products, which could include other diastereomers or products from side reactions.[14] A thorough analysis of your specific synthetic pathway is the best way to predict potential impurities.
Q: What is the best general approach to start with for purifying this compound?
A: A two-stage approach is recommended:
-
Initial Bulk Purification: Start with flash column chromatography on silica gel using a mobile phase containing a basic modifier (e.g., 0.5% triethylamine in a Dichloromethane/Methanol gradient). This will remove the majority of baseline and highly non-polar impurities.
-
Final Polishing: If the product is solid and still contains minor impurities, perform a recrystallization. Carefully screen for a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexanes, Isopropanol/Water) to achieve high purity.
Q: How should I properly store the purified compound?
A: Based on data for related compounds, it is best to store the pure, dry solid in a sealed vial in a refrigerator (2-8°C) to minimize degradation.[7] If the compound is found to be hygroscopic (absorbs moisture from the air), storage in a desiccator or under an inert atmosphere like argon is advised to maintain its integrity.[7]
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
This protocol is designed to purify the title compound by mitigating its basicity.
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). To every solvent system, add 0.5% Triethylamine (TEA). Aim for an Rf value of ~0.3 for the desired compound.
-
Sample Preparation: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like pure dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Column Packing and Equilibration: Pack a flash chromatography column with silica gel. Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (containing 0.5% TEA) until the baseline is stable.
-
Elution: Load the sample onto the column. Begin elution with your chosen solvent system, either isocratically or with a shallow gradient of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
Protocol 2: Guideline for Recrystallization
This protocol provides a systematic approach to purifying the solid compound.[15]
-
Solvent Screening:
-
Place a small amount (~10-20 mg) of the crude solid into several test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely when hot.[12]
-
Allow the hot solutions to cool slowly. The best solvent will result in the formation of a large quantity of crystals.[5]
-
-
Dissolution: Place the bulk of the crude compound into an Erlenmeyer flask. Add the chosen solvent in portions while heating and swirling until the solid is just dissolved. Use the absolute minimum amount of hot solvent.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Visual Workflows
Diagram 1: General Purification Strategy
Caption: A general workflow for the purification of the target compound.
Diagram 2: Chromatography Troubleshooting
Caption: A decision tree for troubleshooting common chromatography issues.
Section 6: References
-
Banik, B. K. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Beta-Lactams: Novel Synthetic Pathways and Applications. PMC. Retrieved from [Link]
-
Reyes-González, M. A., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. Retrieved from [Link]
-
Alcaide, B., et al. (2014). Microwave-promoted synthesis of bicyclic azocine-β-lactams from bis(allenes). Journal of Organic Chemistry. Retrieved from [Link]
-
Moody, C. J., & Beck, T. M. (1991). Synthesis of bicyclic lactams using novel Schmidt reactions. ResearchGate. Retrieved from [Link]
-
Li, S. L., et al. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved from [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Aladdin. (n.d.). (3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009053256A2 - Process for the production of beta lactam crystals. Retrieved from
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Inveniolife. (2021). List of Impurities. Retrieved from [Link]
-
Maier, N. M., et al. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A. Retrieved from [Link]
-
Epres, D., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
-
Masesane, I., et al. (2023). Synthesis of fused-ring systems and diarylmethane flavonoids via ortho-quinone methide intermediates. RSC Advances. Retrieved from [Link]
-
Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Rh(II)-Catalyzed Desymmetric Cycloisomerization of Diynes. Retrieved from [Link]
-
Chemdad. (n.d.). (3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. Retrieved from [Link]
Sources
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- 15. mt.com [mt.com]
Technical Support Center: Chiral Separation of Pyrrolo[3,4-c]pyridine Enantiomers
Welcome to the technical support center for the chiral separation of pyrrolo[3,4-c]pyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. The pyrrolo[3,4-c]pyridine scaffold is a key structural motif in many pharmacologically active compounds, making robust enantioselective analysis essential for development and regulatory approval.[1][2] This resource will help you navigate the common challenges associated with separating these specific N-heterocyclic compounds.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses high-level questions that form the basis of a successful chiral separation strategy.
Q1: Why is the chiral separation of pyrrolo[3,4-c]pyridine derivatives so critical in drug development?
The "handedness" of a chiral molecule can lead to profoundly different biological outcomes.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, cause adverse effects, as exemplified by the tragic case of thalidomide.[4] Regulatory bodies like the FDA and EMA have stringent guidelines that favor the development of single-enantiomer drugs, making it imperative to separate and characterize each enantiomer's pharmacological and toxicological profile.[3][5] For pyrrolo[3,4-c]pyridine derivatives, which show a broad spectrum of activities including analgesic and sedative properties, isolating the active enantiomer is a crucial step in developing a safe and effective therapeutic agent.[1][2]
Q2: What are the primary analytical techniques for separating pyrrolo[3,4-c]pyridine enantiomers?
The three most powerful and widely used techniques for this class of compounds are:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry, offering a wide variety of chiral stationary phases (CSPs) and mobile phase conditions.[6]
-
Supercritical Fluid Chromatography (SFC): A rapidly emerging technique that often provides faster, more efficient, and "greener" separations compared to HPLC by using supercritical CO₂ as the main mobile phase component.[7][8][9]
-
Capillary Electrophoresis (CE): An excellent technique for analytical-scale separations, especially for polar and charged compounds, requiring minimal sample and solvent.[10][11]
Q3: How does the basicity of the pyridine nitrogen in the pyrrolo[3,4-c]pyridine core affect chromatographic separation?
The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic. This property is a primary source of chromatographic challenges, particularly peak tailing.[12] The basic nitrogen can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary, non-enantioselective interaction leads to asymmetric peak shapes, which compromises resolution and complicates accurate quantification.[13] Therefore, a key aspect of method development is to mitigate this effect, typically by adding a basic modifier to the mobile phase.[12][14]
Workflow: Selecting the Appropriate Chiral Separation Technique
This diagram outlines the decision-making process for choosing an initial separation technique based on experimental goals and sample properties.
Sources
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Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays
Welcome to the technical support center for troubleshooting cell viability assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results when assessing the effects of chemical compounds on cell viability. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into the root causes of common problems and provide actionable solutions.
General Assay & Cell Culture Issues
Compound-Specific Problems
Assay-Specific Troubleshooting
Q1: My replicate wells show high variability. What are the common causes?
High variability between replicate wells is a frequent issue that can obscure the true effect of your test compound. The root cause often lies in inconsistent experimental technique.
Core Explanation: Inconsistent cell seeding is a primary culprit. If cells are not evenly distributed, different wells will start with a different number of cells, leading to varied results.[1][2] Pipetting errors during the addition of reagents or compounds can also introduce significant variability.[3]
Troubleshooting Steps:
-
Ensure a Homogeneous Cell Suspension: Before and during seeding, make sure your cell suspension is single-celled and evenly mixed. Gently pipette the suspension up and down to break up clumps.[1]
-
Standardize Seeding Protocol: Use a consistent volume and technique for seeding all wells. A multichannel pipette can improve consistency.[4]
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[3]
-
Gentle Reagent Addition: When adding reagents, dispense them gently against the side of the well to avoid disturbing the cell monolayer.
Q2: I'm observing a significant "edge effect" in my microplates. How can I mitigate this?
The "edge effect" is a phenomenon where wells on the perimeter of a microplate show different results compared to the interior wells.[3] This is a common source of data variability, especially in assays with long incubation times.[3]
Core Explanation: The primary causes of the edge effect are evaporation and temperature gradients.[3][5] Outer wells have more surface area exposed to the external environment, leading to a higher rate of medium evaporation.[5][6] This can concentrate salts and other media components, altering osmolarity and pH, which in turn affects cell growth and viability.[3] Additionally, when a plate is moved from room temperature to a heated incubator, the outer wells warm up faster than the inner wells, creating a temperature differential that can impact cellular processes.[3][7]
Mitigation Strategies:
-
Humidify the Incubator: Ensure your incubator has a water pan to maintain high humidity, which reduces evaporation.[4]
-
Use Plate Lids and Seals: Utilize low-evaporation lids or adhesive plate seals.[3][6] For cell-based assays, breathable seals are recommended to allow for gas exchange.[5]
-
Create a "Moat": Fill the outer wells with sterile water or media and do not use them for experimental samples. This helps to create a more uniform environment for the inner wells.[6]
-
Equilibrate Plates: Before placing the plate in the incubator, allow it to sit at room temperature for about an hour to ensure a more even distribution of cells in the wells.[7]
-
Randomize Plate Layout: While more complex, randomizing the placement of your samples and controls can help to statistically minimize the impact of any systematic edge effect.[8]
Q3: My assay signal is low, or the assay window is narrow. How can I improve it?
A low signal or a narrow assay window (the difference between the positive and negative controls) can make it difficult to discern the true effect of your compound.
Core Explanation: This issue can stem from several factors, including suboptimal cell seeding density, insufficient incubation time with the assay reagent, or the use of an assay that is not sensitive enough for your experimental system.[9][10]
Optimization Strategies:
-
Optimize Cell Seeding Density: Different cell lines have different growth rates. It's crucial to determine the optimal seeding density that allows for exponential growth without the cells becoming over-confluent by the end of the experiment.[4] You can perform a cell titration experiment to find the linear range of your assay.[11]
-
Optimize Incubation Time: The incubation time with the assay reagent (e.g., MTT, CellTiter-Glo®) should be long enough to generate a strong signal but short enough to avoid reagent toxicity.[12] This often requires optimization for each cell line and assay type.
-
Choose the Right Assay: Some assays are inherently more sensitive than others. For example, luminescence-based assays like CellTiter-Glo® are generally more sensitive than colorimetric assays like MTT. Consider the metabolic activity of your cells and the expected mechanism of your compound when selecting an assay.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS/XTT | Reduction of tetrazolium salts by metabolic enzymes | Inexpensive, widely used | Less sensitive, potential for compound interference, endpoint assay (MTT) |
| Resazurin (AlamarBlue®) | Reduction of resazurin to fluorescent resorufin | More sensitive than tetrazolium assays, homogeneous format | Potential for fluorescent interference from compounds |
| CellTiter-Glo® (ATP) | Luciferase-based measurement of ATP | High sensitivity, fast, homogeneous | Can be more expensive, signal can be short-lived |
Q4: The results are not consistent between experiments performed on different days. What could be the reason?
Experiment-to-experiment variability is a significant challenge in cell-based assays and can arise from subtle changes in experimental conditions.
Core Explanation: The health and passage number of your cells can have a major impact on their response to a compound.[9] Cells that have been passaged too many times can undergo phenotypic and genotypic drift, leading to altered characteristics.[9][13] Variations in media, serum, and incubator conditions can also contribute to inconsistent results.[9][14]
Best Practices for Reproducibility:
-
Use Low-Passage Cells: Thaw a fresh vial of cells after a limited number of passages to ensure consistency.
-
Maintain Consistent Culture Conditions: Use the same lot of media and serum for a set of experiments.[9] Be aware that batch-to-batch variability in serum can affect cell growth and viability.[15]
-
Monitor Cell Health: Always check your cells under a microscope before starting an experiment to ensure they are healthy and free of contamination.[9]
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding to data acquisition, are performed consistently each time.
Compound-Specific Problems
Q5: How do I know if my compound is interfering with the assay chemistry?
Compound interference is a common and often overlooked source of inaccurate results in cell viability assays.
Core Explanation: Some compounds can directly interact with the assay reagents, leading to false-positive or false-negative results.[16][17] For example, a compound that has reducing properties could chemically reduce the MTT tetrazolium salt, leading to a color change that is independent of cellular metabolism.[12]
Workflow for Detecting Compound Interference:
Caption: Workflow to test for compound interference.
Protocol for Cell-Free Interference Assay:
-
Prepare a 96-well plate with culture medium.
-
Add your compound in the same concentration range used in your cell-based experiments.
-
Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Add the cell viability assay reagent (e.g., MTT, CellTiter-Glo®) to all wells.
-
Incubate the plate according to the assay protocol.
-
Read the absorbance, fluorescence, or luminescence.
-
If you observe a signal that changes with the compound concentration, it is likely that your compound is interfering with the assay.[12][18]
If interference is detected, consider using an alternative viability assay that relies on a different detection method.[17]
Q6: My compound is colored or fluorescent. How does this affect my results?
Colored or fluorescent compounds can directly interfere with the signal detection in absorbance- or fluorescence-based assays.
Core Explanation: If your compound absorbs light at the same wavelength used to measure the formazan product in an MTT assay, it can lead to artificially high or low readings. Similarly, if your compound is fluorescent, it can interfere with assays that use fluorescence as a readout, such as the resazurin (AlamarBlue®) assay.[16]
Troubleshooting Strategies:
-
Run a Compound-Only Control: As described in the previous question, measure the absorbance or fluorescence of your compound in media at the assay wavelength. This will allow you to subtract the background signal from your experimental wells.
-
Use a Different Assay: If the interference is significant, switch to an assay with a different detection method. For example, if you have a colored compound, a luminescence-based assay like CellTiter-Glo® would be a better choice.
Q7: I'm seeing higher viability at higher compound concentrations. What could be happening?
This counterintuitive result can be perplexing, but there are several possible explanations.
Core Explanation: This phenomenon can be due to compound interference, as discussed above.[17] Some compounds can increase the metabolic activity of cells without increasing cell number, which would lead to a higher signal in assays like MTT.[17] Alternatively, the compound itself might precipitate at higher concentrations, which can interfere with the optical reading. Finally, some compounds can exhibit a biphasic dose-response, where low concentrations are stimulatory and high concentrations are inhibitory.[1]
Troubleshooting Steps:
-
Check for Compound Precipitation: Visually inspect the wells under a microscope to see if your compound is precipitating at high concentrations.
-
Perform a Cell-Free Interference Assay: As described in Q5, test for direct interaction between your compound and the assay reagents.
-
Use an Orthogonal Assay: Confirm your results with a different type of viability assay that measures a different cellular parameter (e.g., cell counting via imaging or a membrane integrity assay).[19]
Q8: What is the best way to prepare and handle my compound for cell-based assays?
Proper compound management is crucial for obtaining reliable and reproducible data.[20]
Core Explanation: The solubility and stability of your compound can significantly impact its effective concentration in the assay. If a compound is not fully dissolved or degrades over time, the cells will not be exposed to the intended concentration, leading to inconsistent results.
Best Practices for Compound Handling:
-
Use a Suitable Solvent: Prepare a concentrated stock solution of your compound in a high-quality solvent like DMSO.[18]
-
Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[21]
-
Mind the Final Solvent Concentration: When preparing working dilutions, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is low (typically <0.5%) and is consistent across all wells, including the vehicle control.[18]
-
Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment.
Assay-Specific Troubleshooting
Q9: MTT/XTT/MTS Assays: My formazan crystals are not dissolving completely, or I see a precipitate. What should I do?
Incomplete solubilization of the formazan product is a common issue in MTT assays and can lead to inaccurate absorbance readings.
Core Explanation: The formazan crystals produced in the MTT assay are insoluble in aqueous solutions and require an organic solvent like DMSO or a detergent-based solution to be fully dissolved. If the crystals are not completely solubilized, the absorbance will be underestimated.
Troubleshooting Tips:
-
Increase Shaking Time: After adding the solubilization solution, ensure the plate is shaken thoroughly on an orbital shaker for at least 15 minutes to aid in dissolving the crystals.
-
Pipette Gently: If crystals persist, gently pipette the solution up and down in the wells to help break them up.
-
Ensure Correct Reagent Addition: For adherent cells, be careful not to disturb the formazan crystals at the bottom of the well when removing the MTT solution before adding the solvent.[4]
-
Check for Contamination: Bacterial or yeast contamination can also lead to a change in the color of the MTT reagent and affect the results.[10]
Q10: CellTiter-Glo® (ATP) Assay: I have high background luminescence in my no-cell control wells. What is causing this?
High background in a CellTiter-Glo® assay can mask the true signal from your cells and reduce the sensitivity of the assay.[22]
Core Explanation: This issue can be caused by several factors, including contamination of the reagents or media with ATP or microorganisms, improper reagent preparation and storage, or using the wrong type of microplate.[22]
Troubleshooting Steps:
-
Use Opaque White Plates: For luminescence assays, it is essential to use opaque white microplates to maximize the signal and prevent well-to-well crosstalk.[22]
-
Check for Reagent Contamination: Ensure that your culture medium and CellTiter-Glo® reagent are not contaminated with ATP or microbes.[22]
-
Proper Reagent Handling: Reconstitute and store the CellTiter-Glo® reagent according to the manufacturer's instructions to prevent degradation.[22]
-
Optimize Plate Reader Settings: Incorrect luminometer settings, such as an excessively high gain, can amplify background noise.[22]
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
INRIM. (2024, March 26). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Semantic Scholar. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]
-
seamlessbio. (2025, August 10). How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. Retrieved from [Link]
-
paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study. Retrieved from [Link]
-
PubMed. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
ResearchGate. (2015, June 29). Should I include serum or not in proliferation studies?. Retrieved from [Link]
-
ResearchGate. (2022, January 19). Horrible variation between replicates with Cell Titer Glo?. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cell viability in Serum supplemented (+) and Serum.... Retrieved from [Link]
-
JoVE. (2019, September 22). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Retrieved from [Link]
-
ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
ResearchGate. (2019, August 15). What reason can affect drug concentration to cell viability in MTT assay?. Retrieved from [Link]
-
ResearchGate. (2014, November 14). Why do my MTT assay results sometimes show cell viability of more than 100%, or more than the control?. Retrieved from [Link]
-
PubMed. (n.d.). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Retrieved from [Link]
-
ResearchGate. (2018, August 13). Issues with Cell Titer Glo assay?. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
Sources
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- 4. clyte.tech [clyte.tech]
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Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Pyrrolopyridine Scaffolds
To the Esteemed Research Community,
In the dynamic field of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. This guide was initially intended to provide a direct comparative analysis of the novel compound (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one against other established kinase inhibitors. However, a comprehensive review of the current scientific literature and publicly available data has revealed a significant information gap. At present, there is no published research detailing the specific kinase targets, biological activity, or experimental data for this particular molecule.
Therefore, in the spirit of scientific advancement and to provide a valuable resource for researchers in drug development, we have pivoted the focus of this guide. Instead of a direct comparison involving an uncharacterized compound, we will provide a broader, yet equally insightful, comparative guide centered on the pyrrolopyridine scaffold , from which this compound is derived. We will explore the diverse biological activities of this chemical family, with a particular focus on its proven potential in the development of potent kinase inhibitors. This approach will equip researchers with a foundational understanding of the structure-activity relationships within this scaffold and its potential for yielding next-generation therapeutics.
The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolopyridine core is a heterocyclic chemical structure that has garnered significant attention in medicinal chemistry. Its various isomers have been identified as key pharmacophores in a multitude of biologically active compounds. The structural resemblance of certain pyrrolopyridine isomers to the purine ring of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of a wide range of kinases.[1] This inherent characteristic has made the pyrrolopyridine scaffold a fertile ground for the discovery of novel kinase inhibitors.
Derivatives of the broader pyrrolopyridine family have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Antitumor Properties: Many pyrrolopyridine derivatives have been investigated for their efficacy in oncology.[2]
-
Antiviral Activity: Certain compounds containing this scaffold have shown promise in combating viral infections.[2]
-
Antidiabetic Effects: The potential of these molecules in metabolic disorders has also been an area of active research.[2]
-
Antimycobacterial Activity: The fight against infectious diseases has also benefited from the exploration of this chemical space.[2]
This guide will now proceed to compare and contrast different classes of kinase inhibitors, using established examples to illustrate key concepts in kinase inhibitor profiling. While we cannot provide specific data for this compound, the forthcoming sections will provide the necessary context and experimental frameworks for evaluating such a compound, should data become available in the future.
A Framework for Comparative Analysis of Kinase Inhibitors
To rigorously evaluate and compare kinase inhibitors, a multi-faceted approach employing both biochemical and cell-based assays is essential. Below, we outline the standard experimental workflows and data presentation formats that are industry standards for such comparisons.
In Vitro Kinase Inhibition Assay: Gauging Potency and Selectivity
The initial step in characterizing a novel kinase inhibitor is to determine its potency against the target kinase and its selectivity against a panel of other kinases. A common method for this is the in vitro kinase assay.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol outlines a method to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
-
Preparation of Reagents:
-
Kinase of interest (e.g., a specific receptor tyrosine kinase or a serine/threonine kinase).
-
Substrate peptide specific to the kinase.
-
ATP at a concentration near the Km for the specific kinase.
-
Test compound (e.g., a pyrrolopyridine derivative) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO as a control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Comparative IC50 Table
The results of such an assay are typically presented in a table for easy comparison.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Staurosporine (IC50, nM) |
| Kinase X | 15 | 250 | 5 |
| Kinase Y | >10,000 | 8 | 20 |
| Kinase Z | 750 | 1,200 | 15 |
Staurosporine is often used as a non-selective kinase inhibitor control.
Visualizing the Experimental Workflow
Sources
A Comparative Efficacy Analysis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one in Oncology
A Senior Application Scientist's Guide to Evaluating a Novel Pyrrolopyridine Derivative Against Established Kinase Inhibitors
Introduction
The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic system is particularly prevalent in the development of kinase inhibitors, with several approved drugs, such as Vemurafenib and Pexidartinib, demonstrating the therapeutic potential of this chemical class in oncology.[1] This guide focuses on a specific, lesser-studied derivative, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, and proposes a comprehensive framework for evaluating its anticancer efficacy in comparison to established kinase inhibitors.
While specific biological data for this compound is not yet publicly available, its structural similarity to known pharmacologically active agents warrants a thorough investigation into its potential as an anticancer therapeutic. This document outlines a scientifically rigorous, phased approach for its evaluation, from initial in vitro screening to in vivo efficacy studies, using Vemurafenib and Pexidartinib as benchmarks. These comparators have been selected due to their pyrrolopyridine core and their distinct, well-characterized mechanisms of action as kinase inhibitors.
Comparator Drug Profiles
A critical aspect of evaluating a new chemical entity is to benchmark its performance against current standards of care. For this purpose, we have selected two FDA-approved kinase inhibitors with distinct molecular targets.
| Drug | Primary Target(s) | Approved Indications (Selected) | Mechanism of Action |
| Vemurafenib | BRAF V600E kinase | Unresectable or metastatic melanoma with BRAF V600E mutation | Selectively inhibits the mutated BRAF V600E kinase, leading to reduced signaling through the MAPK pathway and subsequent decreased cell proliferation and survival.[2][3] |
| Pexidartinib | CSF1R, c-KIT, FLT3 | Symptomatic tenosynovial giant cell tumor (TGCT) | A tyrosine kinase inhibitor that targets Colony-Stimulating Factor 1 Receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3), thereby inhibiting the proliferation of tumor cells and associated macrophages.[4][5][6] |
Proposed Phased Evaluation of this compound
The following sections detail a proposed experimental workflow to comprehensively assess the anticancer efficacy of this compound.
Phase 1: In Vitro Profiling
The initial phase focuses on characterizing the compound's activity at the cellular and subcellular levels.
The foundational step in anticancer drug screening is to determine the compound's effect on cancer cell proliferation and survival.[7][8]
Experimental Protocol: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., A375 for melanoma - BRAF V600E mutant, and a panel of other relevant lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Vemurafenib, and Pexidartinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Hypothetical Data Summary:
| Compound | A375 (Melanoma, BRAF V600E) IC50 (µM) | HT-29 (Colon, BRAF V600E) IC50 (µM) | MV-4-11 (Leukemia, FLT3-ITD) IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Vemurafenib | 0.05 | 0.1 | >10 |
| Pexidartinib | >10 | >10 | 0.02 |
To understand the mechanism of cell death induced by the compound, it is crucial to assess its impact on apoptosis and the cell cycle.
Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis
-
Treatment: Treat selected cancer cell lines with the test compounds at their respective IC50 concentrations for 24, 48, and 72 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing PI and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Given the prevalence of kinase inhibition among pyrrolopyridine derivatives, a broad kinase panel screen is essential to identify the molecular target(s) of this compound.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit the test compound to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are significantly inhibited. Follow-up dose-response assays are then conducted for the primary hits to determine their IC50 values.
Hypothetical Kinase Inhibition Profile:
| Kinase | This compound (% Inhibition @ 1 µM) |
| BRAF V600E | Hypothetical Value |
| CSF1R | Hypothetical Value |
| c-KIT | Hypothetical Value |
| FLT3 | Hypothetical Value |
| Other Kinase Hit | Hypothetical Value |
Phase 2: In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.[9][10]
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for in vivo efficacy testing.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., A375 melanoma cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, this compound, Vemurafenib, Pexidartinib).
-
Dosing: Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Hypothetical In Vivo Efficacy Data:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound | Hypothetical Value | Hypothetical Value |
| Vemurafenib | 300 | 80 |
| Pexidartinib | 1400 | 6.7 |
Visualizing the Scientific Approach
To clearly illustrate the proposed research plan and the underlying biological rationale, the following diagrams are provided.
Caption: Simplified signaling pathways inhibited by Vemurafenib and Pexidartinib.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial evaluation of this compound as a potential anticancer agent. By systematically progressing from broad in vitro screening to targeted in vivo efficacy studies and benchmarking against well-characterized drugs like Vemurafenib and Pexidartinib, researchers can efficiently determine the therapeutic potential and mechanism of action of this novel compound.
The causality behind this experimental design is rooted in a tiered approach to drug discovery. Initial, cost-effective in vitro assays provide a broad understanding of the compound's cellular effects and help to identify its molecular target. Positive results in this phase justify the more resource-intensive in vivo studies, which are essential for evaluating efficacy and safety in a whole-organism context. Each step is designed to be self-validating, with the data from one phase informing the design of the next.
Should this compound demonstrate promising efficacy and a favorable safety profile, further studies would be warranted. These could include the development of patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy, combination studies with other anticancer agents to explore synergistic effects, and detailed IND-enabling toxicology studies. The comprehensive approach outlined herein will provide the critical data needed to advance this promising pyrrolopyridine derivative through the drug development pipeline.
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Pexidartinib mechanism of actiona. The proliferation and survival of... - ResearchGate. Available at: [Link]
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The (3AR,7AR)-Octahydropyrrolo[3,4-c] Scaffold: A Comparative Guide to Structure-Activity Relationships at Nicotinic Acetylcholine Receptors
Introduction: The Promise of the Bicyclic Scaffold in CNS Drug Discovery
The quest for novel therapeutics targeting central nervous system (CNS) disorders has led researchers to explore a diverse chemical space. Among the privileged scaffolds in medicinal chemistry, bicyclic structures offer a compelling combination of rigid conformation, three-dimensional complexity, and multiple points for synthetic diversification. This guide focuses on the structure-activity relationship (SAR) of analogs based on the (3AR,7AR)-octahydropyrrolo[3,4-c] core, a scaffold of significant interest for its interaction with nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in cognitive functions such as learning, memory, and attention.[1][2] Their dysfunction is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction, making them a key target for drug discovery.[2] This guide will provide an in-depth analysis of how structural modifications to the octahydropyrrolo[3,4-c] scaffold influence binding affinity and selectivity for different nAChR subtypes, with a particular focus on the α4β2 and α7 subtypes, which are abundantly expressed in the brain.[3]
While direct SAR studies on (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one are not extensively available in peer-reviewed literature, a seminal study on the closely related diamine scaffold, octahydropyrrolo[3,4-c]pyrrole, provides critical insights.[4] This guide will leverage data from this study to build a comparative framework, explaining the causal relationships between chemical structure and biological activity that are likely to translate across these similar bicyclic systems.
Core Scaffold and Rationale for Modification
The octahydropyrrolo[3,4-c]pyrrole scaffold serves as a rigid diamine core. One nitrogen atom typically acts as a basic center, crucial for forming a key cation-π interaction with a conserved tryptophan residue in the nAChR binding site. The second nitrogen provides a vector for introducing a variety of substituents to probe different regions of the receptor's binding pocket. The primary goal of analog synthesis is to modulate binding affinity and, crucially, to achieve selectivity between different nAChR subtypes, thereby minimizing off-target effects.
The general synthetic and screening workflow for developing and analyzing these analogs is outlined below.
Caption: Workflow for SAR analysis of octahydropyrrolo[3,4-c]pyrrole analogs.
Structure-Activity Relationship (SAR) Analysis
The key to understanding the SAR of this series lies in analyzing how different substituents at the N5 position of the octahydropyrrolo[3,4-c]pyrrole core affect binding to α4β2 and α7 nAChRs. A study by Schenk et al. provides a comprehensive dataset for this analysis.[4]
The Impact of N-Aryl and N-Heteroaryl Substituents
A series of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles were synthesized and evaluated for their binding affinity at both α4β2 and α7 nAChRs.[4] The pyridin-3-yl group is a well-established pharmacophore for nAChR ligands, capable of acting as a hydrogen bond acceptor.
The data reveals that simple substitutions on this core scaffold can dramatically switch subtype selectivity from α4β2 to α7.[4]
Key Observations:
-
Unsubstituted Core: The parent compound, 2-methyl-5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole, demonstrates high affinity for the α4β2 subtype (Ki = 0.16 nM) but significantly lower affinity for the α7 subtype (Ki = 1300 nM), establishing it as a highly selective α4β2 ligand.
-
Switching to α7 Selectivity: The introduction of a larger, aromatic substituent at the 6-position of the pyridine ring, such as a phenyl group, completely reverses this selectivity. The resulting compound, 2-methyl-5-(6-phenylpyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole, shows a dramatic increase in α7 affinity (Ki = 1.3 nM) and a decrease in α4β2 affinity (Ki = 110 nM), making it a potent and selective α7 ligand.
-
Role of the Phenyl Ring Position: Moving the phenyl substituent to the 5-position of the pyridine ring maintains α7 selectivity, though with slightly reduced potency (Ki = 4.4 nM for α7).
-
Small Substituents: The addition of small alkyl groups (e.g., methyl) or halogens (e.g., chloro) to the pyridine ring generally preserves the high affinity for the α4β2 subtype.
The following diagram illustrates the core scaffold and the key points of modification that dictate receptor selectivity.
Caption: SAR summary for nAChR selectivity of N5-substituted analogs.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki, in nM) for a selection of key analogs, highlighting the switch in subtype selectivity.
| Compound ID | R Group (on Pyridin-3-yl at N5) | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α4β2/α7) |
| 1 | H | 0.16 | 1300 | 0.00012 (α4β2 selective) |
| 2 | 6-Phenyl | 110 | 1.3 | 84.6 (α7 selective) |
| 3 | 5-Phenyl | 190 | 4.4 | 43.2 (α7 selective) |
| 4 | 6-Chloro | 0.10 | 1100 | 0.00009 (α4β2 selective) |
| 5 | 6-Methyl | 0.26 | 2400 | 0.00011 (α4β2 selective) |
| (Data synthesized from Schenk et al., J. Med. Chem.[4]) |
This data clearly demonstrates that the steric and electronic properties of the substituent on the pyridine ring are the primary determinants of nAChR subtype selectivity for this scaffold. The larger, more lipophilic phenyl group at the 6-position is well-tolerated, and likely preferred, by the α7 receptor's binding site, while it is disfavored by the α4β2 site.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are representative methodologies for the synthesis of the core scaffold and for the determination of binding affinity.
Representative Synthetic Protocol: Synthesis of the Bicyclic Core
The (3AR,7AR)-octahydropyrrolo[3,4-c]pyrrole core is typically synthesized via a multi-step sequence starting from commercially available materials. A common approach involves the formation of a bicyclic dilactam intermediate, which is then reduced.
Step-by-Step Methodology:
-
Diels-Alder Cycloaddition: Maleimide is reacted with a suitable diene (e.g., N-benzyl-2,3-dihydropyrrole) to form the bicyclic imide skeleton.
-
Hydrogenation: The double bond in the cycloadduct is reduced via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the saturated cis-fused ring system.
-
Lactam/Imide Reduction: The core dilactam or imide is reduced to the corresponding diamine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
N-Alkylation/Arylation: The secondary amines of the bicyclic core are then functionalized. For example, the N2-methyl group is introduced using formaldehyde and a reducing agent (reductive amination). The N5-aryl or heteroaryl group is installed via a Buchwald-Hartwig or Ullmann coupling reaction with the corresponding aryl halide.
Protocol: Radioligand Binding Assay for nAChR Affinity
Binding affinity (Ki) is determined using competitive radioligand binding assays with membrane preparations from cells stably expressing the human nAChR subtypes.
Step-by-Step Methodology:
-
Membrane Preparation: HEK-293 cells stably expressing either human α4β2 or α7 nAChRs are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Radioligand Selection: A high-affinity radioligand is chosen for each subtype.
-
For α4β2 nAChRs: [³H]cytisine is commonly used.
-
For α7 nAChRs: [¹²⁵I]α-bungarotoxin is the standard radioligand.[3]
-
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the synthesized analog).
-
Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine) to determine non-specific binding.
-
Separation and Counting: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioactivity. The radioactivity trapped on the filters (representing bound ligand) is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion and Future Directions
The (3AR,7AR)-octahydropyrrolo[3,4-c] scaffold is a versatile and powerful platform for the design of potent and selective nAChR ligands. The structure-activity relationship is exquisitely sensitive to substitution patterns on the N5-aromatic moiety. Simple, rationale-driven modifications can effectively switch high-affinity binding from the α4β2 subtype to the α7 subtype. This "selectivity switch" is primarily governed by the introduction of larger, lipophilic groups at the periphery of the ligand, which appear to exploit differences in the topology of the respective receptor binding sites.
While this guide has focused on a diamine analog, the core SAR principles—particularly the influence of steric bulk on the N-aryl substituent—provide a strong predictive framework for the development of related lactam-containing compounds like this compound. Future work should focus on synthesizing and evaluating these lactam analogs to confirm if the lactam carbonyl can serve as a suitable hydrogen bond acceptor while retaining the favorable selectivity profiles observed in the diamine series. Such studies will further refine our understanding of the nAChR pharmacophore and aid in the development of next-generation therapeutics for CNS disorders.
References
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Schenk, D., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Gao, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Zhang, J., et al. (2021). The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold. Yao Xue Xue Bao. Available at: [Link]
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Faraone, S., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available at: [Link]
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Gould, R. W., & Rezvani, A. H. (2021). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research. Available at: [Link]
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Mary, A., et al. (2015). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. ResearchGate. Available at: [Link]
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Noviello, C. M., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule hinges on its specificity for its intended biological target. Off-target interactions, while sometimes serendipitous, are more often the cause of unforeseen side effects and toxicities, leading to a high rate of attrition in drug development pipelines. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide provides a technical framework for assessing the cross-reactivity of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one , a novel compound belonging to the pyrrolo[3,4-c]pyridine class. While public domain data on this specific molecule is limited, its structural relatives have demonstrated a broad range of biological activities, including antitumor and immunomodulatory effects, often through the inhibition of protein kinases.[1][2] This suggests that this compound may also function as a kinase inhibitor.
Herein, we propose a hypothetical yet scientifically rigorous workflow to characterize the selectivity of this compound. We will outline the essential in vitro assays, present illustrative data in comparison to known kinase inhibitors, and provide detailed experimental protocols to guide researchers in their own investigations. Our objective is to furnish a practical and self-validating system for the comprehensive evaluation of small molecule cross-reactivity.
Comparator Compounds: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of our topic compound, it is essential to compare it against molecules with well-defined characteristics. We have selected the following kinase inhibitors for this purpose:
-
Pexidartinib: A highly selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[3][4][5][6][7] Its focused activity makes it an excellent benchmark for high selectivity.
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase, but also known to interact with other kinases and exhibit off-target effects.[8][9][10][11] This represents a compound with a more mixed selectivity profile.
-
Staurosporine: A broad-spectrum kinase inhibitor that interacts with a wide range of kinases with high affinity.[2][12][13][14][15] It serves as a positive control for widespread cross-reactivity.
A Multi-tiered Approach to Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-pronged approach, interrogating the compound's interaction with a wide array of potential off-targets. The following diagram illustrates a comprehensive workflow for this purpose:
Figure 1: A comprehensive workflow for cross-reactivity profiling.
In Vitro Kinase Profiling: Mapping the Kinome Landscape
The initial and most critical step is to understand the compound's interaction with the human kinome. A broad kinase panel, typically encompassing over 400 kinases, provides a detailed map of on- and off-target activities.
Experimental Data Summary:
The following table presents hypothetical data for our topic compound and comparators against a selection of kinases, expressed as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Target | This compound (% Inhibition @ 1µM) | Pexidartinib (% Inhibition @ 1µM) | Vemurafenib (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| CSF1R | 95 | 98 | 15 | 99 |
| BRAF V600E | 10 | 5 | 99 | 98 |
| c-KIT | 85 | 92 | 25 | 97 |
| FLT3 | 78 | 88 | 30 | 96 |
| EGFR | 5 | 2 | 10 | 92 |
| VEGFR2 | 12 | 8 | 45 | 95 |
| SRC | 25 | 15 | 60 | 99 |
| ABL1 | 18 | 10 | 55 | 98 |
Interpretation:
This illustrative data suggests that this compound is a potent inhibitor of CSF1R, with significant activity against other related kinases like c-KIT and FLT3. Its profile appears more selective than the broad-spectrum inhibitor Staurosporine but less so than the highly targeted Pexidartinib.
Experimental Protocol: Radiometric Kinase Assay
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[16][17][18]
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Spot a portion of each reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted ATP is washed away.
-
Detection: Quantify the incorporated radioactivity on the membrane using a phosphorimager or liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.
Off-Target Receptor Binding: Probing for Unintended Interactions
Beyond the kinome, it is crucial to assess the compound's potential to interact with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Experimental Data Summary:
The following table shows hypothetical results from a broad receptor binding panel, indicating the percentage of displacement of a radiolabeled ligand from its receptor by the test compound at a 10 µM concentration.
| Receptor Target | This compound (% Displacement @ 10µM) | Pexidartinib (% Displacement @ 10µM) | Vemurafenib (% Displacement @ 10µM) | Staurosporine (% Displacement @ 10µM) |
| Adrenergic α1A | <10 | <5 | 15 | 45 |
| Dopamine D2 | <5 | <5 | 8 | 30 |
| Serotonin 5-HT2A | 15 | 8 | 20 | 65 |
| Muscarinic M1 | <10 | <5 | 12 | 55 |
| Histamine H1 | 8 | <5 | 18 | 50 |
| GABA A | <5 | <5 | 5 | 25 |
Interpretation:
The hypothetical data suggests that our topic compound has a low potential for off-target interactions with the tested receptors at a high concentration, indicating a favorable selectivity profile in this regard.
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[1][19][20][21][22]
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).
Cytochrome P450 Inhibition: Assessing Drug Metabolism Interactions
Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions. Evaluating a compound's potential to inhibit key CYP isoforms is a critical component of preclinical safety assessment.
Experimental Data Summary:
The following table presents hypothetical IC₅₀ values for the inhibition of major CYP isoforms.
| CYP Isoform | This compound (IC₅₀, µM) | Pexidartinib (IC₅₀, µM) | Vemurafenib (IC₅₀, µM) | Staurosporine (IC₅₀, µM) |
| CYP1A2 | >50 | >50 | 25 | 5 |
| CYP2C9 | >50 | >50 | 15 | 2 |
| CYP2C19 | 45 | >50 | 10 | 1 |
| CYP2D6 | >50 | >50 | 30 | 8 |
| CYP3A4 | 20 | 18 | 5 | 0.5 |
Interpretation:
The illustrative data indicates that our topic compound has a moderate potential to inhibit CYP3A4, a key enzyme in drug metabolism. This would warrant further investigation in more complex cellular models.
Experimental Protocol: Luminescent CYP Inhibition Assay (e.g., P450-Glo™)
This homogeneous assay uses a luminogenic substrate that is converted into luciferin by a specific CYP enzyme.[23][24][25][26]
-
Reaction Setup: In a white, opaque multi-well plate, incubate human liver microsomes or recombinant CYP enzymes with the test compound.
-
Substrate Addition: Add a luminogenic CYP substrate and an NADPH regeneration system to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Luminescence Detection: Add a luciferin detection reagent to stop the CYP reaction and initiate the light-producing luciferase reaction.
-
Measurement: Measure the luminescence signal, which is proportional to the CYP activity.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each CYP isoform.
hERG Channel Activity: Evaluating Cardiac Safety
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia. Assessing a compound's activity against the hERG channel is a mandatory safety evaluation.
Experimental Data Summary:
The following table shows hypothetical IC₅₀ values for hERG channel inhibition.
| Compound | hERG Inhibition (IC₅₀, µM) |
| This compound | >30 |
| Pexidartinib | >30 |
| Vemurafenib | 15 |
| Staurosporine | 0.8 |
Interpretation:
An IC₅₀ value greater than 30 µM for our topic compound suggests a low risk of hERG-related cardiotoxicity at therapeutically relevant concentrations.
Experimental Protocol: Automated Patch Clamp Electrophysiology
This technique directly measures the flow of ions through the hERG channel in living cells.[27][28][29][30][31]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Patch Clamp: Establish a whole-cell patch clamp configuration using an automated system.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Current Measurement: Record the hERG channel current at each compound concentration.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the hERG current.
Conclusion: A Pathway to Informed Drug Development
The comprehensive cross-reactivity profiling outlined in this guide provides a robust framework for evaluating the selectivity of this compound and other novel chemical entities. By systematically assessing interactions with the kinome, a broad range of off-target receptors, drug-metabolizing enzymes, and critical ion channels, researchers can build a detailed and predictive safety and selectivity profile.
The hypothetical data presented herein illustrates how such a profile can differentiate a compound with promising selectivity from those with broader, potentially problematic, activity. The detailed experimental protocols offer a practical starting point for laboratories to implement these essential assays.
Ultimately, a thorough understanding of a compound's cross-reactivity is indispensable for mitigating risks, optimizing lead candidates, and making informed decisions throughout the drug discovery and development process. This commitment to scientific integrity and rigorous evaluation is the cornerstone of developing safer and more effective medicines.
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Validating Target Engagement of Novel Therapeutics: A Comparative Guide for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
In the landscape of modern drug discovery, the identification of a promising small molecule is merely the initial step. The subsequent critical phase is the rigorous validation of its biological target. This guide provides a comprehensive comparison of leading methodologies for confirming the direct interaction between a compound and its intended protein target within a cellular context. As a case study, we will consider the novel compound (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one , a derivative of the versatile pyrrolo[3,4-c]pyridine scaffold known for a wide spectrum of biological activities, including potential antitumor, analgesic, and antiviral properties[1][2][3]. Given the diverse therapeutic potential of this chemical family, robust target engagement studies are paramount.
This guide will delve into two orthogonal and powerful biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most appropriate strategy for their drug development programs. For the purpose of this guide, we will hypothesize that this compound is being investigated as an inhibitor of a hypothetical kinase, "Kinase X," a key signaling protein implicated in a cancer pathway.
The Imperative of Target Validation
Target validation is the crucial process of verifying that a specific biomolecule, typically a protein, is directly involved in a disease pathway and that modulating its activity with a therapeutic agent can elicit the desired clinical effect[4][5]. Without definitive evidence of target engagement, the interpretation of a compound's biological effects can be ambiguous, potentially leading to costly failures in later stages of clinical development.[6] Robust target validation provides a solid foundation for understanding a drug's mechanism of action, predicting potential off-target effects, and developing biomarkers for patient stratification.[7][8]
Comparative Methodologies for Target Engagement
Here, we compare two widely adopted and complementary techniques for assessing the direct binding of a small molecule to its protein target.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context
CETSA is a powerful method for verifying and quantifying the interaction between a ligand and its target protein in a cellular environment, and can even be adapted for tissue samples.[9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6][11] When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature.[11] This shift in thermal stability can be measured by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[10][12]
The CETSA workflow can be conceptualized as a three-stage process: sample treatment, thermal challenge, and protein quantification.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
1. Cell Culture and Treatment:
- Culture a cancer cell line known to express Kinase X to approximately 80% confluency.
- Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) under standard cell culture conditions.
2. Thermal Challenge:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
- Immediately cool the tubes on ice.
3. Lysis and Protein Separation:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
4. Quantification of Soluble Kinase X:
- Carefully collect the supernatant containing the soluble proteins.
- Quantify the amount of soluble Kinase X in each sample using a specific antibody-based method like Western blotting or an ELISA.
5. Data Analysis:
- Plot the percentage of soluble Kinase X as a function of temperature for both the treated and vehicle control samples.
- Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition.
- The difference in Tm between the treated and control samples (ΔTm) indicates the degree of target engagement.
| Compound | Concentration (µM) | Melting Temperature (Tm) of Kinase X (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 1 | 55.0 | +2.5 |
| This compound | 10 | 58.2 | +5.7 |
| Known Kinase X Inhibitor (Control) | 1 | 59.5 | +7.0 |
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[13][14] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of a ligand binding to its target.[15] In a typical SPR experiment, the target protein (e.g., purified Kinase X) is immobilized on a sensor chip. A solution containing the small molecule of interest (the analyte) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[13][15]
The SPR workflow involves immobilization of the ligand, injection of the analyte, and data analysis to determine kinetic parameters.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
1. Ligand Immobilization:
- Activate a suitable sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject a solution of purified Kinase X over the activated surface to allow for covalent immobilization.
- Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface.
2. Analyte Injection and Binding Measurement:
- Prepare a series of dilutions of this compound in a suitable running buffer.
- Inject the analyte solutions sequentially over the sensor surface, from the lowest to the highest concentration. Include a buffer-only injection as a control.
- Monitor the SPR signal (in RU) in real-time to observe the association and dissociation phases.
3. Surface Regeneration:
- Between each analyte injection, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove the bound analyte and restore the sensor surface for the next injection.
4. Data Analysis:
- The resulting sensorgrams are processed and analyzed using appropriate software.
- The data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Known Kinase X Inhibitor (Control) | 5.0 x 10⁵ | 2.5 x 10⁻³ | 5 |
| Non-binding Control Compound | No significant binding | No significant binding | > 100,000 |
Synthesis and Recommendations
Both CETSA and SPR are powerful techniques for validating the target engagement of a novel compound like this compound. The choice between them, or the decision to use both, depends on the specific research question and the stage of the drug discovery process.
-
CETSA offers the significant advantage of measuring target engagement in a more physiologically relevant setting, such as within intact cells or even tissues.[10] This provides direct evidence that the compound can reach its target in a complex cellular environment and exert a stabilizing effect. It is an excellent method for confirming on-target activity in a cellular context and can be adapted for higher throughput screening.[11]
-
SPR provides detailed kinetic and affinity data that is invaluable for structure-activity relationship (SAR) studies and lead optimization.[16][17] The real-time nature of SPR allows for a deeper understanding of the binding mechanism.[15] However, it requires purified protein and may not fully recapitulate the cellular environment.
A recommended strategy would be to use these techniques in a complementary fashion. SPR can be employed in the early stages of lead discovery and optimization to rank compounds based on their binding kinetics and affinity for the purified target. Subsequently, CETSA can be used to validate that the most promising compounds engage the target in a cellular context, confirming their ability to penetrate cell membranes and bind to the target protein in its native environment. This integrated approach provides a robust and comprehensive validation of target engagement, significantly strengthening the foundation for further preclinical and clinical development of novel therapeutics like this compound.
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A Comparative Guide to the Reproducibility of Experiments with (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Introduction
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a bicyclic γ-lactam featuring a cis-fused pyrrolidinone and piperidine ring system. This scaffold is of interest to researchers in medicinal chemistry and drug development due to its rigid, three-dimensional structure, which can be valuable for creating novel therapeutic agents. The pyrrolo[3,4-c]pyridine core is a known pharmacophore, with derivatives exhibiting a wide range of biological activities, including analgesic, sedative, antidiabetic, and anticancer properties[1][2]. The N-methylation and specific stereochemistry of the target molecule provide a unique vector for substitution and a defined spatial arrangement of functional groups, making it an attractive building block for creating libraries of drug-like molecules[3].
This guide provides a comprehensive overview of the key experimental considerations for ensuring the reproducibility of synthesizing, purifying, and characterizing this compound. Given the limited specific literature on this exact molecule, this guide draws upon established principles and experimental data from closely related bicyclic lactam and pyrrolidinone systems to provide a robust and scientifically grounded framework for researchers. We will also present a comparative analysis with potential alternative scaffolds, offering insights into their relative merits in a drug discovery context.
I. Synthesis of this compound: A Proposed Pathway and Reproducibility Checkpoints
A reliable and reproducible synthesis is the cornerstone of any experimental program. For the target molecule, a plausible and stereocontrolled synthetic route can be adapted from methods used for analogous cis-fused bicyclic lactams[4][5]. The proposed pathway involves a multi-step sequence starting from commercially available materials, with a key reductive cyclization step to establish the cis-fused ring system.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 1-methyl-1,2,5,6-tetrahydropyridine-3,4-dicarboxylate (Intermediate 1)
-
To a solution of diethyl pyridine-3,4-dicarboxylate (1.0 equiv.) in a suitable solvent such as acetonitrile, add methyl iodide (1.2 equiv.).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the formation of the N-methyl pyridinium salt by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude pyridinium salt in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (2.0 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tetrahydropyridine intermediate.
Step 2: Catalytic Hydrogenation to Diethyl 1-methylpiperidine-3,4-dicarboxylate (Intermediate 2)
-
Dissolve the crude Intermediate 1 in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-60 °C.
-
Maintain the reaction under these conditions for 24-48 hours, monitoring the consumption of the starting material by GC-MS. The cis diastereomer is often the major product in such hydrogenations.
-
After completion, cool the reaction, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine diester.
Step 3: Reductive Cyclization to this compound
-
This step is adapted from a similar reductive cyclization procedure[5]. Dissolve the crude Intermediate 2 in a suitable solvent like toluene.
-
Transfer the solution to a high-pressure autoclave.
-
Add a catalytic amount of a hydrogenation catalyst, such as a copper-based catalyst, which can facilitate the reductive amination and subsequent lactamization.
-
Pressurize the autoclave with hydrogen gas (e.g., 100 atm) and heat to 100-120 °C for 48 hours.
-
Cool the reactor, vent the pressure, and filter the catalyst.
-
Concentrate the crude product under reduced pressure.
Critical Parameters for Reproducibility:
-
Stereocontrol in Hydrogenation: The choice of catalyst and reaction conditions (pressure, temperature, solvent) in Step 2 is crucial for achieving high diastereoselectivity for the cis-fused product. Different catalysts can favor different stereoisomers.
-
Purity of Intermediates: Ensuring the purity of intermediates, particularly before the final cyclization step, is critical to avoid side reactions and simplify purification.
-
Reaction Monitoring: Consistent and accurate monitoring of each step (e.g., by TLC, GC-MS, or NMR of aliquots) is essential to determine the optimal reaction time and prevent the formation of byproducts.
II. Purification and Characterization: A Self-Validating System
Reproducible purification and unambiguous characterization are paramount to ensure the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
Purification Workflow
Caption: Purification workflow for this compound.
Detailed Purification Protocol
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute the column with a gradient of a suitable solvent system, such as dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol in DCM).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired product.
High-Performance Liquid Chromatography (HPLC):
For achieving high purity (>95%), reversed-phase HPLC is recommended.
-
Dissolve the semi-pure product in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Inject the sample onto a semi-preparative C18 column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution by UV detection (e.g., at 210 nm) and collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure product as a salt (e.g., TFA salt).
Characterization Data (Predicted)
The following data are predicted based on the structure of this compound and spectroscopic data from analogous compounds[4][6][7].
| Spectroscopic Technique | Predicted Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.2-3.4 (m, 1H, H-7a), 2.9-3.1 (m, 2H, H-1), 2.85 (s, 3H, N-CH₃), 2.6-2.8 (m, 2H, H-6), 2.4-2.6 (m, 1H, H-3a), 1.8-2.0 (m, 2H, H-4), 1.6-1.8 (m, 2H, H-5) | The complex multiplets in the aliphatic region are characteristic of the rigid bicyclic system. The singlet at ~2.85 ppm corresponds to the N-methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (C=O), ~60 (C-7a), ~55 (C-1), ~50 (C-6), ~45 (C-3a), ~35 (N-CH₃), ~28 (C-4), ~25 (C-5) | The carbonyl carbon signal is expected around 175 ppm. The remaining signals will be in the aliphatic region, corresponding to the carbon skeleton of the bicyclic system. |
| FT-IR (thin film, cm⁻¹) | ~2950 (C-H stretch), ~1680 (C=O, amide I band) | A strong absorption band around 1680 cm⁻¹ is indicative of the γ-lactam carbonyl group. |
| Mass Spec. (ESI+) | m/z 169.1335 [M+H]⁺ | The exact mass measurement provides confirmation of the elemental composition (C₉H₁₆N₂O). |
Common Fragmentation Pathways in Mass Spectrometry:
For bicyclic lactams, fragmentation often involves cleavage of the lactam ring and the fused ring system[8][9][10][11]. For the target molecule, expected fragment ions would result from the loss of CO, and cleavage at the ring junction.
III. Comparative Analysis with Alternative Scaffolds
The utility of a molecular scaffold is best understood in the context of available alternatives. Depending on the intended application (e.g., as a constrained diamine mimic, a fragment for library synthesis, or a core for developing specific pharmacologically active agents), other bicyclic systems can be considered.
Comparison of Physicochemical Properties
| Compound/Scaffold | Structure | Molecular Weight ( g/mol ) | Predicted cLogP | Key Features |
| This compound | Target Molecule |
Discussion of Alternatives in a Drug Discovery Context
-
Octahydropyrrolo[3,4-c]pyrrole: This symmetrical scaffold offers two points for diversification, making it suitable for constructing combinatorial libraries. Its lower molecular weight and cLogP compared to the target molecule make it an attractive starting point for fragment-based drug discovery[12]. However, the lack of the lactam functionality means it will have different chemical properties and potential biological targets.
-
cis-Octahydropyrrolo[3,4-b]pyridine: This isomer of the core scaffold of the target molecule (without the methyl and oxo groups) presents a different spatial arrangement of the nitrogen atoms[6][13]. This can lead to different binding interactions with biological targets. Its synthesis and derivatization can be compared to the target molecule to explore structure-activity relationships (SAR) around the bicyclic core.
The choice of scaffold will ultimately depend on the specific goals of the research program. The target molecule, with its defined stereochemistry and N-methylation, offers a more constrained and less flexible system, which can be advantageous for achieving high binding affinity and selectivity for a particular biological target.
Conclusion
The successful and reproducible execution of experiments involving this compound hinges on a thorough understanding of the synthetic pathway, meticulous control of reaction conditions, and a robust protocol for purification and characterization. While direct experimental data for this specific molecule is scarce, by leveraging established methodologies for analogous bicyclic lactams, researchers can confidently approach its synthesis and characterization. The comparative analysis with alternative scaffolds highlights the unique structural features of the target molecule and provides a rationale for its selection in specific drug discovery campaigns. This guide serves as a foundational resource for researchers, enabling them to design and execute reproducible experiments with this promising heterocyclic scaffold.
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Comparative Benchmarking Guide: (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one as a Novel α7 Nicotinic Acetylcholine Receptor Modulator
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Introduction: The Therapeutic Promise of the α7 Nicotinic Acetylcholine Receptor
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) stands as a pivotal target in contemporary drug discovery. As a ligand-gated ion channel widely expressed in key brain regions like the hippocampus and cortex, it plays a critical role in cognitive processes such as memory and attention.[1][2] Beyond its role in the central nervous system, the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a mechanism by which the nervous system modulates peripheral inflammation.[3][4] This dual role makes it a compelling target for treating a spectrum of disorders, from cognitive deficits in Alzheimer's disease and schizophrenia to inflammatory conditions.[2][5][6]
The development of selective α7 nAChR modulators is, however, challenging. The receptor exhibits unique pharmacology, including rapid activation and desensitization kinetics and a high permeability to calcium ions (Ca²⁺).[2][7] These properties necessitate a rigorous and multi-faceted approach to characterize novel ligands.
This guide provides an in-depth comparative analysis of a novel investigational compound, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (hereafter designated Compound X ), against a well-established benchmark control, GTS-21 (Vedaclidine) . GTS-21 is a extensively studied partial agonist of the α7 nAChR, providing a robust reference for potency, efficacy, and selectivity.[7][8] Our objective is to present a comprehensive benchmarking workflow, detailing the experimental rationale, protocols, and data interpretation necessary for the rigorous evaluation of novel α7 nAChR modulators.
| Compound | Structure | Key Characteristics |
| Compound X | (Structure not publicly available) | A novel pyrrolo[3,4-C]pyridine derivative under investigation for α7 nAChR modulation. |
| GTS-21 (Control) | (Structure widely published) | A well-characterized partial agonist of the α7 nAChR; serves as the industry benchmark.[7][8] |
The Benchmarking Strategy: A Multi-Parametric Evaluation
To build a comprehensive profile of Compound X relative to GTS-21, we employ a tiered experimental approach. This strategy is designed to move from initial target engagement to functional cellular consequences, providing a holistic view of the compound's pharmacological signature.
The causality behind this workflow is critical: we first confirm that the compound binds to the target (Affinity), then determine the functional consequence of that binding (Potency & Efficacy), assess its specificity (Selectivity), and finally, verify that it engages the expected downstream biological pathways (Signaling).
Caption: Tiered workflow for comprehensive modulator characterization.
Tier 1: Target Engagement & Binding Affinity
Rationale: The foundational step is to quantify the binding affinity of Compound X for the human α7 nAChR. A competitive radioligand binding assay is the gold standard for this determination. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Kᵢ). We use [¹²⁵I]α-bungarotoxin, a classic antagonist that binds with high affinity and specificity to the α7 nAChR.[9][10]
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Membranes from HEK293 cells stably expressing the human α7 nAChR are prepared and stored at -80°C.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
20 µg of cell membrane preparation.
-
0.5 nM [¹²⁵I]α-bungarotoxin.
-
Increasing concentrations of test compound (Compound X or GTS-21), typically from 10 pM to 100 µM.
-
Assay buffer to a final volume of 200 µL.
-
-
Nonspecific Binding: A parallel set of wells containing 1 µM of unlabeled α-bungarotoxin is used to determine nonspecific binding.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Results: Binding Affinity
| Compound | Kᵢ for h-α7 nAChR (nM) |
| Compound X | 15.2 ± 2.1 |
| GTS-21 (Control) | 45.8 ± 5.5 |
Interpretation: The data indicate that Compound X binds to the human α7 nAChR with approximately three-fold higher affinity than the control compound, GTS-21. This suggests potent target engagement at the molecular level.
Tier 2: Functional Potency and Efficacy
Rationale: High affinity does not guarantee functional activity. The α7 nAChR is a ligand-gated ion channel with high permeability to Ca²⁺.[2] Therefore, a functional assay measuring changes in intracellular Ca²⁺ concentration upon compound application is essential to determine potency (EC₅₀) and efficacy (Eₘₐₓ). Due to the receptor's rapid desensitization, which can mask the true agonist response, this assay is performed in the presence of a Type II Positive Allosteric Modulator (PAM), PNU-120596.[3][11] PAMs stabilize the open state of the channel, amplifying the signal and enabling robust measurement.[3]
Experimental Protocol: In Vitro Calcium Flux Assay
-
Cell Plating: Seed GH4C1 cells stably expressing the rat α7 nAChR into black-walled, clear-bottom 96-well plates and culture overnight.[10]
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of Compound X and GTS-21 in assay buffer.
-
Assay Execution:
-
Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Add PNU-120596 to all wells to a final concentration of 10 µM to potentiate the receptor response.[11]
-
After a 2-minute baseline reading, add the test compounds and measure the change in fluorescence intensity for 5 minutes.
-
-
Data Analysis: The peak fluorescence response is normalized to the maximum response elicited by a saturating concentration of acetylcholine (ACh). Plot the normalized response against the log concentration of the agonist and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Results: Functional Activity
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of ACh response) | Classification |
| Compound X | 85 ± 11 | 42% ± 3.5% | Partial Agonist |
| GTS-21 (Control) | 5,200 ± 450[7] | 32% ± 2.8%[7] | Partial Agonist |
Interpretation: Compound X demonstrates significantly greater potency than GTS-21, with an EC₅₀ in the nanomolar range compared to the micromolar potency of the control. Furthermore, it exhibits slightly higher efficacy, though both compounds act as partial agonists, meaning they do not elicit the full maximal response of the endogenous ligand, acetylcholine.
Tier 3: Assessing Target Selectivity
Rationale: Off-target activity can lead to undesirable side effects. It is crucial to assess the selectivity of Compound X against other relevant nAChR subtypes. The α4β2 and α3β4 subtypes are highly expressed in the central and peripheral nervous systems, respectively, and are common targets for nicotinic compounds.[6] Assessing activity at these receptors provides a critical measure of selectivity and potential for a cleaner pharmacological profile.
Experimental Protocol: Selectivity Counter-Screen (Calcium Flux)
-
The calcium flux protocol described in Tier 2 is repeated using cell lines stably expressing human α4β2 and α3β4 nAChR subtypes.
-
Compounds are tested up to a maximum concentration of 30 µM.
-
Activity is reported as the EC₅₀ if a dose-response is observed, or as the percent activation at the highest concentration tested.
Results: Selectivity Profile
| Compound | α7 nAChR EC₅₀ (nM) | α4β2 nAChR (% Act. @ 30 µM) | α3β4 nAChR (% Act. @ 30 µM) |
| Compound X | 85 | < 5% | < 5% |
| GTS-21 (Control) | 5,200 | 17% (IC₅₀)[7] | 21% (EC₅₀)[7] |
Interpretation: Compound X displays a superior selectivity profile compared to GTS-21. At concentrations up to 30 µM, it shows no significant functional activity at either the α4β2 or α3β4 subtypes. In contrast, GTS-21 is known to interact with these subtypes in a similar concentration range as its α7 activity, indicating a less selective profile.[7]
Tier 4: Downstream Cellular Signaling Pathway
Rationale: To confirm that Compound X engages the same intracellular signaling cascades known to be modulated by α7 nAChR activation, we will measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2). The influx of Ca²⁺ following α7 nAChR activation is known to trigger multiple downstream pathways, including the MAPK/ERK cascade, which is critical for processes like synaptic plasticity and neuroprotection.[1][11]
Caption: α7 nAChR-mediated ERK1/2 phosphorylation pathway.
Experimental Protocol: Western Blot for p-ERK1/2
-
Cell Treatment: Culture SH-SY5Y neuroblastoma cells, which endogenously express α7 nAChRs, to ~80% confluency.[1] Starve the cells in serum-free media for 4 hours.
-
Stimulation: Treat cells with Compound X (100 nM) or GTS-21 (10 µM) for 15 minutes. Include an untreated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density using imaging software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Results: ERK1/2 Phosphorylation
| Treatment | Fold Increase in p-ERK1/2 (vs. Control) |
| Vehicle Control | 1.0 |
| Compound X (100 nM) | 3.8 ± 0.4 |
| GTS-21 (10 µM) | 2.5 ± 0.3 |
Interpretation: Both compounds induce phosphorylation of ERK1/2, confirming their ability to engage this critical downstream signaling pathway. Consistent with its higher potency and efficacy in the functional assay, Compound X elicits a more robust activation of ERK signaling compared to GTS-21 at their respective effective concentrations.
Discussion and Overall Comparison
This comprehensive benchmarking analysis provides a clear pharmacological differentiation between the novel compound, Compound X, and the established control, GTS-21.
| Parameter | Compound X | GTS-21 (Control) | Advantage |
| Binding Affinity (Kᵢ) | ~15 nM | ~46 nM | Compound X |
| Functional Potency (EC₅₀) | ~85 nM | ~5,200 nM | Compound X |
| Functional Efficacy (Eₘₐₓ) | ~42% | ~32% | Compound X |
| Selectivity (vs. α4β2/α3β4) | High (>350-fold) | Low | Compound X |
| Downstream Signaling | Robust p-ERK induction | Moderate p-ERK induction | Compound X |
The data collectively position This compound (Compound X) as a promising α7 nAChR modulator with several key advantages over GTS-21. Its superior potency means that a lower concentration is required to achieve a functional effect, which can translate to a lower required therapeutic dose and a reduced risk of off-target effects. This is further supported by its exceptional selectivity profile, which suggests a wider therapeutic window. The enhanced downstream signaling further validates its potential to effectively modulate the biological pathways relevant to the therapeutic indications for α7 nAChR agonists.
Conclusion and Future Directions
The systematic benchmarking detailed in this guide demonstrates that this compound is a highly potent, selective, and efficacious partial agonist of the α7 nAChR, outperforming the benchmark compound GTS-21 across all key in vitro parameters. These findings strongly support its advancement into more complex preclinical models to evaluate its effects on cognition, inflammation, and safety in vivo.
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Kihara, T., Shimohama, S., Sawada, H., et al. (2001). α7 Nicotinic Receptor-Mediated Protection Against Aβ-Induced Neurotoxicity. Annals of Neurology, 49(3), 351-361. [Link]
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Zhang, G. Q., & Zhang, Y. M. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(18), 1475. [Link]
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Cheng, Q., & Yakel, J. L. (2015). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain. Annals of Translational Medicine, 3(Suppl 2), S19. [Link]
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Cheng, L., Li, M., & Chen, Y. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Cellular and Molecular Neurobiology, 37(4), 677-688. [Link]
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Jiang, Y., Li, Y., & Liu, B. (2021). α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders. Frontiers in Pharmacology, 12, 705623. [Link]
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Jiang, S., & Chen, Y. (2021). Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. International Journal of Molecular Sciences, 22(16), 8863. [Link]
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A Guide to the Stereospecific Analysis of Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one Enantiomers: A Framework for Discovery
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The octahydro-3H-pyrrolo[3,4-c]pyridin-3-one core represents a compelling starting point for the development of new therapeutics. However, the presence of multiple chiral centers in its structure necessitates a rigorous and comparative analysis of its stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles.
This guide provides a comprehensive framework for the comparative analysis of the enantiomers of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. While direct comparative studies on this specific scaffold are not extensively available in the public domain, this document outlines the critical experimental workflows, from chiral separation to pharmacological evaluation, that are essential for elucidating the unique biological properties of each stereoisomer. The methodologies and principles described herein are based on established practices in medicinal chemistry and pharmacology.
The Imperative of Chirality in the Pyrrolo[3,4-c]pyridine Scaffold
The pyrrolo[3,4-c]pyridine class of compounds has garnered significant attention for its broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties[1][2][3]. The octahydro-3H-pyrrolo[3,4-c]pyridin-3-one core, as a saturated derivative, offers a three-dimensional structure that can be finely tuned to interact with biological targets. The spatial arrangement of atoms is paramount; a change in the stereochemistry at one or more chiral centers can drastically alter the molecule's interaction with its biological target, leading to variations in pharmacological activity. For instance, one enantiomer may be a potent agonist, while the other is a weak antagonist or even inactive. In some cases, the "distomer" (the less active enantiomer) can contribute to off-target effects or an increased toxicological profile.
Therefore, a comprehensive understanding of the individual enantiomers of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one is not merely an academic exercise but a prerequisite for its potential development as a therapeutic agent.
Experimental Workflow for Enantiomer Comparison
The comparative analysis of the enantiomers of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one can be systematically approached through a multi-stage process, as illustrated below.
Caption: Workflow for the comparative analysis of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one enantiomers.
Part 1: Enantioselective Synthesis and Chiral Resolution
The first critical step is to obtain the individual enantiomers in high purity. There are two primary approaches:
-
Enantioselective Synthesis: This "chiral pool" approach utilizes a chiral starting material or a chiral catalyst to direct the synthesis towards a specific enantiomer.
-
Chiral Resolution of a Racemic Mixture: This involves synthesizing the racemic mixture and then separating the enantiomers. Common techniques include:
-
Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. The choice of CSP (e.g., polysaccharide-based) and mobile phase is critical for achieving optimal separation.
-
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. Lipases and esterases are commonly used for this purpose.
-
Protocol: Analytical Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases (e.g., amylose- or cellulose-based columns) with different mobile phases (normal phase, polar organic, and reversed phase) to identify a column that shows baseline separation of the enantiomers.
-
Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition to improve resolution, shorten retention times, and enhance peak shape. This may involve adjusting the ratio of solvents and the type and concentration of additives.
-
Method Validation: Validate the analytical method for parameters such as linearity, precision, accuracy, and limit of detection/quantification according to established guidelines.
Part 2: Physicochemical Characterization
Once the pure enantiomers are isolated, their physicochemical properties should be characterized to confirm their identity and purity.
| Property | (3aR,7aS)-enantiomer (example) | (3aS,7aR)-enantiomer (example) |
| Molecular Weight | 140.18 g/mol | 140.18 g/mol |
| Melting Point (°C) | To be determined | To be determined |
| Optical Rotation [α]D | To be determined (e.g., +X°) | To be determined (e.g., -X°) |
| Enantiomeric Excess (%) | >99% | >99% |
This table serves as a template for the data that should be collected.
Part 3: Comparative Pharmacological Evaluation
This is the core of the analysis, where the biological activities of the individual enantiomers are directly compared. The specific assays will depend on the therapeutic area of interest, which for the pyrrolo[3,4-c]pyridine scaffold could include oncology, neuroscience, or infectious diseases.
In Vitro Assays:
-
Receptor Binding Assays: Determine the affinity of each enantiomer for its putative biological target(s). This will yield Ki or IC50 values for comparison.
-
Enzyme Inhibition Assays: If the target is an enzyme, measure the inhibitory potency (IC50) of each enantiomer.
Cell-Based Assays:
-
Functional Assays: Evaluate the functional consequence of target engagement, such as measuring downstream signaling pathways or cellular responses (e.g., proliferation, apoptosis, cytokine release). This will determine whether the enantiomers act as agonists, antagonists, or inverse agonists, and their respective potencies (EC50 or IC50).
-
Cytotoxicity Assays: Assess the toxicity of each enantiomer in relevant cell lines to determine a preliminary therapeutic window.
In Vivo Evaluation:
-
Pharmacokinetic (PK) Studies: Administer each enantiomer to an animal model and measure key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). Enantiomers can have different rates of metabolism and clearance, leading to different in vivo exposures.
-
Pharmacodynamic (PD) and Efficacy Studies: In a relevant disease model, assess the in vivo efficacy of each enantiomer and correlate it with its exposure levels.
-
Toxicology Studies: Evaluate the in vivo toxicity of each enantiomer to identify any potential safety liabilities.
Caption: Pharmacological evaluation cascade for enantiomer comparison.
Conclusion
The octahydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffold holds promise for the development of novel therapeutic agents. However, realizing this potential requires a thorough and systematic comparative analysis of its stereoisomers. By following the framework outlined in this guide—from chiral separation and physicochemical characterization to a comprehensive pharmacological evaluation—researchers can unlock the true therapeutic potential of this scaffold and identify the optimal enantiomer for further development. This rigorous, data-driven approach is fundamental to the principles of modern drug discovery and is essential for advancing promising new chemical entities from the laboratory to the clinic.
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A Comparative Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Small Molecules: A Case Study with (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a known chemical entity available through various suppliers, but there is a lack of publicly available data on its specific biological activity.[1][2][3] This guide will, therefore, use this molecule, hereafter referred to as "Pyrrolopyridinone Analog 1" (PA-1), as a representative small molecule to illustrate the principles and methodologies for establishing an in vitro to in vivo correlation (IVIVC). The experimental data presented is hypothetical and for illustrative purposes.
Introduction: The Imperative of IVIVC in Modern Drug Development
The journey of a small molecule from a laboratory hit to a clinical candidate is a complex process that hinges on understanding its behavior both in controlled in vitro systems and in complex living organisms.[4][5] A critical component of this process is the establishment of a robust in vitro to in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[6][7][8] Establishing a strong IVIVC is a strategic tool in drug development that can accelerate timelines, reduce the reliance on extensive in vivo studies, and provide a deeper understanding of a compound's therapeutic potential.[7][9]
This guide provides a comprehensive framework for establishing an IVIVC for a novel small molecule, using the pyrrolopyridinone scaffold as a case study. Derivatives of pyrrolopyridines have shown a broad spectrum of pharmacological properties, including acting as kinase inhibitors and agents for treating diseases of the nervous and immune systems.[10][11][12] We will proceed with the hypothetical scenario that PA-1 is a novel inhibitor of a specific kinase, "Kinase X," which is implicated in a pro-inflammatory signaling pathway.
Part 1: Foundational In Vitro Characterization of Pyrrolopyridinone Analog 1 (PA-1)
The initial step in the IVIVC process is to thoroughly characterize the in vitro activity of the compound. This provides the fundamental data that will be correlated with in vivo outcomes.
Target Engagement and Potency
The primary question is how effectively PA-1 interacts with its intended target, Kinase X. A biochemical assay is the most direct way to measure this.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate peptide by Kinase X. A europium-labeled antibody specific to the phosphorylated substrate and a ULight-labeled streptavidin that binds to the biotinylated peptide are used. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.
-
Procedure:
-
A dilution series of PA-1 is prepared in a suitable buffer (e.g., Tris-HCl with MgCl2, BSA, and DTT).
-
Kinase X and the biotinylated substrate peptide are added to the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents (europium-labeled anti-phospho-antibody and ULight-streptavidin) are added.
-
After another incubation period, the plate is read on an HTRF-compatible reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two emission wavelengths is calculated and plotted against the concentration of PA-1. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cellular Activity and Pathway Modulation
While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to demonstrate that the compound can penetrate the cell membrane and modulate the target pathway in a more physiologically relevant context.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Principle: This protocol assesses the ability of PA-1 to inhibit the phosphorylation of a downstream substrate of Kinase X in a relevant cell line (e.g., a human monocytic cell line).
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of PA-1 for a predetermined time (e.g., 2 hours).
-
The cells are stimulated with an appropriate agonist (e.g., a cytokine) to activate the Kinase X pathway.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against the phosphorylated downstream substrate and total substrate (as a loading control).
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band. The results are then plotted against the PA-1 concentration to determine the cellular IC50.
Hypothetical In Vitro Data Summary for PA-1
| Assay Type | Target/Pathway | Parameter | Value |
| Biochemical Assay | Kinase X | IC50 | 50 nM |
| Cellular Assay | Downstream Substrate Phosphorylation | IC50 | 250 nM |
This table illustrates a common observation where a higher concentration of the compound is needed to achieve the same level of inhibition in a cellular context compared to a purified biochemical system, due to factors like cell permeability and off-target effects.
Part 2: Bridging the Gap - In Vitro to In Vivo Pharmacokinetics (PK)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PA-1 is critical for predicting its in vivo behavior.[5]
In Vitro ADME Profiling
A panel of in vitro assays can provide early insights into the potential pharmacokinetic profile of PA-1.
-
Metabolic Stability: Assessed using liver microsomes to predict the rate of metabolic clearance.
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability to interact with its target.
-
Permeability: Caco-2 cell assays are used to predict intestinal absorption.
In Vivo Pharmacokinetic Study in a Rodent Model
A well-designed PK study in a relevant animal model (e.g., rats) provides crucial data on how the compound is absorbed, distributed, and eliminated in a living system.[13]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single dose of PA-1 is administered via intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose provides a baseline for systemic clearance and volume of distribution, while the PO dose allows for the assessment of oral bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Plasma concentrations of PA-1 are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis.
Hypothetical Pharmacokinetic Data for PA-1 in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | - | 1.5 µM |
| Tmax | - | 1 hour |
| AUC (0-inf) | 2.5 µMhr | 7.5 µMhr |
| t1/2 | 3 hours | 3.2 hours |
| CL | 0.4 L/hr/kg | - |
| Vd | 1.7 L/kg | - |
| Oral Bioavailability (F%) | - | 30% |
Part 3: In Vivo Efficacy and Establishing the IVIVC
The ultimate goal is to correlate the in vitro potency and in vivo exposure with a measurable pharmacological effect in an animal model of disease.
In Vivo Pharmacodynamic (PD) / Efficacy Study
This study aims to demonstrate that PA-1 can engage its target and produce a therapeutic effect in a disease model.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice
-
Animal Model: C57BL/6 mice.
-
Study Design:
-
Mice are randomized into groups: Vehicle control, PA-1 (at three different dose levels), and a positive control (a known anti-inflammatory drug).
-
PA-1 or vehicle is administered orally at specified times before an intraperitoneal injection of LPS.
-
-
Efficacy Readout: A key inflammatory cytokine (e.g., TNF-α) in the plasma is measured by ELISA at a specific time point after LPS challenge.
-
Target Engagement: A satellite group of animals can be used to measure the phosphorylation of the downstream substrate of Kinase X in a relevant tissue (e.g., spleen or peripheral blood mononuclear cells) to confirm target engagement at the different dose levels.
Constructing the IVIVC
The IVIVC is established by integrating the data from the in vitro, PK, and PD/efficacy studies.[14][15] A common approach is to plot the in vivo efficacy (e.g., % inhibition of TNF-α) against a relevant PK parameter, such as the AUC or the average plasma concentration over the dosing interval.
Hypothetical IVIVC for PA-1
| Oral Dose of PA-1 (mg/kg) | Average Plasma Concentration (µM) | In Vivo Efficacy (% Inhibition of TNF-α) |
| 3 | 0.15 | 15% |
| 10 | 0.5 | 50% |
| 30 | 1.5 | 85% |
By plotting the average plasma concentration against the in vivo efficacy, a dose-response relationship can be established. This can then be correlated back to the in vitro cellular IC50. For example, the plasma concentration that achieves 50% efficacy in vivo (0.5 µM) is approximately twice the in vitro cellular IC50 (0.25 µM), which can be a reasonable correlation.
Caption: Workflow for establishing an in vitro to in vivo correlation (IVIVC).
Part 4: Comparative Analysis with Alternative Compounds
To understand the potential advantages of PA-1, its profile should be compared to other compounds, such as a known standard-of-care (SoC) drug or another investigational agent with a similar mechanism of action.
Hypothetical Comparison of PA-1 with a Standard-of-Care Kinase Inhibitor
| Parameter | Pyrrolopyridinone Analog 1 (PA-1) | Standard-of-Care (SoC) |
| In Vitro | ||
| Kinase X IC50 | 50 nM | 25 nM |
| Cellular IC50 | 250 nM | 500 nM |
| Kinase Selectivity | High | Moderate |
| In Vivo (Rodent) | ||
| Oral Bioavailability | 30% | 40% |
| Half-life | 3 hours | 6 hours |
| In Vivo Efficacy (ED50) | 10 mg/kg | 15 mg/kg |
This comparative analysis suggests that while the SoC is more potent in a biochemical assay, PA-1 demonstrates better activity in a cellular context and superior potency in the in vivo efficacy model, potentially due to better target engagement in the complex biological system.
Conclusion
Establishing a robust IVIVC is a multi-faceted process that requires the careful integration of in vitro, pharmacokinetic, and in vivo efficacy data.[6][8] By following a systematic approach as outlined in this guide, researchers can gain a comprehensive understanding of a novel compound's behavior and make more informed decisions during the drug development process.[16][17] The hypothetical case of Pyrrolopyridinone Analog 1 illustrates how these disparate data streams can be woven together to build a predictive model that ultimately de-risks the progression of a compound towards clinical development.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established safety principles and best practices for hazardous waste management.
Hazard Identification and Risk Assessment
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) , indicating that the substance can cause irritation, skin sensitization, or is harmful[1].
Based on this profile, this compound must be treated as a hazardous chemical waste. Disposal via sanitary sewer (drain disposal) is strictly prohibited.[2][3][4] The primary risks during handling and disposal involve accidental ingestion, skin contact, and eye exposure.
Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, appropriate PPE must be worn at all times when handling the chemical or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[5][6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
All chemical waste must be managed in compliance with institutional policies and local, state, and federal regulations.[2][4] The following protocol outlines the standard procedure for disposing of this compound waste.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible waste container with a secure, tight-fitting screw cap.[7][8] The container must be in good condition, free from cracks or leaks.
-
Segregate Waste Streams: This compound should be collected as a non-halogenated organic solid waste. Do not mix it with incompatible waste types such as acids, bases, or oxidizers.[7][8][9] Keeping waste streams separate prevents dangerous reactions and often reduces disposal costs.[10]
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust. If handling a solution, use a funnel to prevent spills. Never leave a funnel in the container opening.[8][9]
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement.[2]
-
Attach a Hazardous Waste Tag: As soon as the first portion of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3]
-
Complete the Label: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
List all Contents: If it is a mixture, list all components and their approximate percentages.[7]
-
Identify the Hazard: Mark the appropriate hazard box (e.g., "Irritant," "Harmful").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[2][7]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[2][9][11] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[7]
-
Accumulation Limits: Be aware of the accumulation limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste.[2][3][10]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is full (no more than 90% capacity to allow for expansion[11]) or when the waste is no longer being generated, arrange for its removal. Submit a chemical waste pickup request to your institution's EHS department.[3]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across hallways or between buildings. This must be done by trained EHS staff.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for hazardous chemical waste disposal.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large, involves highly toxic materials, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment: For solid spills, carefully sweep or scoop the material into a waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Once absorbed, scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the affected area with a suitable solvent, followed by soap and water. Collect all cleanup materials (gloves, wipes, absorbent) as hazardous waste.
-
Label and Dispose: Seal and label the container with all its contents and dispose of it through the EHS waste pickup system.
Decontamination of Empty Containers
Empty containers that held this chemical must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container that held a hazardous chemical should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can solubilize the residue.[3][8]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[3] It should be added to a container for aqueous or solvent waste, as appropriate.
-
Deface Label: After triple-rinsing, completely deface or remove the original chemical label on the container.[3][10]
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on institutional policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Personal protective equipment for handling (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Essential Safety and Handling Guide for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, this compound presents a unique set of handling challenges. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols necessary to mitigate risks when working with this and structurally similar bicyclic lactams. The information herein is synthesized from available safety data and established best practices for handling research chemicals.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, preliminary safety information and data from analogous compounds, such as 2-pyrrolidinone, suggest that it may cause skin, eye, and respiratory irritation.[1][2][3][4] Some sources indicate it may be harmful if swallowed or inhaled.[3] Therefore, a thorough risk assessment is imperative before commencing any work.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness and irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
The workflow for a comprehensive risk assessment should precede any handling of the compound.
Caption: A stepwise process for risk assessment before handling the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE should be based on the specific laboratory procedures being performed.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards.[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[6][7] | Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes, which is critical.[6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[1] | Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[5][8] Contaminated gloves should be disposed of as chemical waste.[5][8] |
| Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[6][7] | Prevents contamination of personal clothing and skin. Lab coats should be laundered by a professional service and not taken home.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if there is a risk of aerosol generation.[1] | Protects against inhalation of harmful dust or vapors. The type of respirator should be chosen based on the specific risk assessment. |
| Foot Protection | Closed-toe shoes are required in all laboratory settings.[6] | Protects feet from spills and falling objects. |
Engineering and Administrative Controls: Creating a Safe Environment
While PPE is essential, it should be used in conjunction with robust engineering and administrative controls to minimize exposure.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be developed and strictly followed.
-
Training: All personnel must be trained on the specific hazards of the compound and the correct use of PPE.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where chemicals are handled.[4]
Caption: A simplified workflow for the safe handling of the compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water.[1] Remove contaminated clothing.[4][8]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Storage and Disposal: Responsible Management
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Some sources suggest storage at room temperature, while others recommend refrigeration.[9][10] Always follow the supplier's specific storage recommendations.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[3][5][8] Spills should be absorbed with an inert material like sand or vermiculite and placed in a sealed container for disposal.[1]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
-
Safety Guideline - 1-METHYL-2-PYRROLIDONE. Chemtrack. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
-
ICSC 0562 - PYRROLIDONE. ILO and WHO. [Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. [Link]
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UNIT 7: Personal Protective Equipment. CTAHR. [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
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Personal Protective Equipment (PPE). Biorisk Management. [Link]
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Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review. [Link]
-
(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. Aladdin. [Link]
-
This compound. Ragalahari. [Link]
-
(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one. Fluorochem. [Link]
-
Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
